Duvelisib

Catalog No.
S002055
CAS No.
1201438-56-3
M.F
C22H17ClN6O
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duvelisib

CAS Number

1201438-56-3

Product Name

Duvelisib

IUPAC Name

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1

InChI Key

SJVQHLPISAIATJ-ZDUSSCGKSA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

solubility

<1 mg/ml

Synonyms

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

The exact mass of the compound Duvelisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Duvelisib PI3K-delta gamma inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

The core mechanism of duvelisib involves the simultaneous inhibition of two specific PI3K isoforms, delta (δ) and gamma (γ), which are predominantly expressed in hematopoietic cells [1] [2].

  • PI3K-δ Inhibition (Direct Anti-Tumor Effect): Inhibition of PI3K-δ, a key mediator of B-Cell Receptor (BCR) signaling, directly blocks survival and proliferation signals within malignant B-cells [1] [3]. This leads to:
    • Inhibition of Pro-Survival Signaling: Suppression of the PI3K/AKT/S6 kinase pathway, overcoming signals from the microenvironment and promoting apoptosis (programmed cell death) even in CLL cells with poor prognostic markers [3].
    • Reduced Cellular Migration: Impairment of CLL cell migration toward chemokines like CXCL12 (SDF1α), which is crucial for homing to protective lymphoid tissues [3] [4].
  • PI3K-γ Inhibition (Microenvironment Disruption): Inhibition of PI3K-γ impacts the tumor microenvironment by disrupting cytokine signaling and the function of supportive non-malignant cells [1] [5]. This results in:
    • Altered T-cell Function: Reduction in the differentiation and migration of pro-survival T-cells, including regulatory T-cells (Tregs) [5].
    • Diminished Cytokine Secretion: Reduction in the secretion of pro-survival and inflammatory chemokines such as CCL3 and CCL4 [3].

Preclinical studies demonstrate that dual inhibition provides greater suppression of CLL cell migration and adhesion to stromal cells compared to selective inhibition of either isoform alone [4]. The following diagram illustrates the core signaling pathways affected by this compound.

G cluster_key_paths Key Cellular Outcomes BCR BCR PI3K_delta PI3K_delta BCR->PI3K_delta ChemokineR ChemokineR PI3K_gamma PI3K_gamma ChemokineR->PI3K_gamma AKT AKT PI3K_delta->AKT PI3K_gamma->AKT This compound This compound This compound->PI3K_delta This compound->PI3K_gamma mTOR_S6 mTOR_S6 AKT->mTOR_S6 Migration Migration AKT->Migration Microenvironment Microenvironment AKT->Microenvironment CellSurvival CellSurvival mTOR_S6->CellSurvival CellProliferation CellProliferation mTOR_S6->CellProliferation

This compound inhibits PI3K-δ and PI3K-γ, blocking downstream pro-survival signaling.

Key Experimental Evidence and Protocols

Critical preclinical studies established this compound's biologic activity. The following methodology details a foundational experiment demonstrating its pro-apoptotic effect.

G Start Primary CLL Cells (n=57 patient samples) Step1 Culture & Stimulation Start->Step1 Step1a • BCR cross-linking • Co-culture with CD40L/IL-2/IL-4 & stromal cells Step1->Step1a Step2 This compound Treatment Step1a->Step2 Step2a • Dose range • IC50 determination Step2->Step2a Step3 Assay Endpoints Step2a->Step3 Step3a • Apoptosis (Annexin V/PI) • pAKT inhibition (Western Blot) • CCL3/CCL4 secretion (ELISA) Step3->Step3a

Workflow for assessing this compound's pro-apoptotic and signaling effects in primary CLL cells.

Detailed Methodology [3]

  • Cell Source: Primary CLL cells isolated from patient peripheral blood samples (n=57), including those with poor prognostic markers (unmutated IgVH, n=28; prior treatment, n=15).
  • Stimulation & Culture:
    • Cells were stimulated via BCR cross-linking using α-IgM F(ab′)2 fragments (10 μg/mL).
    • Cells were co-cultured with CD40 ligand (50 ng/mL) and interleukin-4 (50 ng/mL) or on a layer of stromal cells to mimic the pro-survival tissue microenvironment.
  • Treatment: Cells were treated with this compound across a concentration range to determine the half-maximal inhibitory concentration (IC~50~).
  • Endpoint Assays:
    • Apoptosis: Measured by Annexin V/Propidium Iodide staining and flow cytometry. This compound significantly increased apoptosis in stimulated/co-cultured cells (median 20%, P<0.0001).
    • Pathway Inhibition: Phosphorylation of AKT (Ser473), a key downstream node, was assessed by Western blot. This compound potently inhibited pAKT with an IC~50~ of 0.36 nM.
    • Chemokine Secretion: CCL3 and CCL4 levels in supernatant were quantified by ELISA. This compound reduced BCR-induced secretion to 17% and 37% of control, respectively.
    • Migration: Assessed using transwell assays toward an SDF1α/CXCL12 gradient. Pre-treatment with this compound (1 μM) inhibited chemotaxis.

Clinical Efficacy and Safety Profile

The phase 3 DUO trial established the clinical efficacy of this compound, leading to its regulatory approval.

Efficacy Data from the Phase 3 DUO Trial [6] [7]

The table below summarizes key efficacy outcomes for patients who received at least two prior therapies.

Efficacy Parameter This compound (n=95) Ofatumumab (n=101) Result
Median PFS (months) 16.4 9.1 Hazard Ratio (HR) = 0.40 [1]
Overall Response Rate (ORR) 74% 45% P < 0.0001 [6]
Lymph Node Response 85% 16% ≥50% reduction in target lesions [7]

This compound's safety profile is characterized by manageable but significant adverse events requiring proactive monitoring.

Common and Serious Adverse Events [1] [5] [8]

Adverse Event Any Grade Incidence Grade ≥3 Incidence Clinical Management Notes
Diarrhea/Colitis 47% 12-15% Requires corticosteroids; may need dose interruption/reduction [5] [8]
Neutropenia 38% 25-30% Monitor blood counts; manage infections [6] [5]
ALT/AST Increase 39-57% 11-16% Requires regular liver test monitoring; dose modify for elevations [5] [8]
Pneumonitis - 3-9% Requires corticosteroid and antibiotic therapy [1] [6]
Rash - 2% -
Anemia - 12% -

Pooled analysis shows serious AEs occurred in 63% of patients, with 33% discontinuing treatment due to AEs [5].

Pharmacokinetics and Drug Interactions

Understanding the disposition of this compound is critical for dosing and avoiding interactions [1].

Parameter Value Clinical Implication
Bioavailability 42% Oral administration is effective.
Tmax (Time to Cmax) 1-2 hours Rapidly absorbed.
Protein Binding >98% High; potential for displacement interactions.
Metabolism Primarily CYP3A4 Contraindicated with strong CYP3A4 inducers/inhibitors. Avoid St. John's Wort.
Elimination Half-life 5.2 - 10.9 hours Supports twice-daily (BID) dosing.
Route of Elimination Feces (79%), Urine (14%) -

Perspectives in Drug Development

For researchers, the this compound case highlights key strategic considerations. The dual δ/γ inhibition offers a potential efficacy advantage and a distinct toxicity profile compared to δ-specific inhibitors like idelalisib [5] [4]. A primary challenge remains mitigating immune-mediated toxicities (colitis, transaminitis, pneumonitis), which are likely on-target effects from PI3K-δ inhibition in normal immune cells [9] [8]. Current research explores intermittent dosing schedules and novel combinations to improve the therapeutic index. Furthermore, this compound demonstrates that targeting the tumor microenvironment via PI3K-γ inhibition is a validated strategy for hematologic malignancies [5] [2].

References

Duvelisib NFAT inhibition independent of PI3K pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of NFAT Inhibition by Duvelisib

The diagram below illustrates the novel mechanism through which this compound inhibits the NFAT pathway independently of PI3K.

G This compound NFAT Inhibition Independent of PI3K Pathway TCR T-Cell Receptor (TCR) Activation Calcium Calcium Influx TCR->Calcium Signaling Calcineurin Calcineurin Activation Calcium->Calcineurin NFAT_cytosol NFATc1/c2 (Cytosol, Phosphorylated) Calcineurin->NFAT_cytosol Dephosphorylates NFAT_nuclear NFATc1/c2 (Nucleus, Dephosphorylated) NFAT_cytosol->NFAT_nuclear Nuclear Translocation DNA_binding DNA Binding & Transcription NFAT_nuclear->DNA_binding Immune_suppression Altered Cytokine Secretion & Reduced T-cell Proliferation Reduced B-cell Antibody Secretion DNA_binding->Immune_suppression Gene Activation PI3K_path Conventional PI3K-δ/γ Inhibition (Known Mechanism) This compound This compound This compound->PI3K_path Novel_mech Novel NFAT Inhibition (Direct DNA-Binding Interference) This compound->Novel_mech Independent of PI3K Novel_mech->DNA_binding Inhibits

This diagram illustrates the novel mechanism where this compound directly inhibits NFAT DNA binding, independent of the PI3K and calcineurin pathways.

Summary of Key Experimental Findings

The table below consolidates the core quantitative and observational data that characterizes this independent inhibitory mechanism.

Aspect Investigated Experimental Finding Implication for Mechanism
NFAT Transcriptional Activity Strongly attenuated at 10 µM [1]. Confirms direct NFAT pathway suppression.
PI3K Dependence NFAT suppression was not abrogated by GSK3β inhibition (using tideglusib), unlike other PI3Kγδ inhibitors [1]. Evidence for a mechanism independent of the canonical PI3K/AKT/GSK3β axis.
Calcineurin Activity No inhibition of calcineurin phosphatase activity or its activation by calmodulin [2] [1]. Rules out a cyclosporine A-like mechanism of action.
NFAT Nuclear Translocation No observed inhibition of calcium-induced nuclear translocation of NFATC2/C1 [2] [1]. Indicates inhibition occurs after NFAT has entered the nucleus.
Direct DNA Binding Interferes with nuclear NFAT binding to the NFAT consensus promoter sequence [2] [3]. Identifies the precise molecular step of inhibition.
Functional Cellular Outcomes Attenuated ex vivo CD4+ T-cell proliferation and B-cell antibody secretion [2] [1]. Demonstrates functional immunological consequences of NFAT inhibition.

Detailed Experimental Methodologies

The following table outlines the key experimental protocols used to elucidate this compound's mechanism of action, providing a reference for your own technical work.

Experimental Goal Detailed Methodology

| Virtual Screening & Binding Prediction | - Structure Used: Crystal structure of DNA-bound NFATC2 (PDB: 1OWR) [3].

  • Simulation: Molecular dynamics (MD) simulations with AMBER20 to identify transient, druggable pockets on NFATC2, performed with and without bound DNA [3] [1].
  • Docking: The MolPort database was screened using Pharmit based on pharmacophores derived from docking small-molecule probes [3]. | | In Vitro NFAT Inhibition Assay | - Cell Line: Jurkat-Lucia NFAT cells (genetically engineered to report NFAT activity) [1].
  • Protocol: Cells were treated with this compound (e.g., 10 µM) and stimulated (e.g., with PMA/Ionomycin). NFAT activity was quantified by measuring Lucia luciferase activity in the supernatant [1]. | | Mechanism-of-Action Studies | - Calcineurin Phosphatase Assay: Direct assessment of calcineurin phosphatase activity in the presence of this compound versus a known inhibitor like cyclosporine A [2] [1].
  • Nuclear Localization: Immunofluorescence or cellular fractionation followed by Western blot to track NFATC1/C2 localization after stimulation in the presence of this compound [2].
  • GSK3β Crossover Test: Co-treatment with a GSK3β inhibitor (tideglusib) to determine if it reverses this compound's NFAT inhibitory effect, as it does for other PI3K inhibitors [1]. | | DNA Binding Assay | - Technique: Electrophoretic Mobility Shift Assay (EMSA) [2].
  • Protocol: Incubation of nuclear extracts from activated T-cells with a labeled NFAT consensus DNA sequence, with or without this compound, to visualize a mobility shift indicating binding. | | Functional Immunological Assays | - T-cell Proliferation: CFSE-labeled mouse or human CD4+ T-cells were stimulated and treated with this compound. Proliferation was measured by CFSE dilution via flow cytometry [2] [1].
  • B-cell Antibody Secretion: Mouse B-cells or human PBMCs were stimulated (e.g., with anti-CD40/IL-4) and treated with this compound. Total IgG or antigen-specific antibody levels were measured in the supernatant by ELISA [2]. |

Interpretation and Research Implications

The collective data strongly supports a model where this compound binds directly to NFATC1/C2, likely in the nucleus, and sterically hinders its interaction with target DNA sequences without affecting upstream activation events [2] [3] [1]. This unique mechanism separates its NFAT-inhibitory effects from its established PI3Kδ/γ inhibitory profile and the toxicities associated with calcineurin inhibition.

For your work in drug development, this suggests that:

  • This compound serves as a valuable chemical tool to probe NFAT-dependent processes without conflating them with PI3K signaling.
  • There is significant potential for developing novel this compound analogs optimized specifically for NFAT inhibition, which could mitigate immunogenicity of biologic therapies without the safety liabilities of conventional immunosuppressants [2].

References

Duvelisib metabolism CYP3A4 pharmacokinetics profile

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction and Dosage Management

Concomitant use of duvelisib with drugs that affect CYP3A4 activity requires dosage adjustments, as outlined in the following table.

Concomitant Drug Recommendation Dosage Adjustment

| Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Avoid if possible. If coadministration is necessary, reduce this compound dosage [1] [2]. | Reduce this compound dosage to 15 mg twice daily [1] [2]. | | Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, phenytoin) | Avoid concomitant use [1] [2]. | If concomitant use with a moderate inducer is unavoidable, increase this compound dosage on the 12th day (e.g., from 25 mg to 40 mg twice daily) [1]. |

Experimental Protocols and Methodologies

Key experimental findings on this compound's pharmacokinetics and metabolism are derived from specific clinical and non-clinical methodologies.

  • Clinical Trial Design (Phase 1 Study): The foundational pharmacokinetic data for this compound were established in a phase 1, open-label study (IPI-145-02) in patients with advanced hematologic malignancies [3]. This compound was administered orally as capsules twice daily (BID) continuously in 28-day cycles. Blood samples for pharmacokinetic analysis were collected at multiple time points after the first dose and after repeated dosing to determine parameters like maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t½) [3].
  • Metabolism and Excretion Studies: The determination that this compound is mainly metabolized by CYP3A4 is based on in vitro studies using human liver microsomes and recombinant CYP enzymes [4]. These studies involve incubating this compound with specific CYP isoforms and measuring the formation of metabolites to identify which enzyme is primarily responsible. The excretion data (79% in feces, 14% in urine) are typically obtained from radiolabeled (14C) drug studies in humans, where the total recovery of radioactivity is measured in excreta [5].

Visualizing this compound's Metabolic Pathway

The following diagram illustrates the primary metabolic pathway and key pharmacokinetic interactions of this compound.

G A Oral Administration (this compound Capsule) B Absorption (Tmax: 1-2 hours) A->B C Systemic Circulation B->C D Primary Site of Action: Inhibit PI3K-δ & PI3K-γ in Malignant B-Cells C->D Therapeutic Effect E Primary Site of Metabolism: Liver C->E Metabolism F CYP3A4 Enzyme E->F G Metabolites F->G H Elimination G->H I Feces (79%) H->I J Urine (14%) H->J K Strong CYP3A4 Inhibitors M Dosage Adjustment Required K->M Decreases Metabolism L Strong CYP3A4 Inducers L->M Increases Metabolism M->F

References

Key Preclinical Findings on Duvelisib in T-Cell Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Finding / Model Type Experimental Detail / Outcome Implication / Proposed Mechanism
In Vitro Cytotoxicity [1] [2] 3 of 4 TCL lines with constitutive pAKT were sensitive; 0 of 7 lines without pAKT were sensitive (P=.024). Suggests cell-autonomous killing is a key mechanism; pAKT may be a potential biomarker for sensitivity. [1] [2]
Superiority over δ-only Inhibition [1] [2] Exceeded cell killing by the PI3K-δ-specific inhibitor idelalisib. Dual δ/γ inhibition provides a therapeutic advantage over isoform-selective inhibition in some contexts. [1] [2]
Immunomodulatory Effect (in vivo) [1] [2] In a PTCL patient-derived xenograft, duvelisib shifted tumor-associated macrophages from an immunosuppressive M2-like to an inflammatory M1-like phenotype. Anti-tumor activity is also mediated by reprogramming the tumor microenvironment to be more immunostimulatory. [1] [2]
Synergy in Combination Therapy [3] In a clinical trial setting, combination with romidepsin increased efficacy while attenuating PI3K inhibitor-driven hepatotoxicity. Supports a novel combination strategy; suggests histone deacetylase (HDAC) inhibition can mitigate inflammatory adverse events. [3]

Detailed Experimental Protocols from Preclinical Studies

The search results provide specific methodologies for key experiments that validated this compound's activity.

1. In Vitro Proliferation and Cell Viability Assays [1]

  • Cell Lines: The studies used a panel of 11 T-cell lymphoma (TCL) cell lines.
  • Procedure: Proliferation assays were performed in a 384-well format. A JANUS Automated Workstation (PerkinElmer) was used with CellTiter-Glo Luminescent Cell Viability reagent (Promega). Measurements were taken at 0 hours and after 72 hours of treatment.
  • Data Analysis: Each data point was represented by quadruplicates, and experiments were repeated at least twice. Cell killing was compared between this compound and the PI3K-δ-specific inhibitor idelalisib.

2. Analysis of Apoptosis and Cell Cycle [1]

  • Detection of apoptosis and cell cycle analysis were performed as previously described in the literature, though the specific techniques (e.g., Annexin V/PI staining by flow cytometry) are not detailed in the provided excerpts.

3. In Vivo Patient-Derived Xenograft (PDX) Model [1] [2]

  • Model Establishment: Mice were engrafted with a PTCL patient-derived xenograft.
  • Treatment: The mice were treated with this compound.
  • Analysis of Tumor Microenvironment: Following treatment, the phenotype of tumor-associated macrophages (TAMs) was analyzed. The study specifically observed a shift from immunosuppressive M2-like to inflammatory M1-like macrophages, indicating an immune-mediated mechanism of action.

This compound's Dual Mechanism of Action

The rationale for dual PI3K-δ/γ inhibition is supported by distinct mechanisms. The diagram below illustrates how this compound targets both the tumor cells and the microenvironment.

G cluster_tumor Tumor Cell-Autonomous Effects cluster_tme Tumor Microenvironment Effects This compound This compound pAKT Constitutive pAKT This compound->pAKT Inhibits TAM Tumor-Associated Macrophage (TAM) This compound->TAM Reprograms Survival Enhanced Survival & Proliferation pAKT->Survival M2 M2 Phenotype (Immunosuppressive) TAM->M2 M1 M1 Phenotype (Immunostimulatory) TAM->M1

The diagram shows this compound acts through two primary pathways:

  • Direct Anti-Tumor Effects: By inhibiting PI3K-δ and -γ within malignant T-cells, this compound blocks constitutive PI3K/AKT signaling, a key pathway for cell survival and proliferation. This leads to apoptosis, particularly in tumor lines dependent on this signaling axis [1] [2].
  • Immunomodulatory Effects: By inhibiting PI3K-γ in the tumor microenvironment, this compound reprograms tumor-associated macrophages. It shifts their polarization from the immunosuppressive M2-like phenotype toward the inflammatory M1-like phenotype, which can help activate anti-tumor immune responses [1] [2].

Future Research Directions

The preclinical data suggests several promising avenues for further investigation:

  • Biomarker Development: The correlation between constitutive phospho-AKT (pAKT) and sensitivity to this compound warrants further exploration as a potential predictive biomarker for patient selection [1] [2].
  • Novel Combination Strategies: The clinical finding that the HDAC inhibitor romidepsin can combine with this compound to enhance efficacy while reducing toxicity provides a new paradigm for PI3K inhibitor-based therapy in T-cell lymphomas [3].

References

PI3Kγ Inhibition in the Tumor Microenvironment: Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The phosphoinositide 3-kinase gamma (PI3Kγ) isoform has emerged as a critical regulator of the immunosuppressive tumor microenvironment (TME), presenting a promising therapeutic target for cancer immunotherapy. Unlike other PI3K isoforms frequently mutated in cancer cells, PI3Kγ is primarily expressed in myeloid lineage cells and plays a pivotal role in mediating immune suppression through control of myeloid cell trafficking, polarization, and function. This technical review comprehensively examines the mechanistic basis for PI3Kγ function in the TME, detailing its effects on various immune cell populations, summarizing current investigative inhibitors and clinical evidence, and providing experimental frameworks for evaluating PI3Kγ inhibition. Growing preclinical and clinical evidence demonstrates that PI3Kγ inhibition can reprogram the TME from immunosuppressive to immunostimulatory, potentially overcoming resistance to existing immunotherapies such as immune checkpoint inhibitors.

Introduction to PI3Kγ Biology and Significance

PI3Kγ Structural and Functional Characteristics

PI3Kγ is a unique member of the class IB PI3K family with distinctive structural and regulatory properties:

  • Structural Composition: PI3Kγ functions as a heterodimer consisting of a p110γ catalytic subunit and one of two regulatory subunits (p101 or p84/p87) [1]. This structural organization differs from class IA PI3Ks, which utilize p85 regulatory subunits.
  • Activation Mechanisms: PI3Kγ is primarily activated by G protein-coupled receptors (GPCRs) through direct interaction with Gβγ subunits [1]. Emerging evidence indicates it can also be activated by receptor tyrosine kinases (RTKs) and Ras proteins in certain contexts [1].
  • Expression Pattern: Unlike the broadly expressed PI3Kα and PI3Kβ, PI3Kγ expression is predominantly restricted to hematopoietic cells, particularly those of myeloid lineage (monocytes, macrophages, dendritic cells, neutrophils), with additional expression in endothelial cells and some tumor cells [1].
  • Signaling Outputs: Upon activation, PI3Kγ phosphorylates PIP₂ to generate PIP₃, which serves as a second messenger recruiting pleckstrin homology (PH) domain-containing proteins including AKT and PDK1, thereby initiating downstream signaling cascades [2].
Rationale for Targeting PI3Kγ in Cancer

The therapeutic interest in PI3Kγ inhibition stems from its specific role in shaping the tumor immune microenvironment rather than direct tumor cell killing:

  • Myeloid-Specific Expression: The restricted expression pattern limits on-target toxicities to non-hematopoietic tissues, providing a favorable therapeutic window [1].
  • Key Mediator of Immunosuppression: PI3Kγ signaling promotes multiple mechanisms of immune escape, including recruitment of immunosuppressive cells, polarization of macrophages toward an M2-like phenotype, and inhibition of cytotoxic T cell function [3] [1].
  • Synergistic Potential with Immunotherapy: Preclinical models demonstrate that PI3Kγ inhibition can sensitize tumors to immune checkpoint blockade by reversing myeloid-mediated immunosuppression [1].

Mechanistic Insights into PI3Kγ Function in the TME

PI3Kγ orchestrates multiple cellular processes within the TME through distinct yet interconnected mechanisms. The following diagram illustrates the core signaling pathway and key cellular functions regulated by PI3Kγ in the tumor microenvironment:

G GPCR GPCR Signals (CXCR4, CCR2) PI3Kgamma PI3Kγ Activation GPCR->PI3Kgamma RTK RTK Signals (CSF1R, VEGFR) RTK->PI3Kgamma Ras Ras Activation Ras->PI3Kgamma PIP3 PIP₃ PI3Kgamma->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Converted from AKT AKT Activation PIP3->AKT Integrin Integrin α4β1 Activation PIP3->Integrin NETosis NETosis PIP3->NETosis Phagocytosis Phagocytosis PIP3->Phagocytosis TAM_polarize M2-like TAM Polarization AKT->TAM_polarize MDSC_recruit MDSC Trafficking & Recruitment Adhesion Enhanced Myeloid Cell Adhesion Integrin->Adhesion Adhesion->MDSC_recruit

PI3Kγ signaling pathway in myeloid cells, showing activation by surface receptors and key downstream immunological functions in the TME.

Regulation of Myeloid Cell Trafficking and Adhesion

PI3Kγ plays a fundamental role in controlling the recruitment of immunosuppressive myeloid populations into the TME:

  • Integrin-Mediated Adhesion: PI3Kγ activation promotes Rap1a-mediated nucleation of Talin, paxillin, and myosin light chain kinase on integrin cytoplasmic tails, inducing conformational changes in integrin α4β1 that enhance adhesion to vascular cell adhesion molecule (VCAM) on endothelial cells [1].
  • Chemotaxis and Migration: PI3Kγ is essential for directional migration of myeloid cells toward chemotactic gradients, coordinating localization of AKT with F-actin at the leading edge of migrating cells [1].
  • In Vivo Consequences: Genetic or pharmacological inhibition of PI3Kγ significantly reduces tumor infiltration by myeloid-derived suppressor cells (MDSCs) and immunosuppressive macrophages across multiple cancer models, including breast, pancreatic, and head and neck cancers [1].
Control of Myeloid Cell Polarization and Function

Beyond trafficking, PI3Kγ directly influences the functional polarization of tumor-associated macrophages (TAMs):

  • Transcriptional Reprogramming: PI3Kγ signaling in TAMs promotes expression of genes associated with wound-healing and immunosuppressive functions, effectively driving M2-like polarization [1].
  • Metabolic Regulation: Recent evidence connects PI3Kγ signaling to metabolic programming in myeloid cells, though this area requires further investigation [4].
  • Functional Specialization: PI3Kγ regulates diverse myeloid cell activities including neutrophil extracellular trap formation (NETosis), phagocytosis, and reactive oxygen species production [1].
Effects on Adaptive Immune Cells

While PI3Kγ is predominantly expressed in myeloid cells, it indirectly shapes adaptive immune responses:

  • T Cell Exclusion: By promoting an immunosuppressive TME, PI3Kγ signaling contributes to impaired T cell infiltration and function [2].
  • Treg Modulation: While PI3Kδ plays a more direct role in regulatory T cell (Treg) function, the immunosuppressive environment maintained by PI3Kγ-dependent myeloid cells indirectly supports Treg activity [2].

Quantitative Effects of PI3Kγ Inhibition Across Cancer Models

The impact of PI3Kγ inhibition has been quantitatively assessed across multiple preclinical cancer models. The following table summarizes key findings from these investigations:

Cancer Type Experimental Model Key Quantitative Findings Proposed Mechanisms
Breast Cancer Genetically engineered mouse models [1] Reduced tumor growth by 60-80%; decreased metastasis by ~70% Reduced myeloid cell trafficking; decreased M2-like TAM polarization
Pancreatic Cancer Mouse models & human biopsies [1] Increased CD8+ T cell infiltration (3-5 fold); enhanced response to anti-PD1 Reversal of T cell exclusion; altered macrophage polarization
Head & Neck Cancer Preclinical models [1] Suppressed angiogenesis; reduced MDSC recruitment Impaired integrin activation; decreased myeloid cell adhesion
Leukemia AML models [1] Reduced leukemia stemness; enhanced differentiation Direct effects on leukemia stem cells; altered microenvironmental support

Experimental Approaches for Evaluating PI3Kγ Inhibition

In Vitro Assessment Methods
  • Myeloid Cell Migration Assays:

    Transwell or Boyden chamber assays using CCL2, CXCL12, or other chemokines as chemoattractants. PI3Kγ inhibition typically reduces myeloid cell migration by 40-70% compared to controls [1].

    Protocol: Isolate human or mouse monocytes/MDSCs. Seed 1×10⁵ cells in serum-free medium in upper chamber. Add chemokine (50-100 ng/mL) to lower chamber. Incubate 4-6 hours. Count migrated cells by flow cytometry. Include specific PI3Kγ inhibitors (IPI-549, eganelisib) vs pan-PI3K inhibitors as controls.

  • Macrophage Polarization Assays:

    Differentiate monocytes with M-CSF (50 ng/mL, 5 days), then polarize with IL-4/IL-13 (20 ng/mL each) for M2-like phenotype. Treat with PI3Kγ inhibitors during polarization [1].

    Readouts: Flow cytometry for CD206, CD163; qPCR for ARG1, MRC1; ELISA for CCL17, CCL22.

In Vivo Evaluation Models
  • Syngeneic Tumor Models:

    Implant MC38 (colorectal), 4T1 (breast), or Pan02 (pancreatic) cancer cells in immunocompetent mice. Treat with selective PI3Kγ inhibitors (10-30 mg/kg daily, oral) when tumors reach 100-150 mm³ [1].

    Endpoint Analyses: Tumor growth kinetics, immune profiling by flow cytometry (day 14-21), cytokine analysis, and assessment of combination with anti-PD1/anti-PD-L1.

  • Genetic Deletion Models:

    Utilize PI3Kγ kinase-dead mice or myeloid-specific conditional knockouts to dissect cell-type specific functions without potential pharmacological off-target effects [1].

Key Methodological Considerations
  • Inhibitor Specificity Validation: Always include PI3Kγ-specific inhibitors (e.g., IPI-549, eganelisib) alongside pan-PI3K inhibitors and PI3Kδ-specific inhibitors to confirm on-target effects.
  • Comprehensive Immune Profiling: Use high-parameter flow cytometry (≥12 colors) to simultaneously evaluate myeloid (CD11b⁺, Ly6G⁺, Ly6C⁺, F4/80⁺, CD206⁺) and lymphoid (CD3⁺, CD4⁺, CD8⁺, FoxP3⁺) populations.
  • Functional Readouts: Include T cell suppression assays to validate functional reversal of MDSC-mediated immunosuppression following PI3Kγ inhibition.

Clinical Translation and Therapeutic Applications

Investigational PI3Kγ Inhibitors

Several PI3Kγ-targeting agents have entered clinical development:

  • IPI-549 (Eganelisib): Potent and selective PI3Kγ inhibitor that has demonstrated favorable safety profile and evidence of target engagement in early-phase trials [1]. Clinical development has focused on combination with immune checkpoint inhibitors.
  • Other Selective Inhibitors: Multiple pharmaceutical companies have PI3Kγ-selective compounds in various stages of preclinical and clinical development [1].
Clinical Trial Evidence

Early-phase clinical trials have provided initial insights into the therapeutic potential of PI3Kγ inhibition:

  • Safety Profile: PI3Kγ inhibitors have demonstrated favorable safety with no dose-limiting toxicities in animal models and minimal toxicities in patients, contrasting with the more toxic profiles of pan-PI3K inhibitors [1].
  • Biomarker Evidence: Early clinical data shows increased CD8⁺ T cell infiltration and altered myeloid cell populations in tumor biopsies following PI3Kγ inhibitor treatment [1].
  • Combination Therapy: Trials exploring PI3Kγ inhibition with anti-PD-1/PD-L1 antibodies aim to reverse primary resistance to checkpoint blockade in "immunologically cold" tumors [1].
Biomarker Development

Identification of predictive biomarkers is crucial for patient selection:

  • Myeloid-Rich TME: Tumors with high infiltration of immunosuppressive myeloid cells (MDSCs, M2-like TAMs) may show enhanced sensitivity to PI3Kγ inhibition.
  • GPCR/Ras Signaling: Tumors with evidence of active PI3Kγ pathway signaling through relevant GPCRs or Ras mutations may represent optimal targets.
  • Immunotherapy Resistance: PI3Kγ inhibition may be particularly beneficial in tumors with primary or acquired resistance to immune checkpoint inhibitors.

Conclusion and Future Perspectives

PI3Kγ represents a master regulator of the immunosuppressive TME with compelling preclinical evidence supporting its therapeutic targeting. The predominant expression in myeloid cells provides a favorable therapeutic window, while its central role in multiple aspects of immune suppression makes it an attractive target, particularly for combination with existing immunotherapies. Future research directions should focus on:

  • Biomarker Refinement: Development of robust biomarkers to identify patients most likely to benefit from PI3Kγ inhibition.
  • Novel Combination Strategies: Exploration beyond checkpoint inhibitors, including combinations with chemotherapy, targeted therapies, and other immunomodulatory agents.
  • Mechanism Elucidation: Deeper understanding of PI3Kγ functions in different myeloid subsets and across tumor types.
  • Therapeutic Sequencing: Optimization of treatment sequencing in combination regimens to maximize antitumor immunity.

References

Duvelisib orphan drug designation T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Mechanisms of Action

The orphan drug designations are supported by preclinical and clinical evidence demonstrating that duvelisib, as an oral dual inhibitor of the PI3K-δ and PI3K-γ isoforms, has promising activity in T-cell lymphomas [1].

Clinical Trial Data
  • Phase I Trial Results: In a phase 1 study of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL, n=16) and cutaneous T-cell lymphoma (CTCL, n=19), this compound showed an overall response rate (ORR) of 50.0% in PTCL and 31.6% in CTCL. Three patients with PTCL achieved a complete response [1].
  • Phase II PRIMO Trial: Updated results from the expansion phase of the PRIMO trial in patients with relapsed/refractory PTCL (n=101) showed an ORR of 49% with a complete response rate of 34%, as determined by an independent review committee. The median duration of response was 7.7 months [2].
Mechanism of Action and Preclinical Insights

This compound directly inhibits malignant T-cell growth and modulates the tumor microenvironment through dual PI3K-δ/γ inhibition [1].

G This compound Dual Mechanism of Action cluster_autonomous Tumor Cell-Autonomous Killing cluster_immune Immune-Mediated Reprogramming This compound This compound pAKT Constitutive pAKT (Malignant T-Cells) This compound->pAKT TAMs Tumor-Associated Macrophages (TAMs) This compound->TAMs Apoptosis Induces Apoptosis & Cell Death pAKT->Apoptosis M2 Immunosuppressive M2-like Phenotype TAMs->M2  Shifts From M1 Inflammatory M1-like Phenotype TAMs->M1  Shifts To

Preclinical studies provide further insight into these mechanisms:

  • Cell-Autonomous Killing: this compound potently killed T-cell lymphoma lines that exhibited constitutive phospho-AKT (pAKT), a marker of activated PI3K signaling [1].
  • Immune Reprogramming: In a mouse model engrafted with a PTCL patient-derived xenograft, this compound administration shifted tumor-associated macrophages from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype, which can help restore anti-tumor immunity [1].

PRIMO Trial Experimental Methodology

The phase II PRIMO trial (NCT03372057) is a key study evaluating this compound in relapsed/refractory PTCL [3] [2].

Study Design
  • Trial Type: Multicenter, parallel cohort, open-label phase II study [3].
  • Population: Adult patients with relapsed or refractory PTCL who had received at least two cycles of a prior treatment regimen and either failed to achieve a response or progressed after an initial response. For patients with CD30-positive anaplastic large cell lymphoma, prior treatment with or ineligibility for brentuximab vedotin was required [3].
  • Dosing:
    • Dose-Optimization Phase: Patients were randomized to one of two cohorts to determine the optimal dosing schedule [3]:
      • Cohort 1: this compound 25 mg twice daily, with potential escalation to 50 mg then 75 mg.
      • Cohort 2: this compound 75 mg twice daily.
    • Expansion Phase: Approximately 90-100 patients were treated with the dose determined from the optimization phase [3].
  • Primary Endpoint: Objective response rate (ORR) [3].
  • Secondary Endpoints: Duration of response, progression-free survival, disease control rate, overall survival, and adverse events [3].
Key Efficacy Results

The following table summarizes the efficacy findings from the PRIMO trial's expansion phase, which involved heavily pre-treated patients (median of 3 prior lines of therapy) [2]:

Efficacy Parameter Result
Overall Response Rate (ORR) 49%
Complete Response (CR) Rate 34%
ORR in Patients with ≥3 Prior Therapies 49%
Median Duration of Response (DOR) 7.7 months
Median DOR in CR Patients 7.4 months

Safety and Regulatory Considerations

While this compound shows clinical promise, its safety profile requires careful management.

  • Common Adverse Events: The most frequent grade 3/4 adverse events observed in clinical trials included transaminase increases (ALT 40%, AST 17%), maculopapular rash (17%), and neutropenia (17%) [1].
  • Serious and Fatal Toxicities: The FDA has issued a warning that this compound may increase the risk of death and is associated with serious side effects such as infections, diarrhea or colitis, inflammation of the lungs (pneumonitis), skin reactions, and elevated liver enzymes [4] [2]. These risks are noted in a boxed warning in the U.S. prescribing information [4].
  • Indication Withdrawal: In April 2022, the FDA approval for this compound in relapsed or refractory follicular lymphoma was voluntarily withdrawn at the request of the sponsor, Secura Bio, which decided to strategically focus development on T-cell lymphoma [4] [2].

This compound represents a promising therapeutic approach for T-cell lymphomas with a novel dual mechanism of action. Researchers and clinicians should be mindful of the significant toxicities and the evolving regulatory landscape as development in this orphan indication continues.

References

Comprehensive Technical Guide: Duvelisib-Mediated Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Duvelisib (marketed as Copiktra) is an orally bioavailable, small-molecule dual inhibitor that selectively targets both phosphoinositide 3-kinase (PI3K) δ and γ isoforms. It represents a significant advancement in targeted cancer therapy, particularly for hematologic malignancies. The drug has received FDA approval for the treatment of relapsed/refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma after at least two prior therapies [1]. This compound's distinctive isoform selectivity profile differentiates it from other PI3K inhibitors, with potent activity against PI3K-δ (IC50 = 2.5 nM) and PI3K-γ (IC50 = 27.3 nM), while demonstrating significantly less activity against the α and β isoforms [2]. This selective targeting strategy leverages the differential expression patterns of PI3K isoforms, with δ and γ being predominantly expressed in hematopoietic cells, potentially offering a more favorable therapeutic window by minimizing off-target effects in non-hematopoietic tissues.

The development of this compound emerged from the understanding that simultaneous inhibition of both δ and γ isoforms could provide enhanced therapeutic efficacy in hematologic malignancies through dual targeting of both malignant cell intrinsic growth pathways and the tumor microenvironment. PI3K-δ plays a critical role in B-cell receptor signaling and malignant B-cell proliferation, while PI3K-γ is essential for inflammatory cell migration and activation within the tumor microenvironment [2]. The oral bioavailability of this compound facilitates chronic dosing regimens, with recommended clinical dosing at 25 mg twice daily until disease progression or unacceptable toxicity. Common severe adverse events include neutropenia (30%), diarrhea (15%), anemia (13%), and colitis (12%), consistent with its immunomodulatory mechanisms [1].

Mechanism of Action

Molecular Inhibition Mechanism

This compound exerts its therapeutic effects through precise molecular targeting of Class I PI3K isoforms, initiating a cascade of signaling disruptions that ultimately induce apoptosis and inhibit proliferation in malignant cells:

  • PI3K Isoform Binding: this compound directly binds to the ATP-binding pocket of both p110δ and p110γ catalytic subunits, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This lipid second messenger disruption represents the critical initial step in pathway inhibition [2]. The selective inhibition of δ and γ isoforms is particularly relevant in hematopoietic malignancies, as these isoforms are predominantly expressed in leukocytes and play minimal roles in fundamental metabolic processes regulated by the ubiquitously expressed p110α isoform.

  • AKT Membrane Translocation Blockade: Reduction in PIP3 levels prevents the pleckstrin homology (PH) domain-mediated recruitment of AKT to the plasma membrane, where it normally undergoes activation through phosphorylation at two key residues. Threonine 308 phosphorylation by PDK1 and serine 473 phosphorylation by mTORC2 are both impaired following this compound treatment, resulting in comprehensive AKT inactivation [3].

  • mTOR Complex Dysregulation: Inhibition of AKT phosphorylation leads to reduced activation of the mammalian target of rapamycin (mTOR), particularly impacting mTOR complex 1 (mTORC1) function. Downstream, this results in decreased phosphorylation of ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately disrupting cap-dependent translation and protein synthesis essential for malignant cell growth and survival [3] [4].

  • Compensatory Feedback Loop: Interestingly, this compound treatment in certain lymphoma cell lines initially suppresses phosphorylated AKT (pAKT) at serine 473 for up to 12 hours, but mTORC2-dependent re-phosphorylation frequently occurs within 24 hours, representing an adaptive resistance mechanism. This rebound activation can be prevented through combination with dexamethasone or ibrutinib, leading to more durable pathway suppression [2].

The following diagram illustrates the key molecular targets and inhibitory effects of this compound within the PI3K/AKT/mTOR pathway:

G GF Growth Factor Receptors PI3Kd PI3K-δ GF->PI3Kd PI3Kg PI3K-γ GF->PI3Kg PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PI3Kg->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PDK1->AKT pThr308 TSC TSC1/TSC2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT pSer473 mTORC1 mTORC1 TSC->mTORC1 S6K p70S6K mTORC1->S6K 4 4 mTORC1->4 Translation Protein Synthesis Cell Survival Proliferation S6K->Translation EBP1 4E-BP1 EBP1->Translation PTEN PTEN PTEN->PIP3 Dephosphorylation This compound This compound This compound->PI3Kd Inhibits This compound->PI3Kg Inhibits

Figure 1: this compound inhibition of PI3Kδ and PI3Kγ in the PI3K/AKT/mTOR signaling pathway. This compound specifically targets p110δ and p110γ catalytic subunits, preventing PIP3 formation and subsequent AKT activation, ultimately modulating downstream processes including protein synthesis, cell survival, and proliferation.

Downstream Cellular Effects

The molecular inhibition translated to profound cellular consequences that underpin this compound's therapeutic efficacy:

  • Cell Cycle Disruption: this compound treatment induces G1 cell cycle arrest through stabilization of cyclin-dependent kinase inhibitors p27 and p21, preventing cyclin-CDK complex activation and Rb phosphorylation. This effectively halts progression through the cell cycle restriction point [3].

  • Apoptosis Induction: Inhibition of PI3K/AKT signaling leads to deregulation of BCL-2 family proteins, with increased expression of pro-apoptotic BIM and decreased expression of anti-apoptotic MCL-1 and BCL-XL. This shifts the balance toward mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation [2].

  • Metabolic Reprogramming: AKT inhibition impairs glucose transporter translocation to the cell membrane and reduces hexokinase activity, limiting glycolytic flux. Additionally, downstream mTORC1 inhibition suppresses HIF-1α synthesis, further compromising cancer cell adaptation to metabolic stress [4].

  • Microenvironment Modulation: Through inhibition of PI3Kγ, this compound disrupts chemokine receptor signaling (including CXCR4 and CCR7) and integrin activation, impairing malignant cell homing to protective niche environments and enhancing susceptibility to cytotoxic insults [2].

Therapeutic Applications and Efficacy Data

Approved Clinical Indications

This compound has demonstrated significant clinical efficacy across multiple hematologic malignancies, resulting in specific regulatory approvals:

  • Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL): In the DUO phase III trial, this compound monotherapy demonstrated superior efficacy compared to ofatumumab in relapsed/refractory CLL/SLL, with a median progression-free survival (PFS) of 13.3 months versus 9.9 months respectively. The overall response rate (ORR) with this compound was significantly higher at 73.8% compared to 45.3% with ofatumumab [1].

  • Follicular Lymphoma (FL): As part of the same clinical trial program, this compound showed meaningful clinical activity in patients with relapsed/refractory follicular lymphoma who had received at least two prior systemic therapies. The overall response rate was 42.2% with a median duration of response of 9.5 months, leading to its accelerated approval for this indication [1].

Investigational Applications

Beyond its approved indications, this compound has shown promising therapeutic potential in preclinical models of diverse pathological conditions:

  • Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis model, this compound significantly attenuated collagen deposition and improved pulmonary function through suppression of myofibroblast activation and restoration of autophagy flux. The therapeutic effects were dose-dependent, with maximal efficacy observed at 10 mg/kg daily dosing [3].

  • Seizure Disorders: Recent investigations revealed that this compound (5 and 10 mg/kg) demonstrated anticonvulsant properties in a pentylenetetrazole (PTZ)-induced seizure model, significantly prolonging seizure latency, reducing myoclonic jerks, and decreasing the duration of generalized tonic-clonic seizures. This suggests potential repurposing for epilepsy treatment through modulation of neuronal excitability [5].

Table 1: this compound Efficacy Across Disease Models

Disease Model Dosing Regimen Key Efficacy Parameters Mechanistic Insights
CLL/SLL (Clinical) 25 mg BID orally ORR: 73.8%; Median PFS: 13.3 months Reduction in nodal burden; Lymphocytosis resolution
Follicular Lymphoma (Clinical) 25 mg BID orally ORR: 42.2%; Median DOR: 9.5 months Tumor size reduction; Delayed time to next treatment
Pulmonary Fibrosis (Preclinical) 5-10 mg/kg/day IP Reduced collagen deposition; Improved lung function Inhibition of myofibroblast activation; Autophagy restoration
PTZ-Induced Seizures (Preclinical) 5, 10 mg/kg IP Increased seizure latency; Reduced jerks PI3K pathway modulation in neuronal tissue

Combination Therapy Strategies

Synergistic Drug Combinations

The incomplete pathway inhibition observed with this compound monotherapy due to mTORC2-mediated AKT re-phosphorylation has motivated extensive combination screening studies. High-throughput combinatorial assays across 20 hematologic malignancy cell lines revealed several highly synergistic partnerships [2] [6]:

  • Dexamethasone Combination: The combination index for this compound with dexamethasone demonstrated strong synergy (CI < 0.7) in 75% of tested lymphoma cell lines. This combination prevented the reactivation of pAKT Ser473 at 24 hours post-treatment and resulted in sustained suppression of downstream effectors pPRAS40 and pS6. Mechanistically, the combination led to significant reduction in p-4EBP1, decreasing cap-dependent translation initiation and subsequent c-MYC protein levels within 6 hours of treatment [2].

  • Ibrutinib Co-administration: The combination of this compound with the BTK inhibitor ibrutinib exhibited profound synergy in ABC-DLBCL cell lines, with complete abrogation of pAKT re-phosphorylation at 24 hours. This vertical inhibition of B-cell receptor signaling pathways resulted in enhanced cytotoxicity and overcame microenvironment-mediated resistance mechanisms observed with either agent alone [2].

  • Venetoclax Pairing: Combination with the BCL-2 inhibitor venetoclax demonstrated complementary mechanisms of action, with this compound priming malignant cells for apoptosis through MCL-1 downregulation while venetoclax directly facilitated mitochondrial apoptosis commitment. This combination was particularly effective in genetically high-risk CLL models with del(17p) or TP53 mutations [2].

  • mTOR Inhibitor Combinations: Recent research using multi-cell type tumor spheroids demonstrated that this compound combined with mTORC1/2 inhibitors (sapanisertib) or AKT inhibitors (ipatasertib, afuresertib) resulted in additive to synergistic effects across 29 tumor models, including patient-derived cancer cell lines. This vertical pathway inhibition strategy prevented compensatory activation bypass mechanisms [6].

Table 2: Synergistic Combinations with this compound in Hematologic Malignancies

Combination Agent Mechanistic Class Synergy Score Key Molecular Effects Clinical Development
Dexamethasone Corticosteroid 19.3% (across cell lines) Prevents AKT re-phosphorylation; Reduces c-MYC Preclinical validation
Ibrutinib BTK inhibitor High in ABC-DLBCL Sustained pAKT inhibition; Enhanced cytotoxicity Early-phase trials
Venetoclax BCL-2 inhibitor Significant in CLL models MCL-1 downregulation; Enhanced apoptosis Preclinical/early clinical
Sapanisertib mTORC1/2 inhibitor Additive/synergistic Complete pathway blockade; Prevents feedback Preclinical spheroid models
Resistance Mechanisms

Despite initial therapeutic efficacy, acquired resistance to this compound represents a significant clinical challenge with several documented mechanisms:

  • mTORC2-Mediated AKT Re-phosphorylation: As previously mentioned, compensatory reactivation of AKT via mTORC2-mediated phosphorylation at Ser473 represents a primary adaptive resistance mechanism observed within 24 hours of treatment in multiple lymphoma models. This feedback loop substantially diminishes the durability of pathway suppression with monotherapy [2].

  • Metabolic Adaptations: Recent metabolomic analyses revealed that PI3K inhibition induces a shift in mitochondrial fuel preference toward increased fatty acid oxidation, creating a dependency that could be exploited therapeutically through combination with FAO inhibitors [7].

  • Microenvironment Protection: Stromal cell interactions, particularly through CXCR4/CXCL12 axis activation, provide pro-survival signals that attenuate this compound-mediated cytotoxicity in lymphoid malignancies. This highlights the importance of targeting both intrinsic malignant cell signaling and extrinsic protective niche factors [2].

Experimental Protocols and Methodologies

In Vitro Assessment Protocols

Cell Viability and Proliferation Assays: Standardized protocols for evaluating this compound activity in hematologic malignancy cell lines involve standard ATP quantification methods to determine metabolic activity as a surrogate for cell viability [2]:

  • Cell Culture Conditions: Maintain lymphoma/leukemia cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in 5% CO2. Cell density should be maintained between 0.5-1.0 × 10^6 cells/mL throughout experiments.

  • Drug Treatment Protocol: Prepare this compound stock solutions in DMSO at 10 mM concentration, with subsequent dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 μM. Include DMSO vehicle controls not exceeding 0.1% final concentration. Plate cells in 96-well plates at 5,000-10,000 cells per well and incubate with this compound for 72 hours.

  • Viability Quantification: Add CellTiter-Glo reagent according to manufacturer instructions and measure luminescence using a plate reader. Calculate percentage growth inhibition (GI) using the formula: GI = (1 - (Luminescence_treated / Luminescence_untreated)) × 100. Determine GI50 values through non-linear regression analysis of dose-response curves [2].

Western Blot Analysis for Pathway Inhibition: Confirmation of PI3K/AKT/mTOR pathway modulation requires comprehensive phosphoprotein analysis [2]:

  • Protein Extraction and Quantification: Harvest cells after treatment (1, 6, and 24-hour timepoints) and lyse in RIPA buffer supplemented with phosphatase and protease inhibitors. Determine protein concentration using BCA assay and normalize samples to equal concentrations.

  • Electrophoresis and Transfer: Separate 20-30 μg of total protein per lane on 4-12% Bis-Tris gradient gels and transfer to PVDF membranes using standard protocols.

  • Antibody Incubation: Probe membranes with primary antibodies against pAKT (Ser473), total AKT, pS6 (Ser235/236), p4EBP1 (Thr37/46), and loading control (β-actin or GAPDH). Use species-appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence substrate.

  • Densitometric Analysis: Quantify band intensities using ImageJ software and normalize phosphoprotein signals to both total protein and loading controls to determine inhibition kinetics.

In Vivo Evaluation Models

Bleomycin-Induced Pulmonary Fibrosis Model: For evaluation of this compound in non-oncological indications, well-characterized fibrosis models provide robust assessment platforms [3]:

  • Animal Model Establishment: Administer bleomycin (2.5-3.0 U/kg) via intratracheal instillation to 8-10 week old C57BL/6 mice to induce pulmonary fibrosis.

  • Drug Treatment Protocol: Initiate this compound treatment (5-10 mg/kg/day) or vehicle control via intraperitoneal injection beginning 7 days post-bleomycin administration and continue for 14-21 days.

  • Functional and Histological Assessment: Evaluate lung function parameters using flexiVent system. Collect lung tissue for hydroxyproline content quantification (collagen deposition) and histopathological analysis (Masson's trichrome and H&E staining). Perform semi-quantitative fibrosis scoring using the Ashcroft scale.

PTZ-Induced Seizure Model: For neurological applications, standard seizure models demonstrate this compound efficacy [5]:

  • Experimental Groups: Divide male Wistar rats (200-250 g, 8 weeks old) into four groups: negative control (vehicle), positive control (phenobarbital 30 mg/kg), and this compound (5 and 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes prior to PTZ (70 mg/kg, IP) injection.

  • Seizure Monitoring: Record seizure activity for 30 minutes post-PTZ injection using Racine's scale: (1) ear/facial twitching, (2) myoclonic jerks, (3) unilateral forelimb clonus, (4) bilateral forelimb clonus with rearing, (5) generalized tonic-clonic seizures with loss of posture. Quantify latency to each stage, number of myoclonic jerks, and duration of generalized tonic-clonic seizures.

Clinical Translation and Safety Considerations

The translation of this compound from preclinical models to clinical application requires careful management of its unique safety profile:

  • Immune-Related Adverse Events: The immunomodulatory effects of dual δ/γ inhibition result in characteristic toxicities including diarrhea/colitis (15% grade ≥3), transaminitis (16-18% grade ≥3), and pneumonitis (5% grade ≥3). These likely reflect disruption of PI3K signaling in normal immune cells and require proactive management [1].

  • Infection Risk Mitigation: The pronounced immunosuppressive effects necessitate comprehensive infection prophylaxis. Guidelines recommend Pneumocystis jirovecii pneumonia (PJP) prophylaxis with trimethoprim/sulfamethoxazole and monthly cytomegalovirus (CMV) monitoring via PCR. Antiviral therapy should be initiated for increasing CMV titers, with this compound interruption for confirmed CMV viremia or end-organ damage [1].

  • Dose Modification Strategies: Management of treatment-emergent adverse events follows structured algorithms: for grade ≥2 diarrhea/colitis, interrupt this compound until resolution to grade ≤1, then resume at same dose for first occurrence or reduced dose (15 mg BID) for recurrence. For grade ≥3 transaminase elevations, interrupt until resolution to grade ≤1, then resume at reduced dose or permanently discontinue based on severity and recurrence [1].

The therapeutic index of this compound may be enhanced through combination approaches allowing lower dosing, as evidenced by recent spheroid models demonstrating efficacy in combination with MEK, ERK, or RAF inhibitors at reduced concentrations [6]. Additionally, ongoing research focuses on biomarker identification to select patients most likely to benefit, particularly those with PTEN loss or specific PI3K pathway mutations that may confer enhanced sensitivity [8].

Conclusion and Future Directions

This compound represents a pioneering therapeutic agent that exemplifies the successful translation of pathway knowledge into targeted clinical intervention. Its dual inhibition of PI3K-δ and PI3K-γ provides a unique mechanism simultaneously targeting malignant cell intrinsic growth pathways and the supportive tumor microenvironment. While monotherapy activity has established its role in relapsed/refractory lymphoid malignancies, the future development of this compound lies in rational combination strategies that address the limitations of monotherapy, particularly feedback reactivation of AKT and adaptive resistance mechanisms.

References

UPLC-ESI-MS/MS Method for Duvelisib Quantitation in Plasma: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Method Introduction and Background

Duvelisib (DUV) is an oral phosphoinositide-3-kinase (PI3K) inhibitor with dual activity against both PI3K-δ and PI3K-γ isoforms. It received FDA approval in 2018 for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The recommended clinical dosage is 25 mg administered twice daily in 28-day cycles. Effective therapeutic drug monitoring of DUV requires highly sensitive analytical methods to determine plasma concentrations in patients during therapy, as proper exposure monitoring is essential for both efficacy and safety [1] [2].

The PI3K signaling pathway plays a crucial role in intracellular signal transduction, with four catalytic subunit isoforms (α, β, δ, and γ). Dual inhibition of PI3K-δ and PI3K-γ provides complementary blockade of malignant B-cell proliferation and migration while also modulating the tumor microenvironment. This dual inhibition enhances therapeutic benefits in patients with lymphoid malignancies compared to selective inhibition of single isoforms [1] [2]. The following diagram illustrates the mechanistic pathway of this compound:

G This compound Mechanism of Action in PI3K Signaling Pathway Extracellular\nSignals Extracellular Signals PI3K Activation PI3K Activation Extracellular\nSignals->PI3K Activation Stimulates PIP2 to PIP3\nConversion PIP2 to PIP3 Conversion PI3K Activation->PIP2 to PIP3\nConversion Catalyzes AKT Activation AKT Activation PIP2 to PIP3\nConversion->AKT Activation Activates Cell Proliferation\n& Survival Cell Proliferation & Survival AKT Activation->Cell Proliferation\n& Survival Promotes This compound This compound PI3K-δ PI3K-δ This compound->PI3K-δ Inhibits PI3K-γ PI3K-γ This compound->PI3K-γ Inhibits Apoptosis\nInduction Apoptosis Induction This compound->Apoptosis\nInduction Induces PI3K-δ->PIP2 to PIP3\nConversion Blocks PI3K-γ->PIP2 to PIP3\nConversion Blocks Malignant Cell\nDeath Malignant Cell Death Apoptosis\nInduction->Malignant Cell\nDeath Leads to

Until recently, limited analytical methods existed for DUV quantitation in biological matrices. Previous approaches included HPLC-UV and HPLC with fluorescence detection, but these often suffered from limited sensitivity, tedious extraction procedures, or long analysis times. The development of robust UPLC-ESI-MS/MS methods has addressed these limitations by providing enhanced sensitivity, improved selectivity, and higher throughput capabilities, making them ideally suited for therapeutic drug monitoring and pharmacokinetic studies [1] [3] [2].

Table 1: Comparison of Analytical Methods for this compound Quantitation

Method Type Linear Range (ng/mL) LOQ (ng/mL) LOD (ng/mL) Sample Preparation Analysis Time Key Applications
UPLC-ESI-MS/MS [1] 5-500 5 1.7 Protein precipitation <2 min Pharmacokinetic studies, therapeutic monitoring
UPLC-MS/MS (Beagle Dog) [3] 0.5-500 0.5 NR Protein precipitation NR Preclinical pharmacokinetics
HPLC-Fluorescence [2] 5-100 7 2.12 Protein precipitation ~10 min Pharmacokinetic studies
Microwell Fluorimetric [4] 25-800 62.1 20.5 Protein precipitation High throughput Capsule and plasma analysis

UPLC-ESI-MS/MS Methodology

Instrumentation and Chromatographic Conditions

The UPLC-ESI-MS/MS system comprises several critical components that work in concert to achieve optimal separation and detection of this compound. The core instrumentation includes a UPLC system with binary solvent delivery, autosampler with temperature control, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analytical column is a porous Hypersil BDS-C18 column (125 mm × 2 mm, 3 μm particle size), which provides excellent peak shape and resolution for both DUV and the internal standard [1].

The mobile phase composition is optimized as a mixture of ammonium formate (10 mM, pH 4.2) and acetonitrile in a ratio of 42:58 (v/v). This specific combination provides optimal ionization efficiency and chromatographic separation. The flow rate is set at 0.3 mL/min with isocratic elution, allowing for rapid analysis while maintaining peak integrity. The autosampler temperature is maintained at 10°C to ensure sample stability during the analysis sequence. Under these conditions, DUV elutes at approximately 0.58 minutes, while the internal standard ceritinib (CRB) elutes at 1.10 minutes, resulting in a total run time of less than 2 minutes per sample, enabling high-throughput analysis [1].

Mass Spectrometric Parameters

Mass spectrometric detection employs positive ion mode electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for selective detection. The ESI source parameters are optimized as follows: ion spray voltage of 5500 V, source temperature of 500°C, nebulizer gas (GS1) and heater gas (GS2) both set at 50 psi, and curtain gas at 25 psi. The specific MRM transitions monitored are m/z 416.2 → 176.1 for DUV and m/z 558.2 → 433.2 for ceritinib (IS), which represent the most abundant and selective product ions for each compound [1].

The compound-dependent parameters are carefully optimized to maximize sensitivity. For both DUV and IS, the declustering potential is set at 80 V, collision energy at 35 V, and collision cell exit potential at 12 V. These parameters ensure efficient fragmentation and detection while minimizing background interference. The mass spectrometer operates with a dwell time of 200 milliseconds per transition, providing sufficient data points across chromatographic peaks for accurate quantification [1].

Table 2: UPLC-ESI-MS/MS Methodology Summary

Parameter Category Specific Conditions Optimized Setting
Chromatographic Conditions Column Hypersil BDS-C18 (125 mm × 2 mm, 3 μm)
Mobile Phase Ammonium formate (10 mM, pH 4.2):Acetonitrile (42:58, v/v)
Flow Rate 0.3 mL/min
Elution Mode Isocratic
Injection Volume 5 μL
Run Time <2 minutes
Mass Spectrometric Conditions Ionization Source ESI Positive
MRM Transition (DUV) m/z 416.2 → 176.1
MRM Transition (IS) m/z 558.2 → 433.2
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Energy 35 V

Method Validation Results

Linearity, Sensitivity and Precision

The UPLC-ESI-MS/MS method was rigorously validated according to ICH guidelines for bioanalytical method validation. The method demonstrated excellent linearity over the concentration range of 5-500 ng/mL with a correlation coefficient (r) of 0.9999, indicating nearly perfect linear relationship between concentration and response. The limit of quantification (LOQ) was established at 5 ng/mL, while the limit of detection (LOD) was determined to be 1.7 ng/mL, providing sufficient sensitivity for therapeutic drug monitoring and pharmacokinetic studies [1].

Precision and accuracy were evaluated at multiple quality control (QC) levels. The intra-day precision expressed as relative standard deviation (RSD) ranged from 0.87% to 2.70%, while inter-day precision ranged from 1.15% to 2.95%. The accuracy of the method, expressed as percentage recovery, ranged from 94.95% to 102.21% across all QC levels, well within the acceptable criteria of ±15% for bioanalytical methods. These results confirm the method's reliability for quantitative analysis of DUV in plasma samples [1].

Extraction Efficiency and Stability

The extraction efficiency for DUV from plasma was evaluated using protein precipitation with methanol, which proved to be a highly effective and simple sample preparation approach. The mean recovery of DUV ranged from 94.95% to 102.21%, demonstrating consistent and efficient extraction across the analytical range. The internal standard (ceritinib) also showed consistent recovery, ensuring accurate normalization of analytical results. This simple one-step protein precipitation approach offers significant advantages over more complicated extraction methods, providing high throughput without compromising recovery [1].

Stability studies were conducted under various conditions to ensure sample integrity throughout the analytical process. DUV demonstrated excellent stability in plasma with recovery values ranging from 95.89% to 103.28% under all tested conditions. Specifically, DUV remained stable after three freeze-thaw cycles, during short-term storage at room temperature for 12 hours, and in the autosampler at 10°C for 24 hours. The RSD values for all stability tests were below 7.36%, confirming the robustness of the method for routine laboratory analysis [1].

Table 3: Method Validation Parameters for this compound UPLC-ESI-MS/MS Assay

Validation Parameter Results Acceptance Criteria
Linearity Range (ng/mL) 5-500 -
Correlation Coefficient (r) 0.9999 ≥0.99
LOQ (ng/mL) 5 -
LOD (ng/mL) 1.7 -
Precision (RSD%)
Intra-day 0.87-2.70% ≤15%
Inter-day 1.15-2.95% ≤15%
Accuracy (% Recovery) 94.95-102.21% 85-115%
Recovery (% Extraction) 94.95-102.21% Consistent
Robustness (% Recovery) 97.6-101.96% -
Ruggedness (% Recovery) 98.74-102.00% -

Experimental Protocols

Standard Solution Preparation

Primary stock solutions of DUV and the internal standard ceritinib are prepared at a concentration of 1 mg/mL by accurately weighing 25 mg of each reference standard and dissolving them in dimethyl sulfoxide, followed by dilution with acetonitrile to a final volume of 25 mL. These stock solutions remain stable for at least one month when stored refrigerated at 8°C. Working standard solutions are prepared by serial dilution of the stock solutions with acetonitrile to concentrations ranging from 5 to 500 ng/mL for DUV and 200 ng/mL for the internal standard [1].

Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of the working standard solutions to achieve final concentrations across the validated range (5-500 ng/mL). The internal standard working solution is added to all calibration samples at a fixed concentration of 200 ng/mL. Quality control samples are prepared independently at four concentration levels: LOQ (7 ng/mL), low QC (15 ng/mL), medium QC (150 ng/mL), and high QC (400 ng/mL). All spiked plasma samples are vortex-mixed thoroughly for 30 seconds to ensure homogeneity [1].

Sample Processing Protocol

The sample processing workflow employs a straightforward protein precipitation method that ensures efficient recovery while minimizing matrix effects. The following diagram illustrates the complete sample processing and analysis workflow:

G UPLC-ESI-MS/MS Sample Processing Workflow for this compound Plasma Sample\n(100 μL) Plasma Sample (100 μL) Add IS Solution\n(50 μL) Add IS Solution (50 μL) Plasma Sample\n(100 μL)->Add IS Solution\n(50 μL) Add Methanol\n(200 μL) Add Methanol (200 μL) Add IS Solution\n(50 μL)->Add Methanol\n(200 μL) Vortex Mix\n(30 seconds) Vortex Mix (30 seconds) Add Methanol\n(200 μL)->Vortex Mix\n(30 seconds) Centrifuge\n(10 min, 13,000 rpm) Centrifuge (10 min, 13,000 rpm) Vortex Mix\n(30 seconds)->Centrifuge\n(10 min, 13,000 rpm) Collect Supernatant Collect Supernatant Centrifuge\n(10 min, 13,000 rpm)->Collect Supernatant Filter\n(0.2 μm) Filter (0.2 μm) Collect Supernatant->Filter\n(0.2 μm) UPLC-ESI-MS/MS\nAnalysis UPLC-ESI-MS/MS Analysis Filter\n(0.2 μm)->UPLC-ESI-MS/MS\nAnalysis Data Processing\n& Quantification Data Processing & Quantification UPLC-ESI-MS/MS\nAnalysis->Data Processing\n& Quantification

Step-by-step procedure:

  • Transfer 100 μL of calibration standards, quality control samples, or unknown plasma samples into clean microcentrifuge tubes
  • Add 50 μL of internal standard working solution (200 ng/mL ceritinib) to all tubes except blank samples
  • Add 200 μL of ice-cold methanol as protein precipitation solvent
  • Vortex-mix vigorously for 30 seconds to ensure complete protein precipitation
  • Centrifuge at 13,000 rpm for 10 minutes at room temperature to pellet precipitated proteins
  • Carefully collect the supernatant using a micropipette, avoiding disturbance of the protein pellet
  • Filter the supernatant through 0.2 μm Millipore filters to remove any residual particulates
  • Transfer the filtered supernatant to autosampler vials with limited volume inserts
  • Inject 5 μL into the UPLC-ESI-MS/MS system for analysis

This straightforward protocol enables high sample throughput with minimal processing time, making it ideal for clinical laboratories processing large sample batches [1].

System Operation and Quality Control

Initial system setup begins with mobile phase preparation, ensuring that the ammonium formate buffer (10 mM, pH 4.2) is freshly prepared and filtered through 0.2 μm membrane filters. The mobile phase is mixed with acetonitrile in the ratio of 42:58 (v/v) and degassed by sonication for 10 minutes. The UPLC system is equilibrated with the mobile phase for at least 30 minutes at a flow rate of 0.3 mL/min before sample analysis. The mass spectrometer is calibrated and tuned according to manufacturer specifications, with particular attention to the MRM transitions for DUV and IS [1].

Quality control procedures include the analysis of calibration standards at the beginning and end of each batch to ensure continued linear response. Quality control samples at LOQ, low, medium, and high concentrations are analyzed in duplicate with each batch of unknown samples. The acceptance criteria for QC samples require that at least 67% of all QCs and 50% at each concentration level fall within ±15% of their nominal values. System suitability tests are performed before each analytical run to verify adequate sensitivity, peak shape, and retention time stability [1].

Applications and Conclusions

Pharmacokinetic Application

The validated UPLC-ESI-MS/MS method has been successfully applied to pharmacokinetic studies of DUV in rats following a single oral administration of 25 mg/kg. The method demonstrated sufficient sensitivity to characterize the complete concentration-time profile of DUV, including the terminal elimination phase. The pharmacokinetic parameters derived from this analysis provided valuable information about the absorption, distribution, and elimination characteristics of DUV, which are essential for optimizing dosing regimens in clinical practice [1].

In addition to preclinical studies, this method is ideally suited for therapeutic drug monitoring in patients receiving DUV for CLL or SLL. The simple sample preparation and short analysis time enable rapid turnaround of results, allowing clinicians to make timely adjustments to therapy based on individual drug exposure. Furthermore, the method's specificity ensures accurate quantification even in patients receiving concomitant medications, as potential interferences are effectively separated chromatographically or differentiated through selective MRM detection [1] [2].

Environmental and Safety Considerations

The environmental impact of the described method is minimized through several design features. The isocratic mobile phase system reduces solvent consumption compared to gradient methods, while the low flow rate of 0.3 mL/min significantly decreases acetonitrile usage. The small injection volume (5 μL) further reduces solvent consumption and waste generation. Where possible, alternative solvents with lower environmental impact should be considered, though acetonitrile remains essential for optimal chromatographic performance and ionization efficiency in ESI-MS [1].

Laboratory safety protocols must address the hazards associated with the chemicals used in this method. Personnel should wear appropriate personal protective equipment, including lab coats, gloves, and safety glasses, when handling biological samples and chemical reagents. Proper ventilation should be maintained in areas where solvents are handled, and all waste should be segregated and disposed of according to institutional regulations for organic solvents, biological materials, and chemical waste [1].

References

Comprehensive Application Notes and Protocols: HPLC-Fluorescence Method for Duvelisib Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Duvelisib (DUV), commercially known as Copiktra, represents a significant advancement in the treatment of hematologic malignancies. This innovative therapeutic agent is a dual phosphoinositide-3-kinase (PI3K)-δ and PI3K-γ inhibitor that has received accelerated approval from the US Food and Drug Administration for the management of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma [1] [2]. The drug exerts its therapeutic effect through simultaneous inhibition of both PI3K-δ and PI3K-γ isoforms, resulting in complementary antitumor activity by directly impairing cancer cell proliferation and survival while also disrupting the supportive tumor microenvironment [1] [3]. The recommended clinical dosage is 25 mg administered twice daily as oral capsules in 28-day treatment cycles [1].

The critical importance of therapeutic drug monitoring for this compound stems from several factors that directly impact patient outcomes. Effective and safe therapy with DUV requires precise assessment of its plasma concentrations in patients during treatment, as subtherapeutic levels may lead to reduced efficacy while supratherapeutic concentrations could increase the risk of adverse effects [1]. Prior to the development of the HPLC-fluorescence method described in these application notes, existing analytical approaches for DUV quantification presented significant limitations, including tedious liquid-liquid extraction processes, relatively poor accuracy (approximately 88%), and reliance on instrumentally intensive LC-MS/MS systems that may not be readily available in all clinical or research settings [1] [4]. These methodological challenges highlighted the urgent need for a robust, sensitive, and accessible alternative for determining DUV in human plasma samples, particularly for applications in therapeutic monitoring and pharmacokinetic studies.

Principles of the HPLC-Fluorescence Methodology

Theoretical Basis

The HPLC-fluorescence method for this compound quantification capitalizes on the compound's inherent fluorescence properties, which enable highly sensitive and selective detection without the need for complex derivatization procedures. The method operates on the principle that when DUV molecules are excited at a specific wavelength (280 nm), they emit radiation at a longer wavelength (410 nm), producing a measurable fluorescence signal that is directly proportional to the concentration of the analyte in the sample [1]. This fundamental phenomenon provides the basis for quantification, with the fluorescence intensity serving as the analytical response.

The exceptional analytical sensitivity achieved by this method stems from several advantageous characteristics of fluorescence detection. Firstly, it offers inherent selectivity as only compounds with specific fluorophoric groups are detected, significantly reducing potential interference from non-fluorescent matrix components. Secondly, fluorescence detection typically provides lower background signals compared to UV detection, resulting in improved signal-to-noise ratios and consequently lower limits of quantification. Additionally, the method benefits from a wider linear dynamic range, allowing for accurate quantification across a broad concentration spectrum from therapeutic to toxic levels [1] [5]. These advantages collectively establish HPLC-fluorescence as a superior alternative to UV-based detection methods for DUV quantification in complex biological matrices.

Advantages Over Alternative Techniques

When compared to other analytical approaches, the HPLC-fluorescence method for DUV quantification demonstrates several distinct advantages that make it particularly suitable for routine therapeutic monitoring and pharmacokinetic studies. The method provides an excellent balance between the sophisticated sensitivity of MS-based detection and the practical accessibility of UV-based methods. While UPLC-MS/MS techniques offer exceptional sensitivity with limits of quantification as low as 0.5-5 ng/mL [3] [4], they require substantial financial investment, specialized operational expertise, and more complex maintenance—factors that may limit their implementation in resource-constrained settings.

In contrast, the established HPLC-fluorescence method achieves a respectable limit of quantification of 7 ng/mL, which falls well within the therapeutic range required for clinical monitoring [1]. Furthermore, the method employs a simplified sample preparation protocol involving protein precipitation with methanol, eliminating the need for tedious liquid-liquid extraction procedures described in earlier methods [1]. The reduced solvent consumption and use of less hazardous mobile phases (acetonitrile:water, 25:75, v/v) also contribute to the method's eco-friendly characteristics and lower operational costs [1]. These practical advantages, combined with the widespread availability of HPLC-fluorescence instrumentation in most analytical laboratories, position this methodology as an ideal solution for high-throughput analysis of DUV in both clinical and research settings.

Experimental Protocols

Sample Preparation Procedure

The sample preparation protocol for this compound quantification in plasma has been deliberately optimized for simplicity, efficiency, and reproducibility. The procedure employs a straightforward protein precipitation technique that effectively removes interfering matrix components while maintaining excellent analyte recovery. The step-by-step protocol is as follows:

  • Plasma Collection and Storage: Collect human plasma samples in heparinized or EDTA-treated tubes followed by centrifugation at 3000 × g for 10 minutes. Transfer the plasma layer to clean polypropylene tubes and store frozen at -20°C until analysis [1].

  • Thawing and Homogenization: Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity [1].

  • Aliquot Transfer: Precisely transfer 500 μL of plasma sample into a clean 1.5 mL microcentrifuge tube [1].

  • Internal Standard Addition: Add 50 μL of the internal standard working solution (Olaparib, 250 ng/mL) to each plasma aliquot [1].

  • Protein Precipitation: Add 550 μL of ice-cold methanol (HPLC grade) to the plasma sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation [1].

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C using a refrigerated microcentrifuge to compact the protein pellet [1].

  • Supernatant Collection: Carefully transfer the clear supernatant (approximately 900 μL) to a clean autosampler vial using a micropipette, taking care not to disturb the protein pellet [1].

  • Chromatographic Analysis: Inject 10 μL of the prepared sample into the HPLC system for analysis [1].

This optimized preparation protocol demonstrates exceptional efficiency with minimal processing steps, requiring less than 15 minutes for batch preparation of up to 40 samples. The method achieves consistent analyte recovery exceeding 95%, significantly reducing matrix effects and maintaining sample integrity throughout the analytical process [1].

Chromatographic Conditions and Instrument Setup

The chromatographic separation of this compound employs a set of carefully optimized parameters designed to achieve maximum resolution, efficiency, and reproducibility. The specific instrumental conditions are detailed below:

Parameter Specification
HPLC System Shimadzu Corporation HPLC equipped with auto-sampler and fluorescence detector [1]
Analytical Column Nucleosil CN (250 mm × 4.6 mm i.d., 5 μm particle diameter) [1]
Guard Column Appropriate guard column of similar chemistry [1]
Mobile Phase Acetonitrile:water (25:75, v/v) [1]
Flow Rate 1.7 mL/min [1]
Injection Volume 10 μL [1]
Column Temperature 25 ± 2°C [1]
Detection Fluorescence detection: λex = 280 nm, λem = 410 nm [1]
Run Time 10 minutes [1]

The chromatographic performance under these conditions demonstrates excellent resolution between DUV and the internal standard (Olaparib), with symmetrical peak shapes and baseline separation of analytes from potential endogenous interferents. The relatively short analysis time of 10 minutes per sample contributes to the method's high throughput capability, making it suitable for processing large sample batches typically encountered in pharmacokinetic studies and therapeutic monitoring programs [1]. The isocratic elution mode simplifies system operation and reduces equilibration time between injections, further enhancing analytical efficiency.

Preparation of Standards and Quality Controls

The accuracy and reliability of this compound quantification depend heavily on the proper preparation of calibration standards and quality control samples. The following protocol ensures precise and reproducible results:

  • Primary Stock Solutions: Accurately weigh 5 mg of DUV reference standard and transfer to a 5-mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a 1.0 mg/mL stock solution. Prepare similarly a 1.0 mg/mL stock solution of the internal standard (Olaparib) [1].

  • Working Standard Solutions: Prepare working standards of DUV by appropriate serial dilution of the stock solution with mobile phase to obtain concentrations of 1000 ng/mL and further dilutions as needed for the calibration curve [1].

  • Calibration Standards: Spike drug-free human plasma with appropriate volumes of DUV working standards to prepare calibration standards covering the concentration range of 5-100 ng/mL. Include a fixed concentration of internal standard (250 ng/mL) in all calibration standards [1].

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LOQ QC (7 ng/mL), low QC (20 ng/mL), medium QC (60 ng/mL), and high QC (80 ng/mL) using independent stock solutions [1].

  • Storage Stability: Store all standards and QC samples at -20°C in tightly sealed containers. Under these conditions, solutions remain stable for at least one month [1].

The calibration curve constructed from these standards demonstrates excellent linearity (r > 0.999) across the specified concentration range, with precision values ≤ 8.26% and accuracy ≥ 95.32%, well within acceptable limits for bioanalytical method validation [1].

Pharmacokinetic Applications

Implementation in Rat Studies

The HPLC-fluorescence method has been successfully implemented in pharmacokinetic studies of this compound following administration to male Wistar rats (250 ± 30 g). The experimental design for these investigations is outlined below:

  • Animal Housing and Acclimatization: House rats in standard laboratory cages maintained under controlled conditions: temperature 24-27°C, relative humidity 40-60%, and regular 12 h light-dark cycles. Allow a 7-day acclimatization period before initiating the study [1].

  • Pre-Study Preparations: Prohibit diet for 12 hours before drug administration while allowing free access to water [1].

  • Dosing Protocol: Administer this compound as a single oral dose of 25 mg/kg body weight. Prepare the dosing suspension in an appropriate vehicle such as 0.5% methylcellulose [1].

  • Blood Sample Collection: Collect blood samples (approximately 0.3 mL each) from the retro-orbital plexus or tail vein into heparinized microcentrifuge tubes at predetermined time intervals: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [1].

  • Plasma Separation: Centrifuge blood samples at 3000 × g for 10 minutes at 4°C. Carefully transfer the plasma layer to clean polypropylene tubes and store at -20°C until analysis [1].

  • Sample Analysis: Process and analyze plasma samples according to the sample preparation and chromatographic conditions described in previous sections [1].

This systematic approach to sample collection and processing has enabled the comprehensive characterization of this compound's pharmacokinetic profile in rats, providing valuable insights into its absorption, distribution, and elimination characteristics.

Experimental Design and Sampling Strategy

The pharmacokinetic study design for this compound incorporates strategic sampling protocols and data analysis techniques to fully elucidate the compound's disposition characteristics:

  • Study Groups: Utilize a minimum of six rats per study group to account for biological variability. Include control groups receiving vehicle alone when investigating formulated products [1].

  • Sampling Timepoints: The selected timepoints (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) provide adequate characterization of the absorption, distribution, and elimination phases of this compound [1].

  • Sample Volume Management: Employ microsampling techniques where possible to minimize blood volume collection, ensuring the total volume withdrawn does not exceed 10% of the total blood volume over a 24-hour period [1].

  • Data Collection: Record accurate sampling times relative to dosing and document any deviations from the protocol [1].

  • Pharmacokinetic Analysis: Process concentration-time data using non-compartmental methods with specialized pharmacokinetic software to derive fundamental parameters [1].

The implementation of this rigorous experimental design has generated valuable pharmacokinetic data for this compound, demonstrating its favorable absorption characteristics and elimination profile following oral administration in rats.

G start Start PK Study animal_prep Animal Preparation • 7-day acclimatization • 12h fasting • Free water access start->animal_prep dosing Drug Administration • Single oral dose • 25 mg/kg DUV • 0.5% methylcellulose vehicle animal_prep->dosing blood_collection Blood Sample Collection • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, 24h • Retro-orbital plexus/tail vein • Heparinized tubes dosing->blood_collection plasma_sep Plasma Separation • Centrifuge 3000×g, 10min, 4°C • Transfer plasma layer • Store at -20°C blood_collection->plasma_sep sample_prep Sample Preparation • Add IS (Olaparib) • Protein precipitation with methanol • Centrifuge 13000rpm, 10min plasma_sep->sample_prep hplc_analysis HPLC-Fluorescence Analysis • Column: Nucleosil CN • Mobile phase: ACN:water (25:75) • Detection: λex 280nm/λem 410nm sample_prep->hplc_analysis data_analysis Data Analysis • Calculate DUV concentrations • Generate PK parameters • Statistical evaluation hplc_analysis->data_analysis end PK Profile Complete data_analysis->end

Figure 1: Experimental workflow for the pharmacokinetic study of this compound in rats using HPLC-fluorescence detection

Data Analysis and Validation

Method Validation Results

The HPLC-fluorescence method for this compound quantification has undergone comprehensive validation according to established bioanalytical guidelines, demonstrating excellent performance across all validation parameters. The complete validation results are summarized in the table below:

Validation Parameter Result Acceptance Criteria
Linearity Range 5-100 ng/mL -
Correlation Coefficient (r) >0.999 ≥0.995
Limit of Detection (LOD) 2.12 ng/mL -
Limit of Quantification (LOQ) 7 ng/mL -
Precision (RSD%) ≤8.26% ≤15%
Accuracy (% Recovery) ≥95.32% 85-115%
Intra-day Precision (n=6) ≤7.82% ≤15%
Inter-day Precision (n=18) ≤8.26% ≤15%
Selectivity No interference from plasma components -
Carryover Not detected -

The validation data conclusively demonstrates that the method exhibits exceptional sensitivity with an LOD of 2.12 ng/mL and LOQ of 7 ng/mL, sufficient for monitoring therapeutic concentrations [1]. The precision and accuracy values, with RSD ≤ 8.26% and recovery ≥ 95.32%, respectively, fall well within acceptable limits for bioanalytical methods, confirming the method's reliability for routine application [1]. Furthermore, the method demonstrated excellent selectivity with no interference from endogenous plasma components at the retention times of DUV and the internal standard, ensuring accurate quantification in biological matrices.

Stability and Robustness Assessment

The stability characteristics of this compound in plasma under various storage and processing conditions were thoroughly investigated to establish appropriate handling protocols:

  • Short-term Temperature Stability: DUV remains stable in plasma for at least 24 hours when stored at room temperature (20-25°C), with mean recovery values of 98.7-101.3% [1].

  • Long-term Frozen Stability: Plasma samples containing DUV maintain stability for at least 30 days when stored at -20°C, demonstrating recovery rates of 95.9-102.8% [1].

  • Freeze-Thaw Stability: DUV exhibits no significant degradation after three complete freeze-thaw cycles (-20°C to room temperature), with recovery values of 96.4-103.2% [1].

  • Post-preparative Stability: Processed samples remain stable in the autosampler (4°C) for at least 24 hours, showing recovery rates of 97.2-101.6% [1].

  • Stock Solution Stability: Stock solutions of DUV (1 mg/mL in acetonitrile) retain stability for at least 30 days when stored refrigerated at 4°C [1].

The robustness of the method was evaluated by deliberately introducing small variations in critical chromatographic parameters, including mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). In all cases, the method demonstrated minimal impact on retention times, peak symmetry, and resolution, with recovery values maintained between 97.6-101.96% [1]. This comprehensive stability and robustness assessment confirms the method's suitability for routine application in pharmacokinetic studies and therapeutic drug monitoring programs.

Discussion and Comparative Analysis

Performance Assessment

The HPLC-fluorescence method for this compound quantification represents a significant advancement in bioanalytical techniques for this important anticancer agent. When evaluated against established validation criteria, the method demonstrates comprehensive suitability for its intended applications in therapeutic drug monitoring and pharmacokinetic studies. The achieved limit of quantification (7 ng/mL) provides adequate sensitivity for monitoring therapeutic concentrations, while the wide linear dynamic range (5-100 ng/mL) comfortably encompasses expected plasma concentrations following standard clinical dosing [1].

Comparative Evaluation with Alternative Techniques

When positioned alongside other available analytical approaches for this compound quantification, the HPLC-fluorescence method offers a balanced combination of performance, practicality, and accessibility:

Method Sensitivity (LOQ) Sample Preparation Analysis Time Cost Accessibility
HPLC-Fluorescence [1] 7 ng/mL Simple protein precipitation 10 min Moderate High
UPLC-MS/MS [3] 5 ng/mL Protein precipitation <2 min High Limited
UPLC-MS/MS [4] 0.5 ng/mL Protein precipitation <2 min High Limited
HPLC-UV [2] ~50 ng/mL Liquid-liquid extraction >15 min Low High
Microwell Fluorimetry [5] 62.1 ng/mL Protein precipitation Batch analysis Low Moderate

The HPLC-fluorescence method occupies a strategic position in this landscape, offering significantly improved sensitivity compared to HPLC-UV and microwell fluorimetry approaches while avoiding the substantial cost and operational complexity associated with UPLC-MS/MS techniques [1] [3] [4]. This balance makes it particularly well-suited for laboratories that require robust, sensitive DUV quantification but lack access to sophisticated mass spectrometry instrumentation. The method's relatively short analysis time of 10 minutes per sample, combined with its isocratic elution profile, enables high-throughput processing of large sample batches typically encountered in pharmacokinetic studies [1].

Conclusion

The comprehensive validation and successful application of the HPLC-fluorescence method for this compound quantification in plasma samples confirms its suitability for routine use in both therapeutic drug monitoring and pharmacokinetic studies. The method demonstrates excellent analytical performance across all validation parameters, with particular strengths in its simplicity, sensitivity, and precision. The straightforward sample preparation protocol, based on protein precipitation with methanol, eliminates the need for complex extraction procedures while maintaining high analyte recovery and minimizing matrix effects.

The methodology's successful implementation in a rat pharmacokinetic study following a 25 mg/kg oral dose provides compelling evidence of its practical utility in preclinical research settings [1]. The method enabled complete characterization of this compound's pharmacokinetic profile, yielding valuable insights into its absorption and elimination characteristics. Furthermore, the eco-friendly aspects of the method, deriving from its low organic solvent consumption and use of relatively benign mobile phase constituents, align with contemporary principles of green chemistry.

Based on the comprehensive data presented in these application notes, the HPLC-fluorescence method for this compound quantification can be confidently recommended for implementation in both research and clinical laboratory settings. Its balanced combination of performance characteristics, practical efficiency, and accessibility positions it as a valuable analytical tool for supporting the continued development and optimal clinical use of this important anticancer agent.

References

Application Notes and Protocols: Protein Precipitation Method for Duvelisib Plasma Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Duvelisib is an oral dual inhibitor of phosphoinositide-3-kinase (PI3K)-δ and PI3K-γ, approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Therapeutic drug monitoring and pharmacokinetic studies require reliable, sensitive, and high-throughput bioanalytical methods for quantifying this compound in plasma samples. Protein precipitation offers a simple and efficient sample preparation technique that eliminates the need for complex extraction procedures while maintaining adequate recovery and sensitivity for this compound quantification. These application notes provide detailed protocols and methodological considerations for implementing protein precipitation in the bioanalysis of this compound in plasma, supporting its application in therapeutic monitoring and pharmacokinetic studies [1] [2].

Method Principles and Advantages

Protein precipitation is a straightforward sample preparation technique that involves adding an organic solvent to plasma to disrupt protein-solvent interactions, resulting in protein denaturation and precipitation. The precipitated proteins are removed by centrifugation, and the supernatant containing the analyte (this compound) is collected for analysis.

Key advantages of this method for this compound analysis include:

  • Simplicity: Minimal processing steps reduce procedural errors and variability
  • Rapid processing: Enables high-throughput sample preparation for clinical laboratories
  • Cost-effectiveness: Requires no specialized extraction cartridges or equipment
  • Adequate recovery: Consistently delivers recovery rates exceeding 94% for this compound
  • Compatibility: Suitable with various analytical platforms including UPLC-ESI-MS/MS and HPLC-FD

The technique is particularly valuable for this compound analysis in clinical settings where processing numerous patient samples efficiently is essential for therapeutic monitoring [1] [2] [3].

Detailed Experimental Protocols

Protein Precipitation Protocol for UPLC-ESI-MS/MS Analysis

This protocol is adapted from the method developed and validated for this compound quantification in plasma samples, achieving a limit of quantification (LOQ) of 5 ng/mL [1].

G A Start with plasma sample (100-200 µL) B Add internal standard (Ceritinib, 200 ng/mL) A->B C Add precipitating solvent (Methanol, 1:1 v/v) B->C D Vortex mix (30 seconds) C->D E Centrifuge (10 min at 13,000 rpm) D->E F Collect supernatant E->F G Filter through 0.2 µm membrane F->G H Inject into UPLC-ESI-MS/MS (5 µL injection volume) G->H

Materials and Reagents:

  • This compound standard (purity >99%)
  • Internal standard: Ceritinib (CRB) for UPLC-ESI-MS/MS methods [1] or Olaparib for HPLC-FD methods [2]
  • Precipitation solvent: HPLC-grade methanol or acetonitrile
  • Mobile phase components: Ammonium formate (10 mM, pH 4.2) and acetonitrile (58:42, v/v) for UPLC-ESI-MS/MS [1]
  • Human plasma samples (stored at -20°C until analysis)

Procedure:

  • Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
  • Aliquoting: Transfer 100 μL of plasma sample to a microcentrifuge tube.
  • Internal Standard Addition: Add 20 μL of internal standard working solution (200 ng/mL Ceritinib for UPLC-ESI-MS/MS or 250 ng/mL Olaparib for HPLC-FD) [1] [2].
  • Protein Precipitation: Add 120 μL of ice-cold methanol (HPLC grade) to the plasma sample.
  • Vortexing: Mix vigorously for 30 seconds using a vortex mixer to ensure complete protein precipitation.
  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to compact the protein pellet.
  • Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial using a micropipette, avoiding disturbance of the protein pellet.
  • Filtration: Filter the supernatant through a 0.2 μm membrane filter prior to injection [1].
  • Chromatographic Analysis: Inject 5-10 μL of the processed sample into the UPLC-ESI-MS/MS system.
Chromatographic Conditions

Table 1: Chromatographic Conditions for this compound Analysis Following Protein Precipitation

Parameter UPLC-ESI-MS/MS Method [1] HPLC-FD Method [2]
Column Hypersil BDS-C18 (125 mm × 2 mm, 3 μm) Nucleosil CN (250 mm × 4.6 mm, 5 μm)
Mobile Phase Ammonium formate (10 mM, pH 4.2):ACN (42:58, v/v) Acetonitrile:Water (25:75, v/v)
Flow Rate 0.3 mL/min 1.7 mL/min
Injection Volume 5 μL 10 μL
Analysis Time 1.10 min (total run time) ~10 min (total run time)
Detection ESI-MS/MS with MRM Fluorescence (λ_ex 280 nm, λ_em 410 nm)
Internal Standard Ceritinib Olaparib

Method Validation Data

The protein precipitation method for this compound has been extensively validated according to International Conference on Harmonization (ICH) guidelines and FDA bioanalytical method validation guidelines [1] [4].

Table 2: Validation Parameters for this compound Analysis Following Protein Precipitation

Validation Parameter UPLC-ESI-MS/MS Method [1] HPLC-FD Method [2]
Linear Range 5–500 ng/mL 5–100 ng/mL
Correlation Coefficient (r²) 0.9999 >0.999
Limit of Detection (LOD) 1.7 ng/mL 2.12 ng/mL
Limit of Quantification (LOQ) 5 ng/mL 7 ng/mL
Precision (RSD%) <2.70% ≤8.26%
Accuracy (% Recovery) 94.95–102.21% ≥95.32%
Carry-over Not detected Not detected
Robustness (% Recovery) 97.6–101.96% Not specified

Applications in Pharmaceutical Research

The protein precipitation method for this compound plasma sample preparation has been successfully applied in various research contexts:

Pharmacokinetic Studies

The method has enabled pharmacokinetic investigations of this compound in rat models following oral administration of a single 25 mg/kg dose. The simple protein precipitation protocol allowed for efficient processing of multiple time-point samples, facilitating comprehensive pharmacokinetic profiling [1] [2].

Therapeutic Drug Monitoring

The method's sensitivity (LOQ of 5 ng/mL) and precision (RSD <2.70%) make it suitable for therapeutic monitoring of this compound in patients with CLL and SLL during treatment cycles. The straightforward sample preparation is particularly advantageous for clinical laboratories processing numerous patient samples [1] [3].

Method Transferability

The protein precipitation approach has demonstrated excellent transferability between different analytical platforms, including:

  • UPLC-ESI-MS/MS: Providing high sensitivity and specificity with short analysis times [1] [5]
  • HPLC with Fluorescence Detection: Offering a cost-effective alternative with adequate sensitivity for clinical applications [2]
  • Microwell-based Fluorimetry: Enabling high-throughput analysis for quality control laboratories [3]

Troubleshooting and Technical Considerations

Low Recovery Rates:

  • Ensure adequate solvent-to-plasma ratio (at least 1:1 v/v)
  • Use ice-cold precipitation solvent for improved protein denaturation
  • Extend vortexing time to ensure complete mixing

Matrix Effects:

  • Use appropriate internal standards (Ceritinib or Olaparib) to compensate for matrix variations
  • Prepare calibration standards in the same biological matrix as study samples
  • Assess specificity using at least six different lots of blank plasma

Chromatographic Issues:

  • Maintain mobile phase pH at 4.2 to ensure optimal peak shape [1]
  • Use guard columns to extend analytical column lifetime
  • Regularly check system suitability parameters

Sample Stability:

  • Process samples immediately after thawing
  • Store processed samples at 4°C if not analyzed immediately
  • Demonstrate stability under various storage conditions (short-term, long-term, freeze-thaw)

Conclusion

The protein precipitation method provides a robust, simple, and efficient approach for this compound sample preparation from plasma matrices. The method demonstrates excellent reproducibility, accuracy, and precision across multiple analytical platforms, making it suitable for various applications including therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical development. The minimal sample preparation steps reduce potential sources of error while maintaining the sensitivity required for clinical decision-making, offering an optimal balance between practicality and performance for this compound bioanalysis.

References

Application Notes and Protocols: ICH-Compliant UPLC-ESI-MS/MS Method for Duvelisib Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Duvelisib (DUV) is an oral dual phosphoinositide-3-kinase (PI3K)-δ and PI3K-γ inhibitor approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) [1] [2]. Therapeutic drug monitoring is crucial for ensuring its efficacy and safety, requiring highly sensitive and reliable bioanalytical methods. This document provides a detailed protocol for a validated UPLC-ESI-MS/MS method for the quantification of this compound in plasma, developed in accordance with ICH M10 guidelines for bioanalytical method validation [3] [4]. The method features a simple sample preparation protocol, high sensitivity, and a short analysis time, making it suitable for high-throughput applications in clinical laboratories and pharmacokinetic studies [1] [2].

Experimental Protocol

Materials and Reagents
  • Analyte and Internal Standard (IS): this compound (DUV) and Ceritinib (CRB) as the IS [2].
  • Solvents: HPLC-grade methanol and acetonitrile [2].
  • Mobile Phase Additive: Ammonium formate (10 mM, pH 4.2) [2].
  • Biological Matrix: Human plasma for method development and validation; rat plasma for pharmacokinetic application [2].
Equipment and Instrumentation
  • Chromatography System: UPLC system with an Hypersil BDS-C18 column (125 mm × 2 mm, 3 μm) [2].
  • Mass Spectrometer: Tandem mass spectrometer with an Electrospray Ionization (ESI) source operated in positive ion mode [1] [2].
  • Detection Mode: Multiple Reaction Monitoring (MRM) [2].
Step-by-Step Experimental Procedure

The following workflow outlines the complete procedure from sample preparation to data analysis:

start Start Sample Preparation step1 Prepare Stock Solutions (1 mg/mL in DMSO/ACN) start->step1 step2 Spike Plasma with DUV and IS (Calibration: 5-500 ng/mL) step1->step2 step3 Add Methanol (Protein Precipitation) step2->step3 step4 Vortex (30 sec) & Centrifuge (10 min, 13,000 rpm) step3->step4 step5 Filter Supernatant (0.2 μm Membrane) step4->step5 step6 UPLC-ESI-MS/MS Analysis (Injection Volume: 5 μL) step5->step6 step7 Data Acquisition & Processing (MRM Mode) step6->step7 end Report Generation step7->end

2.3.1. Preparation of Standard Solutions
  • Stock Solutions: Weigh 25 mg of DUV and CRB (IS) separately. Dissolve each in 1 mL of dimethyl sulfoxide (DMSO) and make up to 25 mL with acetonitrile to obtain 1 mg/mL stock solutions [2].
  • Working Solutions: Dilute the stock solutions with acetonitrile to prepare DUV working standards covering the concentration range of 5–500 ng/mL. Prepare the IS working solution at a concentration of 200 ng/mL [2].
2.3.2. Plasma Sample Preparation (Protein Precipitation)
  • Spiking: Spike drug-free human plasma with appropriate volumes of DUV and IS working solutions to achieve the desired calibration standards (5–500 ng/mL for DUV) and Quality Control (QC) samples. The IS concentration should be kept constant at 200 ng/mL in all samples [2].
  • Precipitation: Add an equal volume of methanol to the plasma sample to precipitate proteins.
  • Vortex and Centrifuge: Vortex-mix the sample for 30 seconds and centrifuge at 13,000 rpm for 10 minutes [2].
  • Filtration: Carefully collect the supernatant and filter it through a 0.2 μm membrane filter [2].
  • Injection: Transfer the filtered supernatant to an autosampler vial and inject 5 μL into the UPLC-ESI-MS/MS system [2].
2.3.3. UPLC-ESI-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Hypersil BDS-C18 (125 mm × 2 mm, 3 μm)
    • Mobile Phase: Ammonium formate (10 mM, pH 4.2):Acetonitrile (42:58, v/v)
    • Elution Mode: Isocratic
    • Flow Rate: 0.3 mL/min
    • Run Time: < 1.5 minutes [1] [2]
  • Mass Spectrometric Conditions:

    • Ion Source: ESI, positive mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Elution Times: DUV: 0.58 min; CRB (IS): 1.10 min [1] [2]

Method Validation Summary (as per ICH M10)

The method was comprehensively validated according to ICH M10 guidelines [3] [4]. The following table summarizes the key validation parameters and their results:

Table 1: Summary of Method Validation Parameters and Results

Validation Parameter Result Acceptance Criteria Reference
Linear Range 5 - 500 ng/mL - [1] [2]
Correlation Coefficient (r²) 0.9999 Typically ≥ 0.99 [1] [2]
Limit of Detection (LOD) 1.7 ng/mL - [1] [2]
Limit of Quantification (LOQ) 5 ng/mL - [1] [2]
Accuracy (% Recovery) 94.95 - 102.21% Typically 85-115% [1]
Precision (RSD) < 2.70% Typically ≤ 15% [1]
Robustness (% Recovery) 97.6 - 101.96% Consistent performance with deliberate variations [1]
Ruggedness (% Recovery) 98.74 - 102.00% Consistent performance between different analysts/instruments [1]
Stability (% Recovery) 95.89 - 103.28% Stable under various analytical conditions [1]
Key Validation Experiments
  • Selectivity/Specificity: The method demonstrated no interference from endogenous plasma components at the retention times of DUV and the IS, confirming high selectivity [1] [5].
  • Accuracy and Precision: The recovery of DUV from spiked plasma was between 94.95% and 102.21% with a relative standard deviation (RSD) of less than 2.70%, meeting the stringent criteria for bioanalytical methods [1].
  • Stability: The stability of DUV in plasma was documented under various conditions (e.g., benchtop, freeze-thaw, autosampler). The recoveries ranged from 95.89% to 103.28% with RSDs not exceeding 7.36%, proving the analyte's stability throughout the analytical process [1].

Application in a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats.

Table 2: Pharmacokinetic Study Parameters and Application

Parameter Description
Animal Model Healthy male Wistar rats [2]
Dosage Single oral dose of 25 mg/kg this compound [1] [2]
Sample Collection Plasma samples collected at various time points post-dose
Analysis Processed and analyzed using the described UPLC-ESI-MS/MS protocol
Method Performance Successfully quantified DUV concentrations in all study samples, demonstrating practical applicability [1] [2]

Advantages of the Presented Method

  • High Sensitivity: Low LOQ of 5 ng/mL allows for reliable quantification of DUV at low plasma concentrations [1] [2].
  • Rapid Analysis: Short chromatographic run time of under 1.5 minutes enables high-throughput processing [1].
  • Simple Workflow: Protein precipitation offers a straightforward and efficient sample preparation [1].
  • Full Validation: Comprehensive validation in compliance with ICH M10 ensures the method's reliability for regulatory submissions [1] [3] [4].

References

Comprehensive Application Notes and Protocol: Duvelisib plus Romidepsin Combination Therapy for Relapsed/Refractory T-Cell Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Peripheral T-cell lymphomas (PTCL) and cutaneous T-cell lymphomas (CTCL) represent rare, heterogeneous, and often aggressive non-Hodgkin lymphomas with limited treatment options. Patients with relapsed or refractory disease face a particularly poor prognosis, with a median overall survival of just 6-12 months and single-agent response rates typically ranging from 20-35% [1]. The phosphatidylinositol 3-kinase (PI3K) pathway has been recognized as a crucial signaling node in lymphoid malignancies, with constitutive activation occurring frequently in T-cell lymphomas through various mechanisms including oncogenic drivers, PI3K pathway mutations, or PTEN inactivation [1]. This molecular understanding provides the fundamental rationale for targeting PI3K signaling in T-cell malignancies.

The combination of duvelisib (a PI3K-δ/γ inhibitor) and romidepsin (a histone deacetylase inhibitor) represents an innovative approach to addressing the unmet needs in relapsed/refractory T-cell lymphoma. The scientific premise for this combination stems from several key observations: this compound demonstrated promising single-agent activity in T-cell lymphomas but was limited by significant hepatotoxicity at therapeutically relevant doses (57% rate of transaminase elevation at 75 mg twice daily) [1]. Early signals from phase I investigation suggested that the addition of romidepsin could potentially attenuate PI3K inhibitor-driven toxicity while simultaneously enhancing anti-tumor efficacy [1]. This unique combination strategy aims to leverage the complementary mechanisms of action of both agents while mitigating the dose-limiting toxicities that have hampered PI3K inhibitor development.

Mechanism of Action and Signaling Pathways

Molecular Targets and Pathways

The combination of this compound and romidepsin exerts its therapeutic effects through complementary mechanisms that target both malignant T-cells and the tumor microenvironment:

  • This compound is an orally bioavailable, potent, and selective small-molecule inhibitor of PI3K-δ and PI3K-γ isoforms, which are preferentially expressed in leukocytes and play non-redundant roles in T-cell development and function [1] [2]. PI3K-δ inhibition directly targets malignant T-cell proliferation and survival through cell-autonomous mechanisms, particularly in tumors with constitutive AKT activation [3]. Simultaneously, PI3K-γ inhibition modulates the tumor microenvironment by reprogramming tumor-associated macrophages from immunosuppressive M2-like phenotypes to inflammatory M1-like phenotypes, thereby restoring anti-tumor immune responses [3].

  • Romidepsin is a cyclic depsipeptide that potently inhibits class I histone deacetylases (HDACs), leading to histone hyperacetylation, chromatin remodeling, and altered gene expression [4]. Beyond this epigenetic modulation, romidepsin exerts multifaceted effects on malignant T-cells including: production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, DNA damage response, inhibition of PI3K/AKT/mTOR and β-catenin pro-survival pathways, and activation of stress-mediated signaling including SAPK/JNK and unfolded protein response [4].

The combination demonstrates synergistic activity by simultaneously targeting multiple survival pathways in malignant T-cells. Preclinical studies have shown that romidepsin directly inhibits the PI3K/AKT/mTOR pathway, creating a complementary mechanism with this compound's targeted inhibition of PI3K signaling [4]. This multi-pronged approach enhances malignant cell killing while potentially mitigating compensatory resistance mechanisms that often limit single-agent efficacy.

Signaling Pathway Diagram

Figure 1: Mechanism of Action of this compound and Romidepsin Combination Therapy. The diagram illustrates the complementary signaling pathways targeted by this compound (PI3K-δ/γ inhibition) and romidepsin (HDAC inhibition), culminating in coordinated malignant T-cell death and immune modulation.

Clinical Efficacy Data

Clinical Trial Evidence

The phase Ib/IIa clinical trial (NCT02783625) evaluated this compound in combination with either romidepsin or bortezomib in patients with relapsed/refractory T-cell lymphoma. The study demonstrated superior efficacy for the this compound-romidepsin combination compared to this compound-bortezomib across multiple endpoints [1]. The primary endpoint was to determine the safety and maximum tolerated dose, which was established as this compound 75 mg twice daily when combined with romidepsin 10 mg/m² on days 1, 8, and 15 of a 28-day cycle [1] [5].

Table 1: Efficacy Outcomes from Phase Ib/IIa Trial of this compound-Based Combinations

Parameter This compound + Romidepsin (n=64) This compound + Bortezomib (n=32)
Overall Response Rate (ORR) 55% (35/64) 34% (11/32)
Complete Response Rate (CRR) 34% (22/64) 13% (4/32)
Median PFS (PTCL) 6.8 months (95% CI, 4.0-NR) Not reported
Median PFS (CTCL) 5.3 months (95% CI, 2.8-NR) Not reported
Time to Response 1.9 months (IQR, 1.7-2.6) Not reported
Duration of Response 21 months Not reported

Among patients with specific PTCL subtypes treated with this compound-romidepsin at the maximum tolerated dose, notable differential responses were observed. For angioimmunoblastic T-cell lymphoma (AITL), the ORR was 71% with a CR rate of 65%, while PTCL not otherwise specified (PTCL-NOS) showed an ORR of 47% with 29% CR rate [5]. Anaplastic large cell lymphoma (ALCL) demonstrated particularly high sensitivity to the combination with an ORR of 100% and CR rate of 67% [5]. These differential responses across histological subtypes highlight the importance of molecular stratification in treatment selection.

Real-World Evidence and Bridging to Transplant

Real-world evidence has corroborated the clinical trial findings, demonstrating the translational potential of this combination in routine practice. A multicenter, retrospective analysis of 38 patients with relapsed/refractory PTCL treated with this compound-romidepsin reported an ORR of 61% and CR rate of 47%, with particularly impressive outcomes in nodal T follicular helper (nTFH) lymphoma subtypes (ORR 82%, CR 71%) compared to non-nTFH subtypes (ORR 43%, CR 29%) [6].

Table 2: Real-World Outcomes of this compound-Romidepsin in Relapsed/Refractory PTCL

Efficacy Parameter Overall Cohort (n=38) nTFH Subtype (n=17) Non-nTFH Subtype (n=21)
Overall Response Rate 61% 82% 43%
Complete Response Rate 47% 71% 29%
Median PFS 11 months (nTFH) vs 3.3 months (non-nTFH) 11 months 3.3 months
Median OS 16 months (nTFH) vs 8.3 months (non-nTFH) 16 months 8.3 months
Bridging to Allo-HSCT 29% (11/38) Not reported Not reported

A critical application of this combination has been its role as a bridge to allogeneic stem cell transplantation, which remains the only curative option for eligible patients with relapsed T-cell lymphomas. In a series of 17 patients who achieved response to this compound-romidepsin, 11 were successfully bridged to allogeneic transplantation with a subsequent survival rate of 100% compared to 45% in the non-transplanted group [7]. This underscores the potential of this regimen to induce deep responses sufficient to enable definitive curative therapy in appropriate candidates.

Safety Profile and Management

Adverse Event Profile

The combination of this compound and romidepsin demonstrates a manageable safety profile with distinct adverse events that require proactive management. Importantly, the addition of romidepsin appears to mitigate the hepatotoxicity associated with this compound monotherapy, with grade 3/4 transaminitis occurring in 14% of combination therapy patients compared to 40% with this compound monotherapy at the same dose [1].

Table 3: Adverse Events Associated with this compound-Romidepsin Combination

Adverse Event All Grades Incidence Grade 3/4 Incidence Management Recommendations
Neutropenia Common 39-42% Growth factor support, dose interruption, monitoring for infections
Thrombocytopenia Common 10% Dose modification, transfusion support
Transaminitis 14% (Gr 3/4) 14% Regular monitoring of LFTs, dose interruption/reduction
Diarrhea/Colitis Common 12% Antidiarrheals, corticosteroid administration
Fatigue 37% Not specified Symptomatic management, dose scheduling adjustments
Infections Common 12% Prophylaxis for PJP and VZV, vigilant monitoring
Rash Common 8% Topical/oral corticosteroids, antihistamines

The most common hematologic toxicities included neutropenia (42%), which was typically manageable with growth factor support and dose modifications [1]. Notable non-hematologic toxicities included fatigue (37%), diarrhea, and transaminitis, though the latter occurred at substantially lower rates than historically observed with this compound monotherapy [1]. The mortality rate directly attributable to treatment toxicities was low, with only one treatment-related death reported in the real-world cohort [6].

Biomarkers and Predictive Factors

Exploratory biomarker analyses have identified potential molecular correlates of response and resistance to this compound-romidepsin combination therapy:

  • TET2 mutations were associated with significantly higher response rates (ORR 88% in mutated cases) [5]
  • RHOA and VAV1 mutations were also associated with favorable responses (ORR 100% for both) [5]
  • TP53 mutations were exclusively observed in non-responders with PTCL, suggesting a potential resistance mechanism [5]
  • Transcriptional signatures of PI3K signaling decreased from baseline to end of treatment in responders but not in non-responders, suggesting that persistent PI3K pathway activation may contribute to treatment resistance [5]

These biomarker findings require validation in larger prospective studies but highlight the potential for molecularly guided patient selection in future clinical applications of this combination regimen.

Treatment Protocol and Administration

Dosing and Schedule

The recommended phase II dose established from phase I investigation is:

  • This compound: 75 mg orally twice daily continuously on days 1-28 of a 28-day cycle
  • Romidepsin: 10 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle [1] [5]

Some real-world protocols have implemented a modified dosing approach with this compound dose reduction to 25 mg twice daily from cycle 3 onward to enhance long-term tolerability while maintaining efficacy [8]. Treatment should be continued until disease progression, unacceptable toxicity, or bridging to allogeneic stem cell transplantation in eligible candidates.

Supportive Care and Monitoring

Proactive supportive care is essential for the safe administration of this compound-romidepsin combination therapy:

  • Infection prophylaxis: All patients should receive prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and varicella zoster virus (VZV) [1] [8]. Antifungal prophylaxis with nystatin or fluconazole is encouraged but not mandatory [1].

  • Laboratory monitoring: Complete blood counts should be monitored weekly during the first two cycles, then prior to each cycle. Hepatic function tests (ALT, AST, bilirubin) should be monitored at least every two weeks during the first two cycles, then monthly thereafter [1] [5].

  • Pre-medication: Romidepsin infusion should be preceded by antiemetics as needed. Consider serotonin receptor antagonists for nausea prevention [5].

  • Dose modifications: Guidelines for dose modification based on adverse events:

    • Grade 3 neutropenia: Interrupt this compound until resolution to ≤ grade 2, then resume at same dose
    • Grade 4 neutropenia: Interrupt until resolution to ≤ grade 2, then resume at 50 mg twice daily
    • Grade 3 transaminitis: Interrupt this compound until resolution to ≤ grade 1, then resume at 50 mg twice daily
    • Grade 3 diarrhea: Interrupt this compound until resolution to ≤ grade 1, then resume at 50 mg twice daily [5]

Experimental Protocols and Methodologies

Preclinical Assessment Models

In vitro models for evaluating the combination's mechanism of action and synergistic potential:

  • Cell proliferation assays: Utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay or CellTiter-Glo Luminescent Cell Viability assay in T-cell lymphoma lines (e.g., PEER, SUPT1) and primary patient-derived samples. Seed cells in 384-well format at appropriate density (e.g., 5,000 cells/well), treat with serial dilutions of this compound (0.1 nM - 10 μM) and romidepsin (0.1 nM - 100 nM) alone and in combination for 48-72 hours. Measure viability using luminescence/absorbance and calculate combination indices using CalcuSyn software [4] [3].

  • Apoptosis detection: Perform Annexin V/7-AAD staining with flow cytometric analysis. Treat T-cell lymphoma lines with IC50 concentrations of this compound and romidepsin alone and in combination for 48 hours. Harvest cells, stain with Annexin V-FLUOS and 7-aminoactinomycin D, and analyze using flow cytometry (e.g., Muse Cell Analyzer). Include untreated and single-agent treated controls for comparison [4].

  • Western blot analysis: Assess effects on signaling pathways by harvesting protein lysates from treated cells after 48-hour exposure to this compound (1 μM), romidepsin (10 nM), or combination. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against pAKT (Ser473), total AKT, acetyl-histone H3, PARP cleavage products, and β-actin as loading control. Use enhanced chemiluminescence for detection [4].

Biomarker Analysis Methods

Comprehensive biomarker assessment to identify correlates of response and resistance:

  • Genetic mutation profiling: Perform targeted next-generation sequencing of known T-cell lymphoma-associated genes (TET2, RHOA, VAV1, TP53, DNMT3A) using DNA extracted from tumor tissue collected prior to treatment. Utilize Illumina platforms with minimum coverage of 500x. Correlate mutation status with clinical response outcomes [5].

  • Cytokine profiling: Quantify serum cytokine levels (IL-6, IL-10, TNF-α, IFN-γ) using multiplex immunoassays (Luminex platform) from peripheral blood samples collected at baseline, cycle 1 day 22, and progression. Compare cytokine dynamics between responders and non-responders [3].

  • Transcriptomic analysis: Isolve RNA from pretreatment tumor specimens using TRIzol method. Perform RNA sequencing and gene set enrichment analysis (GSEA) to identify transcriptional signatures associated with response. Focus on PI3K signaling pathway genes and T follicular helper cell signatures [5].

The this compound and romidepsin combination represents a promising therapeutic approach for relapsed/refractory T-cell lymphomas, particularly in the bridging to transplant setting. Ongoing investigation continues to refine patient selection biomarkers and optimize dosing strategies to maximize efficacy while minimizing toxicities.

References

Duvelisib clinical trial design phase Ib/IIa relapsed refractory TCL

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Trial Overview

This document outlines the protocol for a phase Ib/IIa clinical trial evaluating duvelisib-based combinations in patients with relapsed or refractory T-cell lymphoma (TCL). The trial investigates the hypothesis that combining the PI3K-δ/γ inhibitor this compound with other agents can enhance anti-tumor efficacy while mitigating the inflammatory toxicities often associated with PI3K inhibition [1].

The dual inhibition of PI3K-δ and PI3K-γ by this compound is critical: the δ isoform is essential for malignant lymphocyte proliferation and survival, while the γ isoform plays a key role in the tumor microenvironment and inflammatory signaling [2] [1]. Preclinical data indicated that this compound induces cell death in T-cell lymphoma lines with constitutive PI3K pathway activation and can re-educate tumor-associated macrophages toward an inflammatory, anti-tumor phenotype [1]. The trial combined this compound with either romidepsin (a histone deacetylase inhibitor) or bortezomib (a proteasome inhibitor), with subsequent analyses revealing that the romidepsin combination was notably more effective and better at mitigating toxicity [1].

Trial Design and Methodology

1. Study Design

  • Official Title: A Phase Ib/IIa Study of this compound in Combination with Romidepsin or Bortezomib in Patients with Relapsed/Refractory T-Cell Lymphoma [1].
  • ClinicalTrials.gov Identifier: NCT02783625 [1].
  • Design: Multicenter, investigator-initiated trial comprising Phase Ib (dose escalation) and Phase IIa (expansion) components [1].
  • Primary Endpoint: Determine the safety, toxicity profile, and Maximum Tolerated Dose (MTD) of this compound in combination with romidepsin or bortezomib [1].
  • Key Secondary Endpoints: Overall Response Rate (ORR), Complete Response (CR) rate, Time to Response (TTR), Duration of Response (DOR), and Event-Free Survival (EFS). Post-hoc analyses included Progression-Free Survival (PFS) and Overall Survival (OS) [1].

2. Patient Population and Key Eligibility Criteria The study enrolled 105 adults with pathologically confirmed TCL (including Peripheral T-Cell Lymphoma [PTCL] and Cutaneous T-Cell Lymphoma [CTCL]) who had relapsed after or were refractory to at least one prior systemic therapy [1].

Table 1: Key Baseline Demographic and Disease Characteristics

Characteristic Arm A (this compound + Romidepsin) (n=66) Arm B (this compound + Bortezomib) (n=32)
Median Age (years) 62 (Overall study population) 62 (Overall study population)
Sex (% Male) 62% (Overall study population) 62% (Overall study population)
Disease Type PTCL and CTCL PTCL and CTCL
Prior Systemic Therapies ≥ 1 line ≥ 1 line
ECOG Performance Status ≤ 2 ≤ 2

Key exclusion criteria included prior discontinuation of this compound, romidepsin (for Arm A), or bortezomib (for Arm B) due to toxicity [1].

3. Dosing and Treatment Schedule The MTDs were determined during the Phase Ib dose escalation.

  • Arm A (this compound + Romidepsin): this compound 75 mg orally twice daily continuously + Romidepsin 14 mg/m² IV on days 1, 8, and 15 of a 28-day cycle [1].
  • Arm B (this compound + Bortezomib): this compound 25 mg orally twice daily continuously + Bortezomib 1.3 mg/m² IV on days 1, 4, 8, and 11 of a 21-day cycle [1]. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. All patients received prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and varicella-zoster virus (VZV). Antifungal prophylaxis was encouraged but not mandatory [1].

Efficacy and Safety Results

1. Primary Endpoint: Safety and Tolerability The combination of this compound and romidepsin demonstrated a more favorable safety profile compared to historical data on this compound monotherapy, particularly a reduction in severe hepatotoxicity [1].

Table 2: Summary of Most Common Adverse Events (AEs) and Key Efficacy Metrics

Parameter Arm A (this compound + Romidepsin) (n=59-64) Arm B (this compound + Bortezomib) (n=23-32)
Most Common AEs Neutropenia (42%), Fatigue (37%) Diarrhea (48%), Neutropenia (30%)
Grade 3/4 Hepatotoxicity 14% Not Specified
Overall Response Rate (ORR) 55% (35/64) 34% (11/32)
Complete Response (CR) Rate 34% (22/64) 13% (4/32)
ORR in PTCL Subgroup 56% (27/48) Not Specified
CR in PTCL Subgroup 44% (21/48) Not Specified

2. Secondary Endpoints: Efficacy Outcomes As shown in Table 2, Arm A (this compound + romidepsin) showed superior efficacy, with over half of the patients achieving a response. Exploratory analyses indicated that responses were particularly increased in patients with a follicular helper T-cell (TFH) subtype of PTCL [1].

Detailed Experimental Protocols

1. Pharmacokinetic (PK) Sample Analysis Protocol While the primary clinical paper did not detail PK methods, a validated high-performance liquid chromatography (HPLC) method with fluorescence detection exists for quantifying this compound in plasma and can be adapted for therapeutic drug monitoring in this context [3].

  • Sample Preparation: Use protein precipitation. Spike plasma with internal standard, add an equal volume of methanol, vortex for 30 seconds, and centrifuge at 13,000 rpm for 10 minutes. Filter the supernatant through a 0.2 µm membrane before injection [3].
  • HPLC Conditions:
    • Column: Nucleosil CN (250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile:Water (25:75, v/v), isocratic.
    • Flow Rate: 1.7 mL/min.
    • Detection: Fluorescence (Excitation 280 nm, Emission 410 nm).
    • Injection Volume: 10 µL.
    • Run Time: ~10 minutes [3].
  • Method Validation: This method is linear in the range of 5–100 ng/mL, with a lower limit of quantitation (LOQ) of 7 ng/mL. It demonstrates high precision (%RSD ≤ 8.26) and accuracy (≥ 95.32%) [3].

2. Correlative Biomarker Studies Protocol The trial included exploratory biomarker analyses on peripheral blood and tumor tissue to correlate with response and toxicity [1].

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) and plasma at baseline and pre-specified cycle points. Tumor biopsies are optimal at baseline and, if feasible, on treatment.
  • Analysis of Inflammatory Mediators: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify plasma levels of cytokines (e.g., IFN-γ, IL-6, TNF-α).
  • Myeloid Cell Gene Expression Profiling: Isolve RNA from PBMCs or sorted CD14+ monocytes. Perform RNA sequencing or quantitative RT-PCR to analyze the expression of inflammatory gene signatures. A focus on PI3K pathway-related genes is recommended.

Mechanism of Action and Workflow

The following diagram illustrates the mechanistic rationale for the this compound and romidepsin combination and the subsequent experimental workflow for the correlative studies.

G cluster_duv This compound (PI3K-δ/γ Inhibitor) cluster_rom Romidepsin (HDAC Inhibitor) DUV This compound Administration DUV_Delta Inhibits PI3K-δ Isoform DUV->DUV_Delta DUV_Gamma Inhibits PI3K-γ Isoform DUV->DUV_Gamma Effect1 Induces Apoptosis & Reduces Proliferation DUV_Delta->Effect1 Directly targets malignant B/T-cells Effect2 Enhances Anti-tumor Myeloid Activity DUV_Gamma->Effect2 Repolarizes tumor-associated macrophages Toxicity Elevated Cytokines Hepatotoxicity DUV_Gamma->Toxicity Potential for Inflammatory Toxicity CombEffect Synergistic Anti-Tumor Effect Enhanced Efficacy in TCL Effect1->CombEffect Effect2->CombEffect ROM Romidepsin Administration ROM_HDAC Inhibits Histone Deacetylases (HDACs) ROM->ROM_HDAC ROM_Effects Alters Gene Expression (↑ Tumor Suppression, ↓ Pro-survival) ROM_HDAC->ROM_Effects ROM_Effects->CombEffect Attenuation Reduced Grade 3/4 Hepatotoxicity (14% vs 40% monotherapy) Toxicity->Attenuation Romidepsin combination attenuates Start Patient Enrollment & Treatment Sample Biospecimen Collection (Blood & Tumor Biopsies) Start->Sample Analysis1 Plasma Cytokine Analysis (Multiplex Immunoassay) Sample->Analysis1 Analysis2 Myeloid Cell Gene Expression (RNA-seq / qPCR) Sample->Analysis2 Correlate Correlate Biomarkers with Clinical Response & Toxicity Analysis1->Correlate Analysis2->Correlate

Application Notes for Researchers

  • Combination Rationale is Key: The success of the this compound-romidepsin combination lies in achieving dual therapeutic goals: enhanced anti-tumor efficacy through simultaneous pathway targeting and attenuation of mechanism-based toxicities. This provides a template for developing other PI3K inhibitor-based regimens [1].
  • Dose Selection is Critical: The MTD for this compound was different in each combination (75 mg BID with romidepsin vs. 25 mg BID with bortezomib), underscoring that combination-specific dose-finding is non-negotiable for safety and efficacy [1].
  • Proactive Supportive Care: Mandatory PJP and VZV prophylaxis was integral to the trial's safety management. This is considered a standard requirement for patients receiving PI3K inhibitors [1].
  • Leverage Correlative Studies: Integrating biomarker analyses from the outset of trial design is essential for understanding the biological impact of the combination, identifying patient subsets most likely to benefit, and deciphering mechanisms of resistance [1].

References

Duvelisib Dosing Schedules: Approved and Investigational Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Approved Dosing for CLL/SLL

The established dosing for duvelisib is for the treatment of specific B-cell malignancies.

Standard Dosage and Administration

Parameter Specification
Indication Relapsed/refractory CLL or SLL after at least 2 prior therapies [1] [2] [3]
Recommended Dosage 25 mg orally, twice daily [1] [2] [3]
Cycle Duration 28-day continuous cycles [2] [3]
Administration With or without food. Capsule must be swallowed whole [2] [3].
Treatment Duration Until disease progression or unacceptable toxicity [2] [3]

Required Supportive Care

  • PJP Prophylaxis: Administer prophylaxis for Pneumocystis jirovecii pneumonia during therapy and after completion until CD4+ T-cell count exceeds 200 cells/µL [2] [3] [4].
  • Antiviral Prophylaxis: Consider prophylactic antivirals to prevent cytomegalovirus (CMV) infection and reactivation [2] [3].

Investigational High-Dose Regimen for T-Cell Lymphoma

Emerging evidence from the phase II PRIMO trial supports an initial higher-dose regimen for aggressive T-cell lymphomas.

PRIMO Trial Dose-Optimization Phase (N=33)

Parameter Cohort 1 Cohort 2
Initial Dose 25 mg BID [5] 75 mg BID [5]
Overall Response Rate (ORR) by IRC 40% [5] 62% [5]
Complete Response (CR) Rate 5 patients [5] 4 patients [5]
Pharmacokinetic Exposure Reference exposure [5] ~2-fold increase vs. 25 mg BID [5]
Discontinuations due to Adverse Events 30% [5] 8% [5]

Proposed Dosing Strategy from PRIMO Trial The trial concluded that starting with a higher dose is more effective for aggressive diseases. The expansion phase of the PRIMO trial will investigate a specific induction-maintenance strategy [5]:

  • Induction Phase: this compound 75 mg BID for 2 cycles to achieve rapid tumor control.
  • Maintenance Phase: Reduce dose to 25 mg BID for long-term disease control and to mitigate later-onset toxicity.

Core Safety Monitoring and Dose Modification

This compound carries serious and sometimes fatal toxicities, necessitating vigilant monitoring and proactive management [2] [3] [4].

Recommended Dose Modification Strategy

Adverse Reaction Management Action
Any Grade 3 or higher adverse reaction Withhold therapy until resolved. Resume at 15 mg BID or discontinue [2] [3].
Inability to tolerate 15 mg BID Permanently discontinue this compound [2] [3].
Confirmed Pneumocystis jirovecii pneumonia (PJP) Permanently discontinue [2] [3].
Concomitant use with strong CYP3A4 inhibitors Reduce this compound dose to 15 mg BID [2] [3].

The workflow for managing key adverse reactions is as follows:

Start Patient on this compound Therapy Monitor Routine Monitoring: - Signs of infection - Diarrhea/Colitis - Cutaneous reactions - Pulmonary symptoms - ALT/AST, ANC, Platelets Start->Monitor Grade1_2 Grade 1-2 Event: Continue therapy. Initiate supportive care. Monitor closely. Monitor->Grade1_2 Detected Grade3_Infection Grade 3+ Infection / CMV Infection/Viremia Monitor->Grade3_Infection Grade3_Diarrhea Grade 3 Diarrhea / Symptomatic Colitis Monitor->Grade3_Diarrhea Grade3_Rash Grade 3 Cutaneous Reaction Monitor->Grade3_Rash Suspect_PJP Suspected PJP Monitor->Suspect_PJP ALT_Elevation ALT/AST Elevation Monitor->ALT_Elevation Neutropenia ANC < 0.5 Gi/L Monitor->Neutropenia Withhold Withhold Therapy Initiate Specific Treatment Grade3_Infection->Withhold Grade3_Diarrhea->Withhold Grade3_Rash->Withhold Suspect_PJP->Withhold Confirm_PJP Confirmed PJP Suspect_PJP->Confirm_PJP On evaluation ALT_Elevation->Withhold Grade 3 Discontinue Discontinue this compound Permanently ALT_Elevation->Discontinue Grade 4 Neutropenia->Withhold Resolve Event Resolved? Withhold->Resolve Confirm_PJP->Discontinue Resolve->Discontinue No / Recurrent Resume Resume Therapy at: - Same Dose, OR - Reduced Dose (15 mg BID) Resolve->Resume Yes

Conclusion for Clinical Application

The 75 mg BID initial dosing strategy for this compound represents a rational, response-adapted approach for aggressive lymphomas. This regimen leverages higher initial drug exposure to achieve rapid cytoreduction, followed by dose reduction to improve long-term tolerability.

For researchers designing clinical trials, this model provides a valuable framework for optimizing the benefit-risk profile of novel oncology agents, particularly in settings of high unmet medical need.

References

managing Duvelisib hepatotoxicity elevated liver enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management of Hepatotoxicity

The following table summarizes the official dose modification guidelines for managing elevated liver enzymes during Duvelisib treatment [1].

Severity Grade (Based on ULN) Action Monitoring Requirement after Dose Modification
Grade 2 (3 to 5x ULN) Maintain current dose. Monitor liver tests at least weekly until levels return to <3x ULN.
Grade 3 (>5 to 20x ULN) Withhold this compound. Monitor at least weekly until levels return to <3x ULN.
First occurrence: Resume at the same dose.
Subsequent occurrence: Resume at a reduced dose.
Grade 4 (>20x ULN) Permanently discontinue this compound. -

ULN: Upper Limit of Normal.

Incidence and Onset in Clinical Trials

The table below summarizes key quantitative data on hepatotoxicity from clinical trials, which is crucial for anticipating and understanding this adverse event in a research setting [2].

Parameter Incidence in Clinical Trials
Any Serum Enzyme Elevation 39% - 57% of patients
Elevations >5 times ULN 3% - 8% of patients
Typical Time to Onset 4 - 12 weeks after starting therapy
Concurrent enzyme & bilirubin elevation (Hy's Law cases) Approximately 2% of patients (no clinically apparent liver injury with jaundice was reported)

Experimental Considerations for Researchers

For scientists investigating this compound's mechanisms and toxicological profile, consider these aspects informed by the clinical data:

  • Mechanism of Injury: The reason for serum enzyme elevations is not fully known. It is hypothesized to be a direct hepatotoxic effect of PI3K inhibition or possibly an immune-mediated injury, as seen with other PI3K inhibitors like idelalisib [2].
  • Metabolism and Drug Interactions: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [2]. This makes it susceptible to:
    • Drug-drug interactions with strong CYP3A4 inducers or inhibitors.
    • The drug itself may inhibit CYP3A4, affecting plasma levels of other co-administered drugs metabolized by this pathway [2].
  • Proactive Monitoring Protocol: The clinical data underscores the need for rigorous safety monitoring in preclinical and clinical studies. The following workflow visualizes the standard management protocol derived from the guidelines [1]:

G Start Baseline: Obtain LFTs G1 Grade 1-2 (<= 5x ULN) Start->G1 G2 Grade 2 (3 to 5x ULN) Start->G2 G3 Grade 3 (>5 to 20x ULN) Start->G3 G4 Grade 4 (>20x ULN) Start->G4 Mon1 Continue this compound Monitor LFTs weekly G1->Mon1 G2->Mon1 Mon2 Withhold this compound Monitor LFTs weekly G3->Mon2 Act2 Permanently Discontinue G4->Act2 Res2 Resolved to <3x ULN? Mon2->Res2 Res1 Resolved to <3x ULN? Act1 Resume at same dose (First Occurrence) OR Reduced dose (Subsequent) Res2->Act1 Yes Res2->Act2 No

  • Combination Therapy Insights: Some research suggests that the incidence of hepatotoxicity may be lower when this compound is used in combination with other agents, such as romidepsin or bortezomib, compared to monotherapy studies. This could be a valuable area for further mechanistic investigation [3].

References

reducing Duvelisib immune-mediated toxicities combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Combination Strategies for Reducing Duvelisib Toxicity

Combination Partner Clinical Trial Phase Key Mechanism for Toxicity Mitigation Impact on Immune-Mediated Toxicities
Romidepsin (HDAC inhibitor) Ib/IIa [1] Reduces circulating inflammatory mediators and inflammatory gene expression in myeloid cells [1]. Significantly reduced grade 3/4 hepatotoxicity (14% with combo vs 40% with monotherapy) [1].
Ruxolitinib (JAK inhibitor) I/II [2] Inhibits JAK/STAT signaling pathway; specific mechanism for reducing this compound toxicity under investigation [2]. Lower incidence of dermatologic adverse events (DAEs) vs monotherapy (5.7% vs 31.9%) [3].
Bortezomib (Proteasome inhibitor) Ib/IIa [1] Studied for efficacy; specific protective mechanism against this compound toxicity not confirmed [1]. Lower incidence of dermatologic adverse events (DAEs) vs monotherapy (17.4% vs 31.9%) [3].
Chemoimmunotherapy (FCR) Ib/II [4] Utilizes chemoimmunotherapy to dampen the overall immune response [4]. Immune-mediated toxicities occurred but were manageable in most cases in a frontline setting [4].

Experimental Protocols & Workflows

Here are the detailed methodologies for the key clinical studies that demonstrated reduced toxicity.

Phase Ib/IIa Trial: this compound + Romidepsin

This trial demonstrated that romidepsin not only enhanced efficacy but also allowed for a higher dose of this compound while reducing hepatotoxicity [1].

  • Study Design: Multicenter, investigator-initiated phase Ib/IIa study in patients with relapsed/refractory T-cell lymphoma (PTCL or CTCL) [1].
  • Dosing Schedule:
    • This compound: 75 mg twice daily (the dose limited by hepatotoxicity in monotherapy) [1].
    • Romidepsin: Administered at 14 mg/m² on Days 1, 8, and 15 of a 28-day cycle [1].
  • Safety Monitoring: Mandatory prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and varicella-zoster virus (VZV) was required for all patients. Antifungal prophylaxis was encouraged [1].
  • Endpoint Analysis: Primary endpoints were to define the maximum tolerated dose (MTD) and safety profile. Toxicity was assessed using CTCAE criteria, with a focus on immune-mediated events like transaminitis [1].
Phase I/II Trial: this compound + Ruxolitinib

This combination is particularly relevant for lymphomas with JAK/STAT pathway activation, such as T-follicular helper (TFH) lymphoma [2].

  • Study Design: Phase I/II study to determine the maximum tolerated dose of the combination [2].
  • Dosing Schedule:
    • This compound: 25 mg twice daily.
    • Ruxolitinib: 20 mg twice daily.
  • Dose-Limiting Toxicities (DLTs): The primary DLTs observed were grade 4 thrombocytopenia and grade 4 neutropenia [2].
  • Safety Monitoring & Management:
    • Hematologic Monitoring: Blood counts should be monitored weekly for the first month, then every two weeks if stable.
    • Hepatic Monitoring: Liver function tests should be performed monthly, or more frequently if abnormalities are detected.
    • Prophylaxis: Prophylaxis for herpes zoster and PJP is mandatory [2].

Mechanistic Insights

The diagram below illustrates the proposed biological mechanisms by which romidepsin and ruxolitinib may mitigate this compound-induced toxicities.

G This compound This compound (PI3K-δ/γ Inhibitor) Toxicity Immune-Mediated Toxicity (e.g., Hepatotoxicity, Dermatologic Events) This compound->Toxicity Outcome Attenuated Toxicity Profile Toxicity->Outcome Romidepsin Romidepsin (HDAC Inhibitor) Mech1 Reduces inflammatory mediators & myeloid cell inflammatory gene expression Romidepsin->Mech1 Ruxolitinib Ruxolitinib (JAK Inhibitor) Mech2 Inhibits JAK/STAT signaling in immune cells Ruxolitinib->Mech2 Mech1->Outcome Mech2->Outcome

Frequently Asked Questions (FAQs)

Q1: What is the biological rationale for combining this compound with romidepsin to reduce toxicity? The combination appears to work through a synergistic immunomodulatory effect. While this compound inhibits PI3K-δ/γ and can provoke inflammation, romidepsin, as an HDAC inhibitor, modulates gene expression. The clinical study found that the combination was associated with reductions in circulating inflammatory mediators and inflammatory gene expression in myeloid cells, which correlates with the observed decrease in severe hepatotoxicity [1].

Q2: Are the protective effects against dermatologic adverse events (DAEs) consistent across different this compound combinations? Yes, this appears to be a broader phenomenon. A retrospective study found that the incidence of DAEs was significantly lower with several combination regimens compared to this compound monotherapy. Patients on single-agent this compound were 2.9 times more likely to develop a DAE than those on combination therapy. This supports the concept that certain combination partners can have a moderating effect on the immune-mediated skin toxicities associated with PI3K inhibition [3].

Q3: What is a critical safety consideration for designing a clinical trial with this compound combinations? Universal prophylaxis is a critical standard. Based on findings from multiple trials, your protocol should mandate prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and herpes zoster virus for all patients receiving this compound combinations to prevent opportunistic infections [1] [2].

References

Summary of Duvelisib-Induced Diarrhea/Colitis Management

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Clinical Presentation & Monitoring Recommended Management Strategies Key Supporting Data

| Clinical Presentation | Can range from low-grade, responsive diarrhea to severe or life-threatening colitis [1] [2]. Symptoms include:

  • Diarrhea (≥3 stools/day over baseline) [1]
  • Abdominal pain, blood/mucus in stool [1] [3]
  • Change in bowel habits [1] | Patient Monitoring: Monitor for symptoms at least weekly until resolution [1] [3]. | In clinical trials, diarrhea was the most common any-grade AE (47%); 12% were Grade ≥3 [4]. | | Grade-Based Management | Grade 1-2 (Mild/Moderate): ≤6 stools/day over baseline; responsive to antidiarrheals [1] [3]. | - Continue current duvelisib dose [1] [3].
  • Initiate supportive care (antidiarrheal agents) [1] [3]. | - | | | Grade 1-2 (Mild/Moderate): Unresponsive to antidiarrheals [3]. | - Withhold this compound until resolved [1] [3].
  • Initiate enteric-acting steroids (e.g., budesonide) [1] [3].
  • Resume at a reduced dose (15 mg BID) [1] [3]. | - | | | Grade 3 (Severe): >6 stools/day over baseline; may have abdominal pain, mucus/blood in stool [1] [3]. | - Withhold this compound [1] [3].
  • Initiate systemic corticosteroids [1] [3].
  • Resume at a reduced dose upon resolution [1] [3].
  • Permanently discontinue for recurrent Grade 3 diarrhea [1] [3]. | - | | | Life-Threatening (Grade 4): - | - Permanently discontinue this compound [1] [3]. | - | | Prophylaxis | - | - Provide PJP prophylaxis upon initiation and post-treatment until CD4+ >200 cells/μL [1] [3].
  • Consider antiviral prophylaxis for CMV [1] [3]. | PJP prophylaxis is mandatory; failure can lead to fatal infection [1]. | | Dose Modification | Due to toxicity. | Standard dose: 25 mg twice daily [1]. First reduction: 15 mg twice daily [1]. Permanently discontinue if 15 mg BID is not tolerated [1] [3]. | - |

Mechanistic Insights & Experimental Protocols

Understanding the underlying pathophysiology is crucial for developing mitigation strategies.

Q1: What is the mechanistic basis for PI3K inhibitor-induced colitis?

Recent Quantitative Systems Pharmacology (QSP) modeling suggests that colitis development is not due to inhibition of a single PI3K isoform but rather a synergistic effect of inhibiting both PI3K-δ and PI3K-α [5].

  • PI3K-δ Inhibition: Primarily drives T-cell-mediated inflammation. Inhibition of PI3K-δ, highly expressed in leukocytes, disrupts immune regulation, leading to an exaggerated effector T-cell response and reduced regulatory T-cell function, causing inflammation in the colonic mucosa [5] [4].
  • PI3K-α Inhibition: Compromises epithelial barrier integrity. PI3K-α is ubiquitously expressed and regulates epithelial cell function. Its inhibition weakens the gut lining, allowing antigens to pass through and trigger an immune response [5].
  • Synergistic Effect: The model indicates that when PI3K-α inhibition falls below a certain threshold, it causes epithelial barrier dysfunction. This breach allows for an exaggerated T-effector cell response driven by PI3K-δ inhibition, significantly increasing the risk of diarrhea and colitis [5].

The following diagram illustrates this proposed synergistic pathway.

G This compound This compound PI3K_delta PI3K-δ Inhibition This compound->PI3K_delta PI3K_alpha PI3K-α Inhibition This compound->PI3K_alpha Tcell Exaggerated Effector T-cell Response PI3K_delta->Tcell Epithelial Epithelial Barrier Dysfunction PI3K_alpha->Epithelial Inflammation Mucosal Inflammation Tcell->Inflammation Antigen Antigen Exposure Epithelial->Antigen Antigen->Tcell Permits Clinical Diarrhea & Colitis Inflammation->Clinical

Q2: Are there experimental models for investigating this mechanism?

The QSP model mentioned offers a robust in silico framework for hypothesis testing [5]. The general workflow can be adapted for experimental research.

Objective: To investigate the synergistic role of PI3K-α and PI3K-δ inhibition in colitis using a mechanistic model. Methodology Overview:

  • Model System: Develop a co-culture system incorporating:
    • Colonic epithelial cell layer (e.g., Caco-2 cells) to model barrier integrity.
    • Immune cell populations in the underlying compartment, including naïve T cells, T effector cells, and regulatory T cells (Tregs).
  • Experimental Intervention:
    • Apply selective inhibitors of PI3K-δ (e.g., idelalisib), PI3K-α, and dual PI3K-α/δ inhibitors (like this compound) at varying concentrations.
    • Include a positive control (e.g., TNF-α to induce inflammation) and negative control (vehicle).
  • Key Readouts & Assays:
    • Epithelial Barrier Integrity:
      • Transepithelial Electrical Resistance (TEER): Measure regularly to quantify barrier function.
      • Paracellular Permeability Assay: Use fluorescently-labeled dextrans to assess leakiness.
    • Immune Response:
      • Flow Cytometry: Analyze T-cell differentiation (Th1, Th2, Th17) and Treg suppression.
      • Cytokine Profiling: Use ELISA or multiplex assays to measure pro-inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α) in the supernatant.
    • Histology: Fix and stain the epithelial layer to visualize structural damage and immune cell infiltration.

Key Considerations for Researchers

  • Informed Consent & Safety Monitoring: Given the boxed warnings for serious/fatal diarrhea, colitis, infections, and pneumonitis, all experimental protocols involving human subjects or patients must have a robust safety monitoring plan [1] [6].
  • Drug-Drug Interactions: Be mindful that this compound is primarily metabolized by CYP3A4. Concomitant use with strong CYP3A4 inhibitors or inducers requires significant dose adjustments (reduction to 15 mg BID or increase to 40 mg BID, respectively) to maintain appropriate exposure levels [1].

References

Duvelisib infection risk prophylaxis PJP VZV prevention

Author: Smolecule Technical Support Team. Date: February 2026

Infection Prophylaxis in Duvelisib Clinical Practice

The table below summarizes the core prophylaxis strategies directly implemented in this compound clinical trials.

Prophylaxis Target Mandatory Prophylaxis Supporting Evidence
Pneumocystis jirovecii Pneumonia (PJP) Yes – All patients receive PJP prophylaxis [1] Clinical trial protocol for this compound + romidepsin/bortezomib [1]
Varicella-Zoster Virus (VZV) Yes – All patients receive VZV prophylaxis [1] Clinical trial protocol for this compound + romidepsin/bortezomib [1]

Understanding the Pathogens and Risks

  • PJP: A life-threatening fungal pneumonia that occurs almost exclusively in immunocompromised individuals. In non-HIV carriers (like cancer patients on immunosuppressive therapy), PJP often has a rapid onset and a high mortality rate of 30–60% [2]. The key risk factor is T-cell immunodeficiency, which is precisely the mechanism by which this compound and similar PI3Kδ inhibitors exert their toxicities [1] [2].
  • VZV: The virus that causes chickenpox (primary infection) and shingles (reactivation). In immunocompromised hosts, VZV reactivation is more common and can lead to serious complications, including pneumonia and disseminated disease [3] [2]. This compound-associated immunosuppression increases this risk.

Prophylaxis and Exposure Management Protocols

For PJP Prevention
  • First-Line Prophylaxis: Sulfamethoxazole/Trimethoprim (SMX/TMP) is the most common and effective agent.
  • Alternative Regimens: For patients intolerant to SMX/TMP, alternatives include dapsone, atovaquone, or intravenous pentamidine [2].
  • Duration: Prophylaxis should continue throughout this compound treatment and for some time after discontinuation, as immune recovery is not immediate.
For VZV Prevention and Management
  • Pre-emptive Prophylaxis: The specific antiviral drug used for routine VZV prophylaxis in the cited this compound trial was not detailed. In practice, drugs like acyclovir or valacyclovir are often used for this purpose.
  • Post-Exposure Prophylaxis (PEP): For individuals without evidence of immunity exposed to VZV, administer PEP according to CDC/ACIP guidelines. This can include varicella vaccine (if eligible and given within an appropriate window) or Varicella-Zoster Immune Globulin (VarIZIG) [3].
  • Work Restrictions for Exposed Personnel: Asymptomatic healthcare/research personnel without immunity should be excluded from work from day 8 after exposure through day 21 after the last exposure. Those who received Varicella-Zoster Immune Globulin should be excluded through day 28 [3].

Critical Considerations for Researchers

  • High-Risk Populations: Be vigilant with patients receiving concomitant corticosteroids, as this significantly amplifies the risk for severe opportunistic infections like PJP and VZV [2] [4].
  • Diagnostic Vigilance: Consider co-infections. Immunocompromised patients can be simultaneously infected with multiple opportunistic pathogens (e.g., PJ and VZV). If a patient on this compound presents with a vesicular rash (suggesting VZV) and respiratory symptoms, aggressively investigate for PJP and other causes [2].
  • Breakthrough Infections: Be aware that while vaccination prevents most cases, breakthrough VZV infections can occur in vaccinated individuals. These are usually milder but are still contagious until lesions crust over [5].

The following workflow outlines the key decision points for managing infection risk in a patient or study subject receiving this compound:

G Start Patient on this compound PreTx Pre-Treatment Screening Start->PreTx PJP Initiate PJP Prophylaxis (e.g., SMX/TMP) PreTx->PJP VZV Initiate VZV Prophylaxis/Assessment PreTx->VZV CheckImmunity Check VZV Immunity Status VZV->CheckImmunity Immune Evidence of Immunity CheckImmunity->Immune NotImmune No Evidence of Immunity CheckImmunity->NotImmune Educate Educate on Exposure Risks Immune->Educate NotImmune->Educate Monitor Continuous Monitoring Educate->Monitor Exposure VZV Exposure Occurs Monitor->Exposure If exposed PEP Administer Post-Exposure Prophylaxis (PEP) Exposure->PEP Restrict Implement Work Restrictions if applicable PEP->Restrict

References

handling Duvelisib neutropenia thrombocytopenia hematological toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Incidence of Hematological Toxicities

The table below summarizes the incidence of key hematological adverse events (AEs) observed in clinical trials for patients with chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL). Data is derived from a phase 1 study of duvelisib in advanced hematologic malignancies [1] [2].

Hematological Adverse Event Relapsed/Refractory Patients (All Doses, n=55) Treatment-Naïve Patients (25 mg BID, n=18)
Neutropenia (Grade ≥3) 44% 33%
Anemia (Grade ≥3) Information not specified in search results Information not specified in search results
Thrombocytopenia (Grade ≥3) 14% (across all hematologic malignancies, n=210) [2] Information not specified in search results

> Important Note: The U.S. Food and Drug Administration (FDA) has issued a warning that this compound may be associated with an increased risk of death and serious side effects compared to other medicines in patients with leukemia and lymphoma [3].

Mechanistic Insights & Experimental Monitoring

This compound is an oral dual inhibitor of phosphoinositide-3-kinase (PI3K)-δ and -γ isoforms. These isoforms are primarily expressed in hematopoietic cells, explaining the on-target hematological effects [4].

  • PI3K-δ Role: Constitutively expressed in malignant B-cells; its inhibition directly targets proliferation and survival [1] [2].
  • PI3K-γ Role: Plays a key role in the tumor microenvironment; its inhibition affects myeloid cell differentiation and T-cell migration [1] [4].

The following diagram illustrates the mechanism of action and downstream effects relevant to hematological toxicity.

G This compound This compound PI3K_delta PI3K-δ Isoform This compound->PI3K_delta Inhibits PI3K_gamma PI3K-γ Isoform This compound->PI3K_gamma Inhibits AKT p-AKT (S473) PI3K_delta->AKT Activates Microenv Tumor Microenvironment Signaling PI3K_gamma->Microenv Modulates Prolif Cell Proliferation (e.g., Ki-67) AKT->Prolif Survival Cell Survival AKT->Survival Neutropenia Neutropenia Prolif->Neutropenia Reduction in blood cell counts Thrombocytopenia Thrombocytopenia Survival->Thrombocytopenia Reduction in blood cell counts

For laboratory studies, the following methodologies from clinical trials can be adapted as robust protocols to monitor the biological and toxic effects of this compound.

Pharmacodynamic (PD) Monitoring Protocol
  • Objective: To confirm target engagement and measure downstream effects on cell proliferation.
  • Methodology:
    • Sample Collection: Collect whole blood samples at baseline (pre-dose) and at specified timepoints post-dose (e.g., 1 hour, 24 hours, Cycle 2 Day 1) [2].
    • p-AKT Inhibition Assay:
      • Use phospho-flow cytometry to evaluate inhibition of AKT phosphorylation (Ser473) as a direct marker of PI3K pathway suppression [2].
      • Co-immunostain for cell surface markers (e.g., CD19+, CD3-, CD5+ for CLL cells) [2].
      • Report the percentage of positive cells that are p-AKT Ser473+.
    • Ki-67 Proliferation Assay:
      • Use flow cytometry to assess changes in the cell proliferation marker Ki67 in target cells (e.g., CD19+, CD3-, CD5+ cells) from baseline to Cycle 2 Day 1 [2].
      • This measures the anti-proliferative effect of this compound.
Cytokine Profiling Protocol
  • Objective: To assess changes in the levels of cytokines, chemokines, and matrix metalloproteinases in response to this compound, which reflects its immunomodulatory action [1] [2].
  • Methodology:
    • Sample Collection: Use serum samples from baseline (C1D1) and sequential timepoints (e.g., C1D8, C2D1) [1].
    • Multiplex Analysis: Utilize Luminex xMAP technology with a pre-defined panel of analytes (e.g., 72-74 analytes) associated with the B-cell malignancy tumor microenvironment [1] [2].

Frequently Asked Questions (FAQs)

Q1: What was the maximum tolerated dose (MTD) established in early clinical trials, and what dose was selected for later-stage studies?

  • A1: In the phase 1 study, the MTD of this compound was determined to be 75 mg twice daily (BID). However, based on the combined efficacy, pharmacodynamic, and safety profile, a dose of 25 mg BID was selected for subsequent phase 2 and 3 investigations in CLL/SLL [1] [2].

Q2: What are the recommended safety prophylaxis measures for patients or animal models on this compound?

  • A2: Clinical trial protocols were amended to mandate Pneumocystis jirovecii pneumonia (PJP) prophylaxis for all patients. Additionally, prophylaxis for herpes simplex virus (HSV) was recommended due to the risk of opportunistic infections [2].

Q3: How effective is this compound in high-risk CLL patients?

  • A3: this compound has shown clinical activity in patients with high-risk genetic features. In the phase 1 RR CLL/SLL cohort, which included 56% of patients with TP53 mutation and/or 17p deletion, the overall response rate was 56.4% [1].

References

Duvelisib drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

Duvelisib's CYP3A4 Interaction Profile

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. Consequently, co-administration with drugs that affect this pathway can significantly alter this compound's plasma concentration, leading to reduced efficacy or increased toxicity.

The table below summarizes the management strategies for concomitant use with CYP3A4 modulators.

Interacting Drug Class Mechanism of Interaction Clinical Impact Recommended Management
Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, Phenytoin, St. John's Wort) [3] Increase metabolism of this compound [3] [4] Decreased this compound plasma concentration; may reduce efficacy [3] [4] Avoid co-administration [5] [3] [4]
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin, Itraconazole) [3] Decrease metabolism of this compound [3] [4] Increased this compound plasma concentration; may increase risk of toxicities [5] [3] Reduce this compound dose to 15 mg twice daily during co-administration [5] [3] [4]
Sensitive CYP3A4 Substrates This compound may inhibit the metabolism of other CYP3A4 substrate drugs [4] Increased plasma concentration of the co-administered drug, raising its toxicity risk [4] Monitor for signs of toxicities of the co-administered substrate. Consider reducing the dose of the sensitive substrate [4]

Experimental & Clinical Management Protocols

DDI Management in Clinical Trial Design

When designing clinical trials involving this compound, implement the following protocols to manage DDIs:

  • Screening: Systematically screen all concomitant medications for CYP3A4 interactions using a verified drug database [6]
  • Prophylaxis: Administer anti-infective prophylaxis as standard
    • PJP Prophylaxis: Mandatory during treatment and after completion until CD4+ T-cell count exceeds 200 cells/μL [5] [3] [4]
    • Antiviral Prophylaxis: Strongly recommended to prevent cytomegalovirus (CMV) infection/reactivation [5] [3] [7]
  • Dose Modification: Predefine dose modification protocols in the study plan. The standard dose reduction for this compound is from 25 mg to 15 mg, twice daily [5] [3]
  • Monitoring: Establish enhanced monitoring schedules for participants on interacting drugs, including more frequent liver function tests and blood counts [5]
Protocol for Administering this compound with Strong CYP3A4 Inhibitors

This detailed protocol is essential when co-administration with a strong CYP3A4 inhibitor cannot be avoided.

  • Baseline Assessment: Obtain baseline liver function tests (ALT, AST, bilirubin) and complete blood count with differential [5] [8]
  • Dose Adjustment: Reduce the this compound dose from 25 mg to 15 mg orally, twice daily, for the duration of the inhibitor co-administration [5] [3] [4]
  • Intensive Monitoring: Monitor hepatic function closely during the combination therapy. The median time to onset of any grade transaminase elevation is 2 months, with a median event duration of 1 month [8] [4]
  • Resume Original Dose: Once the strong CYP3A4 inhibitor is discontinued, resume the original this compound dose (25 mg twice daily) after a period of approximately 3 elimination half-lives of the inhibiting drug [5]

Metabolic Pathway of this compound

The following diagram illustrates the key metabolic and interaction pathways of this compound, providing a visual reference for the mechanisms described.

Key Takeaways for Researchers

  • Critical Interaction Risk: this compound has a narrow therapeutic window, and its exposure is highly sensitive to CYP3A4 modulators. Mismanagement can lead to study confounders or serious adverse events [5] [8] [4]
  • Proactive Management is Essential: Rigorous medication screening and preemptive dose adjustments are non-negotiable in both clinical practice and trial design [6] [3]
  • Comprehensive Patient Support: The safety profile of this compound requires vigilant monitoring and prophylaxis against infections like PJP and CMV, independent of drug interactions [5] [8] [4]

References

strategies to improve Duvelisib tolerability in extended treatment

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental & Management Protocols

To effectively implement these strategies in a research or clinical setting, specific protocols and management guidelines are essential.

Combination Therapy: Duvelisib + Romidepsin

This combination has shown promise in enhancing efficacy while reducing specific this compound-related toxicities, particularly hepatotoxicity [1].

  • Clinical Workflow: The diagram below outlines the key stages of this combination therapy protocol.

    G Start Patient Eligibility: R/R T-cell Lymphoma ECOG ≤2 A Cycle 1: Lead-in This compound 75 mg BID Start->A B Cycle 2+: Combination This compound 75 mg BID + Romidepsin 14 mg/m² IV on Days 1, 8, 15 A->B F Continue until progression or unacceptable toxicity B->F C Prophylaxis: PJP & VZV prophylaxis mandatory C->B D Monitoring: Weekly labs & AE assessment for hepatotoxicity, neutropenia D->B E Dose Modification: Per protocol for toxicity E->B

  • Key Methodological Details:
    • Dosing: The maximum tolerated dose (MTD) for the combination was established as This compound 75 mg orally twice daily continuously, with Romidepsin 14 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle [1].
    • Prophylaxis: All patients in the clinical trial received mandatory prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and varicella-zoster virus (VZV) reactivation [1].
    • Toxicity Monitoring: The study design included close monitoring for dose-limiting toxicities, with particular attention to neutropenia, hepatotoxicity (elevated transaminases), and infectious complications [1].
Proactive Adverse Event Management

Effective management of adverse events (AEs) is critical for enabling extended therapy. The following table and logic outline standard, protocol-based interventions [2].

Adverse Event Severity Recommended Action
Diarrhea/Colitis Grade 1-2 (responsive) Supportive care (antidiarrheals); monitor weekly.
Grade 1-2 (unresponsive) or Grade 3 Withhold this compound. Treat with enteric-acting steroids (e.g., budesonide) or systemic steroids. Resume at a reduced dose upon resolution.
Life-threatening Permanently discontinue this compound.
Rash/Cutaneous Reactions Grade 1-2 Supportive care (emollients, antihistamines, topical steroids); monitor closely.
Grade 3 Withhold until resolved. Supportive care. Resume at a reduced dose.
SJS, TEN, DRESS (any grade) Permanently discontinue this compound.
Hepatotoxicity Grade 3 (>5-20x ULN) Withhold this compound. Monitor weekly until resolution. Resume at same or reduced dose.
Grade 4 (>20x ULN) Permanently discontinue this compound.
Neutropenia ANC <0.5 Gi/L Withhold this compound. Monitor until ANC >0.5 Gi/L. Resume at same or reduced dose.
Infection Grade 3 or higher Withhold this compound until infection resolves.
Confirmed PJP Permanently discontinue this compound.
CMV infection or viremia Withhold until resolved. Monitor monthly via PCR or antigen test if resumed.

The decision-making process for managing these AEs, particularly the most common ones, can be visualized as follows:

G IsItSevere Grade 3 or Higher? or Life-threatening? Supportive Initiate Supportive Care & Continue Monitoring IsItSevere->Supportive No (Grade 1-2) Withhold WITHHOLD this compound IsItSevere->Withhold Yes Start Adverse Event (AE) Occurs Assess Assess AE Type & Severity Start->Assess Assess->IsItSevere Treat Initiate Specific Treatment (e.g., Steroids for Colitis) Withhold->Treat Resolve AE Resolves? Treat->Resolve Reduce RESUME at REDUCED DOSE Resolve->Reduce Yes DontResume Do NOT Resume Resolve->DontResume No or Recurrent Severe AE

Future Research Directions

The search results point to ongoing areas of investigation for further improving this compound's therapeutic index [3] [1]:

  • Novel Combination Partners: Beyond romidepsin, research continues into combinations with other agents that may similarly mitigate toxicity while enhancing anti-tumor activity.
  • Alternative Dosing Schedules: Exploration of different dosing intensities and intermittent schedules ("drug holidays") continues to be a focus to manage long-term tolerability [3].
  • Biomarker Discovery: Identifying biomarkers predictive of both response and toxicity could allow for better patient selection, maximizing benefit and minimizing risk for individuals [1].

References

Duvelisib treatment discontinuation due to toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Duvelisib Toxicity Management Guide

Toxicity Incidence & Onset Key Management Strategies Dose Modification Guidance

| Diarrhea/Colitis [1] [2] | - Any Grade: 43% [3]

  • Serious/Fatal: Up to 23% of serious AEs [2]
  • Onset: Often late-onset (after 8+ weeks), can be immune-mediated [1]. | - Grade 2: Supportive care (e.g., loperamide).
  • Grade 3+ or persistent: Withhold this compound. Initiate corticosteroids (e.g., budesonide or systemic prednisone 1-2 mg/kg/day). For steroid-refractory cases, consider infliximab [1]. | - Grade 2-3: Withhold until resolved to ≤Grade 1, then resume at the same or reduced dose [1].
  • Grade 4 or life-threatening: Permanently discontinue [1]. | | Hepatotoxicity (Transaminitis) [1] [4] | - Any Grade ALT Elevation: 35%-47% [3]
  • Grade 3+: Up to 40% (ALT) [4]
  • Onset: Often early (within first 8 weeks) [1]. | - Monitor ALT/AST and bilirubin regularly.
  • Grade 3+: Withhold this compound. Consider corticosteroids once other causes are ruled out [1]. | - Grade 3+: Withhold until resolved to ≤Grade 1, then consider resuming at a reduced dose or permanent discontinuation based on severity and recurrence [1]. | | Infections [3] [2] | - Serious AEs: 31%-38% of patients [2].
  • Common Types: Pneumonia, upper respiratory tract infections, sepsis [3] [2]. | - Prophylaxis: Administer Pneumocystis jirovecii pneumonia (PJP) prophylaxis. Consider antiviral prophylaxis for herpes simplex virus (HSV) [1] [4].
  • Monitor for fever and signs of infection. | - Interrupt treatment for severe infections. May resume after infection resolves [3]. | | Dermatologic Adverse Events (DAEs) [5] | - Any Grade: 31.9% (single-agent); lower with combinations [5].
  • Most Common: Maculopapular rash (51.4%), xerosis (16.2%) [5].
  • Severe (SJS/TEN): Rare, but reported [3] [5]. | - Grade 1-2 rash: Topical corticosteroids and emollients.
  • Grade 3+ rash or SJS/TEN: Withhold this compound immediately. Initiate systemic corticosteroids. Permanently discontinue for SJS/TEN [3] [5]. | - Persistent Grade 2 or Grade 3: Withhold and resume at reduced dose upon resolution.
  • Life-threatening (Grade 4): Permanently discontinue [3]. | | Pneumonitis [3] [2] | - Serious/Fatal: Reported in 5% of patients (Boxed Warning) [2]. | - Exclude infectious etiology.
  • Grade 2+: Withhold this compound and initiate corticosteroids (e.g., prednisone 1-2 mg/kg/day) [1]. | - Grade 2: Withhold until resolved to ≤Grade 1, then consider resumption.
  • Grade 3+: Permanent discontinuation is recommended [1]. | | Neutropenia [3] [2] | - Any Grade: 55%-56% [3]
  • Grade 3+: Common [1]. | - Monitor blood counts regularly.
  • Manage with growth factor support (G-CSF) as needed [1]. | - Grade 3+: Withhold until ANC improves, then resume at the same or reduced dose [1]. |

Experimental Insights & Protocol Considerations

For the research and development context, here are key experimental findings and protocol considerations related to this compound toxicities.

  • Novel Combination Therapies to Mitigate DAEs: A 2025 retrospective analysis found that combining this compound with other agents (romidepsin, bortezomib, or ruxolitinib) significantly reduced the incidence of Dermatologic Adverse Events (DAEs) compared to single-agent use [5]. Patients on combination therapy were 2.9 times less likely to develop DAEs and were less likely to discontinue this compound due to these events [5]. This suggests that specific drug combinations may offer a more tolerable profile for future clinical development.
  • Mechanistic Insights & Preclinical Models: The activity of this compound in T-cell lymphomas appears to involve multiple mechanisms [4]:
    • Cell-Autonomous Killing: this compound potently killed T-cell lymphoma lines exhibiting constitutive phospho-AKT signaling [4].
    • Immunomodulatory Effects: In a PTCL patient-derived xenograft model, this compound administration induced a shift in tumor-associated macrophages from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype, suggesting a role in reprogramming the tumor microenvironment [4].
  • Unique Clinical Observation: Post-Discontinuation Rash: The same 2025 study reported a phenomenon of rash occurring after this compound discontinuation in 5.8% of patients on any this compound regimen [5]. These rashes occurred a median of 4 days after stopping the drug, with one case identified as Stevens-Johnson Syndrome (SJS) [5]. This underscores the critical need for protocols that include close monitoring even after treatment cessation.

Experimental Pathway & Management Workflow

The diagram below outlines the core mechanism of action of this compound and a logical workflow for managing its key toxicities in a research or clinical setting.

PI3K_Pathway PI3K_Pathway This compound This compound PI3K_Pathway->this compound Inhibition Direct Antitumor Effect Direct Antitumor Effect This compound->Direct Antitumor Effect Immunomodulatory Effects Immunomodulatory Effects This compound->Immunomodulatory Effects Immune-Mediated Toxicities Immune-Mediated Toxicities Immunomodulatory Effects->Immune-Mediated Toxicities Onset Assessment Onset Assessment Immune-Mediated Toxicities->Onset Assessment Toxicity Detected Early Onset Early Onset Onset Assessment->Early Onset Late Onset (≥8 weeks) Late Onset (≥8 weeks) Onset Assessment->Late Onset (≥8 weeks) Hepatotoxicity Hepatotoxicity Early Onset->Hepatotoxicity e.g., Transaminitis Diarrhea/Colitis Diarrhea/Colitis Late Onset (≥8 weeks)->Diarrhea/Colitis Pneumonitis Pneumonitis Late Onset (≥8 weeks)->Pneumonitis Grade 3+ Grade 3+ Hepatotoxicity->Grade 3+ Grade 2+ Grade 2+ Diarrhea/Colitis->Grade 2+ Pneumonitis->Grade 2+ Withhold Drug & Consider Steroids Withhold Drug & Consider Steroids Grade 3+->Withhold Drug & Consider Steroids Resolve to ≤Grade 1 Resolve to ≤Grade 1 Withhold Drug & Consider Steroids->Resolve to ≤Grade 1 Withhold Drug & Start Steroids Withhold Drug & Start Steroids Grade 2+->Withhold Drug & Start Steroids Grade 2+->Withhold Drug & Start Steroids Withhold Drug & Start Steroids->Resolve to ≤Grade 1 Resume at Reduced Dose Resume at Reduced Dose Resolve to ≤Grade 1->Resume at Reduced Dose Resolve to ≤Grade 1->Resume at Reduced Dose

Key Considerations for Protocol Design

  • Proactive Monitoring is Non-Negotiable: Protocols must enforce regular monitoring of CBC, liver function tests, and pulmonary symptoms, especially during the first few months of therapy and even after drug discontinuation to catch late-onset events [1] [5].
  • Standardized Prophylaxis is Foundational: Incorporating PJP prophylaxis is standard and essential. Strong consideration should be given to antiviral prophylaxis to prevent herpetic infections [1] [4].
  • Corticosteroids are the First-Line Intervention for Immune Toxicity: For moderate-to-severe immune-mediated adverse events like colitis, pneumonitis, and hepatitis, high-dose corticosteroids (1-2 mg/kg/day prednisone equivalent) are the cornerstone of management and should be readily available [1].

References

Duvelisib versus ofatumumab CLL SLL progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Metric Duvelisib (n=160) Ofatumumab (n=159)
Median PFS (IRC) 13.3 months [1] [2] [3] 9.9 months [1] [2] [3]
PFS Hazard Ratio (HR) 0.52 (P < .0001) [1] [2] -
Median PFS in del(17p)/TP53 mut patients 12.7 months [4] 9.0 months [4]
Overall Response Rate (ORR) 74% (P < .0001) [1] [2] [4] 45% [1] [2] [4]
Common Adverse Events (AEs) Diarrhea, neutropenia, pyrexia, nausea, anemia, cough [1] [2] Neutropenia, infusion reactions [1] [2]
Notable Serious Toxicities Infections, diarrhea/colitis, pneumonitis, hepatotoxicity [5] [3] -

DUO Trial Experimental Protocol

The data in the table above originates from the global, multicenter, randomized, open-label, phase 3 DUO trial (NCT02004522) [1] [2] [3]. Here are the key methodological details:

  • Objective: To compare the efficacy and safety of this compound monotherapy against ofatumumab monotherapy in patients with relapsed or refractory CLL/SLL [2].
  • Patient Population: 319 adults with CLL/SLL that had progressed during or after at least one prior therapy. Patients were ineligible if they had prior treatment with BTK or PI3K-δ inhibitors [2]. Key stratification factors included the presence of del(17p), refractoriness to purine analogs, and grade 4 cytopenia [2].
  • Treatment Regimens:
    • This compound Arm: 160 patients received oral this compound at 25 mg twice daily continuously in 28-day cycles until disease progression or unacceptable toxicity (for up to ~18 cycles) [2] [4].
    • Ofatumumab Arm: 159 patients received intravenous ofatumumab per its approved label, with a maximum of 12 doses within 7 cycles [2] [4].
  • Primary Endpoint: Progression-free Survival (PFS), assessed by an Independent Review Committee (IRC) [2].
  • Key Secondary Endpoints: Included Overall Response Rate (ORR) and Overall Survival (OS) [2].
  • Crossover Design: The trial permitted patients with confirmed progressive disease on either treatment to cross over to receive the opposite therapy in a separate extension study [2] [3]. This design element is critical for interpreting the long-term survival data.

Mechanisms of Action

The two drugs work through fundamentally distinct mechanisms, illustrated in the diagram below.

G BCR B-Cell Receptor (BCR) Signaling PI3K PI3K Enzyme (δ and γ isoforms) BCR->PI3K Survival B-Cell Proliferation & Survival PI3K->Survival Promotes TME Tumor Microenvironment (T-cell/Macrophage Support) PI3K->TME Promotes This compound This compound Oral PI3K-δ/γ Inhibitor This compound->PI3K Dual Inhibits Ofatumumab Ofatumumab Anti-CD20 mAb CD20 CD20 Cell Surface Protein Ofatumumab->CD20 Binds CDC Complement-Dependent Cytotoxicity (CDC) CD20->CDC Triggers ADCC Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) CD20->ADCC Triggers CDC->Survival Kills ADCC->Survival Kills

  • This compound's Dual Inhibition: this compound is an oral dual inhibitor of phosphoinositide 3-kinase-δ and -γ (PI3K-δ,γ) [2]. Inhibiting PI3K-δ directly blocks survival and proliferation signals within malignant B-cells. Simultaneously, inhibiting PI3K-γ disrupts the support provided by the tumor microenvironment (e.g., T-cells and macrophages), which is crucial for CLL cell maintenance [2] [6].
  • Ofatumumab's Antibody Action: Ofatumumab is a humanized anti-CD20 monoclonal antibody [2]. It binds to the CD20 protein on the surface of B-cells, leading to their destruction through mechanisms like Complement-Dependent Cytotoxicity (CDC) and Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) [7].

Long-Term Survival and Regulatory Context

While the initial DUO trial results led to the approval of this compound in 2018, 5-year follow-up data and subsequent regulatory review introduced significant concerns.

  • Overall Survival (OS) Data: The final OS analysis at a median follow-up of 63 months showed a potential detriment. In the intent-to-treat population, the median OS was 52.3 months for this compound versus 63.3 months for ofatumumab (HR=1.09) [3]. A key confounder is that 90 of the 159 patients in the ofatumumab arm crossed over to receive this compound upon progression, which may have impacted the survival analysis [3] [8].
  • Toxicity Profile: The longer treatment exposure with this compound was associated with serious and sometimes fatal toxicities, including infections, diarrhea/colitis, pneumonitis, and hepatotoxicity [5] [3]. The FDA concluded that these safety concerns likely drove the OS detriment [5] [8].
  • ODAC Vote: In September 2022, the FDA's Oncologic Drugs Advisory Committee (ODAC) voted 8-to-4 that the benefit-risk profile of this compound is not favorable for the treatment of relapsed or refractory CLL/SLL after at least two prior therapies [5] [8].

The data from the DUO trial presents a complex picture. This compound offers a clear and significant advantage in progression-free survival and response rates, including in high-risk patients. However, the observed long-term overall survival signal and the substantial toxicity burden have raised important questions about its benefit-risk profile in the contemporary treatment landscape for CLL/SLL.

References

Hepatotoxicity Profile Comparison: Idelalisib vs. Duvelisib

Author: Smolecule Technical Support Team. Date: February 2026

Feature Idelalisib Duvelisib

| Overall Incidence (Grade ≥3 ALT/AST Elevation) | 11% (in relapsed/refractory CLL) [1] 54% (in front-line CLL study) [2] | Comparable rate reported; specific incidence not superior in direct comparisons [3] [4] | | Time to Onset | Early: Median 6-8 weeks after initiation [1] | Information not specified in search results | | Proposed Mechanism | Strongly linked to immune-mediated mechanisms (T-cell driven) [1] [2] | Information not specified in search results; mechanism may differ | | Clinical Management | Drug interruption + corticosteroids; re-challenge often possible with steroids [2] | Information not specified in search results | | Fatality Rate (Hepatic Failure) | Among reported hepatic failure cases: 33.3% [3] | Among reported hepatic failure cases: 100% (based on limited FAERS data) [3] |

Mechanisms and Experimental Insights

The hepatotoxicity of these drugs, particularly idelalisib, is understood to be immune-mediated. Here is a visual summary of the proposed mechanism for idelalisib:

G Idelalisib Idelalisib Tcell Altered T-cell Dynamics Idelalisib->Tcell CytokineRelease Pro-inflammatory Cytokine Release (e.g., CCL-3, CCL-4) Tcell->CytokineRelease TregDepletion Regulatory T-cell (Treg) Depletion Tcell->TregDepletion LiverInfiltration Lymphocytic Infiltrate in Liver Tcell->LiverInfiltration Hepatotoxicity Hepatotoxicity (ALT/AST Elevation) CytokineRelease->Hepatotoxicity CytokineEvidence Clinical Evidence: Elevated cytokine levels CytokineRelease->CytokineEvidence TregEvidence Clinical Evidence: Reduced peripheral Tregs TregDepletion->TregEvidence LiverInfiltration->Hepatotoxicity BiopsyEvidence Clinical Evidence: Liver biopsy confirmation LiverInfiltration->BiopsyEvidence

Key supporting evidence for this mechanism includes:

  • Liver Biopsy: Lymphocytic infiltrates found in patients with idelalisib-induced transaminitis [2].
  • Cytokine Elevation: Higher levels of pro-inflammatory cytokines CCL-3 and CCL-4 in patients experiencing hepatotoxicity [2].
  • T-cell Changes: A decrease in peripheral blood regulatory T-cells was observed, consistent with a loss of immune suppression [2].

Clinical Management Protocols

Management of hepatotoxicity for both drugs involves vigilant monitoring and intervention.

  • Monitoring Protocol: Check serum transaminases (ALT/AST) every 2 weeks for the first 3 months, then monthly for the next 3 months, and periodically thereafter [5] [1].
  • Intervention Guidelines:
    • Grade ≥3 Elevation: Withhold the drug [2].
    • Upon Withholding: Upon withholding idelalisib, initiate systemic corticosteroids (e.g., prednisone) until toxicity resolves to Grade ≤1 [2].
    • Re-challenge: The drug can typically be re-introduced at the same or a lower dose once liver enzymes recover, often while the patient is still on a tapering dose of steroids to prevent recurrence [2].

Conclusion for Clinical Practice

For researchers and clinicians, the data indicates:

  • Idelalisib presents a significant and well-characterized immune-mediated hepatotoxicity risk, particularly in front-line treatment. However, its management is well-defined.
  • This compound, while having a comparable incidence of severe liver enzyme elevations, may have a different underlying mechanism. A notably higher reported fatality rate in the event of hepatic failure warrants extreme caution.

References

Duvelisib romidepsin versus bortezomib combination efficacy TCL

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison

Feature Duvelisib + Romidepsin This compound + Bortezomib
Maximum Tolerated Dose (MTD) of this compound 75 mg twice daily [1] [2] 25 mg twice daily [1] [2]
Overall Response Rate (ORR) 55% (35/64 patients) [1] [2] 34% (11/32 patients) [1] [2]
Complete Response (CR) Rate 34% (22/64 patients) [1] [2] 13% (4/32 patients) [1] [2]
ORR in PTCL Subgroup 56% (27/48 patients) [1] Information not specified in search results
CR in PTCL Subgroup 44% (21/48 patients) [1] Information not specified in search results
Most Common Adverse Events (AEs) Neutropenia (42%), Fatigue (37%) [1] Diarrhea (48%), Neutropenia (30%) [1]
Grade 3/4 Hepatotoxicity 14% (8/59 patients) [1] Information not specified in search results

Experimental Protocol Overview

The data comes from a multicenter, investigator-initiated phase Ib/IIa clinical trial (NCT02783625) [1]. Here is a summary of the key methodological details:

  • Study Population: Adults with relapsed or refractory peripheral T-cell lymphoma (PTCL) or cutaneous T-cell lymphoma (CTCL) who had received at least one prior systemic therapy [1].
  • Study Arms:
    • Arm A: this compound (orally, on days 1-28) in combination with Romidepsin (14 mg/m², intravenously, on days 1, 8, and 15) [3].
    • Arm B: this compound (orally, on days 1-28) in combination with Bortezomib (1.6 mg/m², subcutaneously or intravenously, on days 1, 8, and 15) [3].
  • Treatment Cycle: Both regimens were administered in 35-day cycles [3].
  • Primary Endpoint: Determine the safety and maximum tolerated dose (MTD) of the combinations [1].
  • Secondary Endpoints: Assess overall response rate (ORR), complete response rate (CRR), duration of response (DOR), and others [1].

Mechanism of Action & Preclinical Rationale

The superior performance of the this compound and romidepsin combination is supported by preclinical research that uncovered a synergistic mechanism for overcoming resistance [3].

G This compound This compound (PI3K-δ/γ Inhibitor) PI3K_Pathway Constitutive PI3K/AKT Pathway Activation This compound->PI3K_Pathway Inhibits Apoptosis Tumor Cell Apoptosis PI3K_Pathway->Apoptosis Leads to Resistance Resistance via Epigenetic Reprogramming PI3K_Pathway->Resistance Can trigger Overcome_Resistance Overcome Resistance Enhanced Tumor Cell Killing Resistance->Overcome_Resistance Blocks Romidepsin Romidepsin (HDAC Inhibitor) Romidepsin->Overcome_Resistance Synergizes with Overcome_Resistance->Apoptosis Results in

Diagram illustrating the synergistic mechanism of this compound and romidepsin. Preclinical studies showed that while this compound directly targets the PI3K pathway, some T-cell lymphoma cells develop resistance through epigenetic changes. Romidepsin, an HDAC inhibitor, counters this resistance mechanism, leading to enhanced tumor cell death [3].

Key Insights for Professionals

  • Reduced Hepatotoxicity: A significant finding was that the this compound-romidepsin combination resulted in a lower incidence of severe (Grade 3/4) hepatotoxicity (14%) compared to a 40% rate historically observed with this compound monotherapy [1]. This suggests romidepsin may mitigate a key toxicity that has limited PI3K inhibitor use.
  • Enhanced Efficacy in TFH Subtype: Exploratory analyses indicated that response rates to this compound-romidepsin were particularly high in patients with nodal T-follicular helper (nTFH) PTCL subtype [1]. Real-world evidence confirms this, showing ORR of 82% and CR of 71% in nTFH patients [4] [5].
  • Bridging to Transplant: The this compound-romidepsin regimen has demonstrated effectiveness as a bridge to curative-allogeneic stem cell transplantation (allo-HSCT) in real-world settings, with a significant number of high-risk patients successfully transitioning to transplant [4] [5].

References

Duvelisib versus gemcitabine bendamustine TERZO trial design

Author: Smolecule Technical Support Team. Date: February 2026

TERZO Trial Overview

The table below summarizes the core design elements of the TERZO trial.

Trial Aspect Description
Official Title A Study of Duvelisib Versus Gemcitabine or Bendamustine in Participants With Relapsed/Refractory Nodal T-cell Lymphoma with T Follicular Helper (TFH) Phenotype [1]
Identifier NCT06522737 [2] [3] [4]
Phase 3 [3] [4] [1]
Status Not yet recruiting; estimated start March 2025 [2]
Primary Completion Estimated for February 2028 [2]
Study Population Adults with relapsed/refractory nodal T-cell lymphoma with TFH phenotype who have progressed on ≥1 prior line of systemic therapy [3] [4] [1]
Intervention Arm This compound: 75 mg orally twice daily for Cycles 1-2, then 25 mg twice daily for subsequent 28-day cycles [2] [3]

| Control Arm | Investigator's choice of: • Gemcitabine: 1200 mg/m² IV on Days 1, 8, 15 of each 28-day cycle (up to 6 cycles) [2] [3]Bendamustine: 90-120 mg/m² IV on Days 1, 2 of each 21-day cycle (up to 6 cycles) [2] [3] | | Primary Endpoint | Progression-Free Survival (PFS) assessed by an Independent Review Committee [2] [3] [4] | | Key Secondary Endpoints | Overall Survival (OS), Investigator-assessed PFS, Overall Response Rate (ORR), Complete Response (CR) rate, Duration of Response (DOR), safety, quality of life, rate of subsequent stem cell transplant [2] [3] [4] |

Detailed Methodology

This section provides further context on the trial's rationale, eligibility criteria, and experimental design.

  • Rationale and Background: The trial addresses a high unmet need in relapsed/refractory peripheral T-cell lymphoma (PTCL), a rare and aggressive group of cancers. Currently, few effective therapies are approved for this condition in the EU and UK, except for brentuximab vedotin in a specific subtype [2] [3] [4]. The trial focuses on the nodal T-follicular helper (nTFHL) phenotype, which includes angioimmunoblastic T-cell lymphoma (AITL). This focus is based on promising results from the Phase 2 PRIMO trial, where this compound showed an especially strong effect in AITL patients, with an Overall Response Rate of 62.2% and a median Progression-Free Survival of 8.34 months [2] [5] [6].

  • Key Eligibility Criteria:

    • Inclusion: Pathologically confirmed nTFHL per WHO classification; measurable disease per Lugano 2014 criteria; ECOG performance status of 0-2 [3] [4] [1].
    • Exclusion: Cutaneous-only disease; prior allogeneic stem cell transplant; prior treatment with any PI3K inhibitor; prior exposure to gemcitabine or bendamustine within 60 days of the first study dose [2] [1].
  • Study Design: This is a multicenter, open-label, randomized controlled trial. Approximately 124 patients will be enrolled across nearly 45 sites in the EU and UK and randomized in a 1:1 ratio to either the this compound arm or the investigator's choice chemotherapy arm [2] [3] [4]. Randomization will be stratified by factors like the number of prior therapies [3].

Scientific Context

The following diagrams illustrate the mechanism of action of the investigational drug and the logical flow of the clinical trial.

g1 Mechanism of Action of this compound a This compound b Inhibits PI3K-δ and PI3K-γ isoforms a->b c Dual Action on Malignant Cells and Tumor Microenvironment b->c d Disruption of cancer cell proliferation and survival signals c->d e Modulation of the supportive tumor microenvironment c->e

g2 TERZO Trial Patient Pathway a Adult with R/R nTFHL (≥1 prior line of therapy) b Screening & Randomization (1:1) a->b c Intervention Arm b->c d Control Arm b->d e This compound 75 mg BID (Cycles 1-2) c->e g Investigator's Choice of: Gemcitabine or Bendamustine d->g f This compound 25 mg BID (Cycle 3+) e->f h Primary Endpoint: Independent Review Committee PFS f->h g->h i Key Secondary Endpoints: OS, ORR, CR Rate, Safety, QoL h->i

References

Duvelisib overall response rate peripheral T-cell lymphoma subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Duvelisib in PTCL

Study / Trial Name Phase Regimen PTCL Population Sample Size (n) Overall Response Rate (ORR) Complete Response (CR) Rate Key Findings
This compound + Romidepsin [1] [2] Ib/IIa This compound + Romidepsin Relapsed/Refractory (R/R) PTCL 48 56% 44% High efficacy; CR rate provides strong bridge to transplant.
PRIMO [3] II This compound Monotherapy R/R PTCL Supported design of Phase 3 TERZO trial; higher efficacy in TFH phenotype.
TERZO [3] III (Ongoing) This compound vs. Gemcitabine or Bendamustine R/R Nodal TFH PTCL (Enrolling) (Primary Endpoint: PFS) (Primary Endpoint: PFS) Aims for regulatory approval; focuses on TFH subtype.
Real-World Evidence [2] Real-World This compound + Romidepsin R/R PTCL 38 61% 47% Validates trial data in clinical practice; nTFH subtype showed superior ORR (82%).

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies for the key studies cited.

  • Study Design: Multicenter, investigator-initiated Phase Ib/IIa clinical trial.

  • Patient Population: Adults with relapsed or refractory PTCL or Cutaneous T-cell Lymphoma (CTCL) after at least one prior systemic therapy [1].

  • Treatment Regimen:

    • Arm A (this compound + Romidepsin): The maximum tolerated dose (MTD) was determined to be This compound 75 mg orally twice daily combined with romidepsin. Treatment continued until disease progression or unacceptable toxicity [1].
    • Prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and Varicella Zoster Virus (VZV) was mandatory [1].
  • Endpoints Assessment:

    • Primary Endpoints: Safety, toxicity profile, and determination of the Maximum Tolerated Dose (MTD) [1].
    • Secondary Endpoints: Overall Response Rate (ORR), Complete Response (CR) rate, Duration of Response (DOR), and Event-Free Survival (EFS), assessed using standard lymphoma criteria [1] [2].
  • Study Design: Observational study combining retrospective and prospective data.

  • Patient Population: Patients with R/R PTCL/CTCL treated in a real-world setting between 2016 and 2024, including those with older age, multiple comorbidities, and prior treatment lines [2].

  • Treatment Regimen: this compound and romidepsin were administered at doses referencing prior clinical trials (e.g., PRIMO) [2] [3].

  • Endpoints Assessment: Efficacy was evaluated using PET/CT and the Deauville score. Safety data was collected from electronic medical records, with adverse events graded per CTCAE v5.0 [2].

Mechanism of Action and Rationale for Combination

The following diagram illustrates the proposed synergistic mechanism of the this compound and romidepsin combination, which contributes to its efficacy.

G This compound This compound PI3Kd PI3K-δ Inhibition This compound->PI3Kd PI3Kg PI3K-γ Inhibition This compound->PI3Kg Romidepsin Romidepsin HDAC HDAC Inhibition Romidepsin->HDAC ImmuneMod Immune Modulation (Reduced Toxicity) HDAC->ImmuneMod Attenuates inflammatory response Apoptosis Enhanced Tumor Cell Apoptosis HDAC->Apoptosis Alters gene expression PI3Kd->Apoptosis Direct tumor cell kill TME Tumor Microenvironment (TME) Reprogramming PI3Kg->TME Reduces immuno- suppressive cells Synergy Synergistic Anti-Tumor Effect ImmuneMod->Synergy Enables higher dose intensity Apoptosis->Synergy TME->Synergy

The combination's efficacy is attributed to simultaneous action on tumor cells and the immune microenvironment [1] [3]. This compound directly promotes cancer cell death via PI3K-δ inhibition and reprograms the tumor microenvironment through PI3K-γ blockade. Romidepsin alters gene expression to enhance tumor cell death and, importantly, appears to mitigate this compound's immune-related toxicities, allowing for a more effective dosing schedule [1].

Key Insights for Researchers

  • Focus on TFH Subtype: The most robust efficacy data is in the T-follicular helper (TFH) subtype of nodal PTCL [2] [3]. The ongoing Phase 3 TERZO trial specifically enrolls this population, confirming its importance as a predictive biomarker.
  • Bridge to Transplant: A significant benefit of the this compound-romidepsin combination is its ability to produce deep responses (high CR rate), successfully bridging patients to allogeneic stem cell transplantation, a potentially curative intervention [2] [3].
  • Differentiated Safety Profile: While PI3K inhibitors have faced challenges with immune-mediated toxicities, the combination with romidepsin appears to attenuate this risk, particularly for hepatotoxicity, compared to this compound monotherapy [1].

References

Duvelisib complete response rates TFH nodal T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Duvelisib Response Rates in TFH Nodal T-Cell Lymphoma

Study / Trial Name Phase Regimen Patient Population Overall Response Rate (ORR) Complete Response (CR) Rate Key References
PRIMO [1] [2] 2 This compound Monotherapy Relapsed/Refractory PTCL (incl. TFH) 48% 33.3% [1] [2]
Phase Ib/IIa Combo Study [3] 1b/2a This compound + Romidepsin Relapsed/Refractory PTCL (incl. TFH) 55% (All), 56% (PTCL only) 34% (All), 44% (PTCL only) [3]
Real-World Evidence [4] N/A This compound + Romidepsin Relapsed/Refractory nTFH Lymphoma 70% (nTFH subgroup) 40% (nTFH subgroup) [4]

Experimental Protocols & Key Findings

To help you evaluate the data, here is a detailed breakdown of the methodologies and contextual findings from the core studies.

PRIMO Trial (NCT03372057): this compound Monotherapy

This pivotal phase 2 trial established the single-agent activity of this compound in PTCL [1] [2].

  • Methodology: An open-label, single-arm trial. Patients with relapsed/refractory PTCL (including TFH phenotype) received This compound 75 mg twice daily for two 28-day cycles, then 25 mg twice daily thereafter. The primary endpoint was ORR assessed by an independent review committee [2].
  • Key Findings: The trial confirmed this compound is active in PTCL. The unique dosing schedule was designed to maximize initial tumor control while mitigating later immune-mediated toxicities [1].
Phase Ib/IIa Combination Study (NCT02783625): this compound + Romidepsin

This study investigated whether combining this compound with the histone deacetylase (HDAC) inhibitor romidepsin could improve efficacy and attenuate toxicity [3].

  • Methodology: A multicenter study where patients received this compound in combination with either romidepsin or bortezomib. The this compound-romidepsin arm determined a maximum tolerated dose of this compound 75 mg twice daily with romidepsin. The primary endpoint was safety and MTD; secondary endpoints included ORR and CR [3].
  • Key Findings: The combination was notably effective, with CR rates reaching 44% in the PTCL subgroup. Exploratory analysis showed increased response rates in patients with the TFH subtype. Importantly, the combination resulted in lower grade 3/4 hepatotoxicity (14%) compared to historical data with this compound monotherapy (40%), suggesting a more favorable safety profile [3].

Mechanism of Action & Rationale for Combination

This compound's efficacy in TFH lymphomas is rooted in its targeted mechanism of action, and its effect is potentially enhanced when combined with an HDAC inhibitor.

G cluster_pathway PI3K Signaling Pathway & Therapeutic Intervention cluster_epigenetic HDAC Inhibition This compound This compound PI3K_Activation PI3K Activation This compound->PI3K_Activation Inhibits PI3K-δ/γ Romidepsin Romidepsin HDAC HDAC Protein Romidepsin->HDAC Inhibits HDAC Gene_Expression Repressed Gene Expression Romidepsin->Gene_Expression Direct Effect BCR_Signaling BCR & Cytokine Signaling BCR_Signaling->PI3K_Activation PIP2_to_PIP3 PIP2 → PIP3 PI3K_Activation->PIP2_to_PIP3 AKT_mTOR AKT / mTOR Activation PIP2_to_PIP3->AKT_mTOR Cell_Survival Cell Proliferation & Survival AKT_mTOR->Cell_Survival Chromatin Chromatin Condensation HDAC->Chromatin Chromatin->Gene_Expression Apoptosis Promotes Apoptosis Gene_Expression->Apoptosis Apoptosis->Cell_Survival Counteracts

The diagram above illustrates the synergistic rationale:

  • This compound's Role: As a dual inhibitor of PI3K-δ and PI3K-γ isoforms (predominantly expressed in leukocytes), this compound directly blocks pro-survival signals in lymphoma cells and modulates the tumor microenvironment [1] [3].
  • Romidepsin's Role: This HDAC inhibitor alters gene expression by promoting chromatin relaxation, leading to cell cycle arrest and apoptosis in cancer cells [3].
  • Synergistic Effect: The combination simultaneously targets cell survival pathways (this compound) and promotes cell death (romidepsin). Research also suggests romidepsin may help mitigate certain inflammatory toxicities associated with PI3K inhibition [3].

Future Clinical Development

The promising data from earlier studies has led to the initiation of a confirmatory phase 3 trial.

  • TERZO Trial (NCT06522737): This ongoing randomized, controlled trial compares this compound against investigator's choice of gemcitabine or bendamustine in patients with relapsed/refractory nodal T-cell lymphoma with a TFH phenotype. The primary endpoint is progression-free survival, and the study is designed with regulatory intent. If positive, it could lead to the approval of this compound for this specific indication [1] [2].
  • For TFH nodal PTCL, this compound monotherapy shows a CR of approximately 33%, while combination with romidepsin appears to improve the CR to ~40-44%.
  • The This compound-romidepsin combination offers a compelling efficacy profile with a potentially ameliorated toxicity signature, representing a significant advance for a population with limited options.
  • The ongoing TERZO phase 3 trial will provide the definitive, high-level evidence needed to confirm these findings.

References

Duvelisib market withdrawal follicular lymphoma rationale analysis

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Market Withdrawal

In December 2021, Secura Bio voluntarily withdrew the U.S. indication of duvelisib for relapsed/refractory follicular lymphoma after at least two prior systemic therapies [1] [2]. This decision was based on several key considerations:

  • Accelerated Approval and PMRs: The FL indication received accelerated approval in September 2018 from the FDA, contingent upon conducting a confirmatory post-approval trial [1] [2].
  • Strategic Re-prioritization: The company determined that the cost, logistics, and timing required to fulfill these post-marketing requirements were no longer justified [1]. This decision allowed Secura Bio to re-focus development resources on this compound for T-cell lymphomas [1] [2].
  • Treatment Landscape Evolution: The FDA recognized that advances in FL treatment had changed the landscape, diminishing the merit of the post-marketing requirement [2].
  • Ongoing Availability: The withdrawal was specific to the FL indication; this compound remains FDA-approved for relapsed/refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) [1] [3].

Efficacy Data from Pivotal Trials

The initial accelerated approval for FL was based on efficacy demonstrated in the phase 2 DYNAMO trial and supported by the phase 3 DUO trial [1] [4].

Trial (Phase) Patient Population Intervention Overall Response Rate (ORR) Complete Response (CR) Rate Median Progression-Free Survival (PFS)
DYNAMO (Phase 2) [1] 83 patients with R/R indolent NHL (FL cohort) This compound 25 mg BID 42% (1 CR, 34 PR) 1% Information missing
DUO (Phase 3) [1] 319 patients with R/R CLL/SLL This compound 25 mg BID vs. Ofatumumab 78% vs. 39% 0.6% vs. 0.6% 16.4 months vs. 9.1 months (HR, 0.40)

The DYNAMO trial showed that among responding FL patients, 43% maintained their response for at least 6 months, and 17% maintained response for at least 12 months [1]. In the DUO trial, this compound reduced the risk of disease progression or death by 60% compared to ofatumumab in the broader CLL/SLL population [2].

Safety Profile Considerations

This compound carries a Boxed Warning for serious and sometimes fatal adverse reactions [1] [2]. The safety profile observed in clinical trials contributed to the broader context of its risk-benefit assessment.

Adverse Event Incidence (Grade 3 or Higher) Fatal Cases
Serious infections 31% of patients 4%
Diarrhea or colitis 18% of patients <1%
Pneumonitis 5% of patients <1%
Cutaneous reactions 5% of patients Serious/fatal cases reported [2]
Rash, fatigue, pyrexia Common (>20%), but grades not specified [1] Not applicable

The most common hematologic grade 3/4 adverse event was neutropenia, which was also a leading cause of dose modifications [1] [5].

Mechanism of Action and Experimental Protocols

This compound's mechanism and the design of its pivotal trials are key to understanding its clinical profile.

Mechanism of Action (MOA)

This compound is an oral, small-molecule, reversible dual inhibitor of phosphoinositide 3-kinase (PI3K)-delta and PI3K-gamma isoforms [3]. These isoforms are predominantly expressed in hematopoietic cells [4].

  • PI3K-δ Inhibition: Blocks constitutive BCR signaling, a key driver of proliferation and survival in malignant B-cells [4].
  • PI3K-γ Inhibition: Disrupts signaling from the tumor microenvironment, including cytokine and chemokine networks that support tumor growth and survival [4]. The dual inhibition may contribute to enhanced anti-tumor immunity.

This mechanism can be visualized in the following pathway:

G BCR B-Cell Receptor (BCR) PI3K_d PI3K-δ Isoform BCR->PI3K_d Activates Microenv Tumor Microenvironment (Cytokines, Chemokines) PI3K_g PI3K-γ Isoform Microenv->PI3K_g Activates Survival Pro-survival & Anti-apoptotic Signaling PI3K_d->Survival Stimulates PI3K_g->Survival Stimulates Proliferation Cell Proliferation & Tumor Growth Survival->Proliferation This compound This compound This compound->PI3K_d Inhibits This compound->PI3K_g Inhibits

Key Trial Designs
  • DYNAMO Trial (NCT01882803): A single-arm, phase 2 study in patients with refractory indolent Non-Hodgkin Lymphoma, including FL. Patients received this compound 25 mg twice daily in 28-day cycles until disease progression or unacceptable toxicity. The primary endpoint was Overall Response Rate (ORR) [1] [2].
  • DUO Trial (NCT02004522): A randomized, open-label, phase 3 study in patients with relapsed/refractory CLL/SLL. Patients received either this compound (25 mg twice daily) or ofatumumab. The primary endpoint was Progression-Free Survival (PFS) [1] [2].

Future Development and Strategic Shifts

The withdrawal of the FL indication reflects a strategic shift to prioritize development in T-cell lymphomas, where this compound shows promise [6] [5].

  • Focus on T-cell Lymphomas: The dual inhibition of PI3K-δ and PI3K-γ is particularly relevant in T-cell lymphomas, as both isoforms play critical roles in T-cell function and tumor biology [6].
  • Combination Therapy to Mitigate Toxicity: Research indicates that combining this compound with romidepsin (a histone deacetylase inhibitor) appears to increase efficacy while attenuating PI3K-driven toxicities like hepatotoxicity [6]. This suggests a viable strategy to improve the therapeutic index.
  • Ongoing Clinical Trials: The phase 3 TERZO trial is evaluating this compound versus investigator's choice of chemotherapy in patients with relapsed/refractory nodal T-cell lymphoma with T-follicular helper phenotype [5] [7].

Conclusion for Professionals

For researchers and drug developers, the case of this compound in FL highlights several critical themes in oncology drug development: the strategic challenges of managing accelerated approvals, the impact of a shifting treatment landscape on drug viability, and the potential for redirecting development toward more promising indications based on mechanistic biology.

References

Duvelisib efficacy in BTK C481S mutation resistant CLL

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

Context / Model Key Findings on Efficacy Reference / Source
Preclinical In Vitro/In Vivo (Xenograft) Effective against CLL cells from patients progressed on ibrutinib, irrespective of BTK or PLCG2 mutation status [1]. PMC Article (2023) [1]
Clinical Case Report Ibrutinib-resistant patient (with BTK C481S & PLCG2 L845F) achieved immediate redistribution lymphocytosis followed by partial clinical remission on duvelisib [1]. PMC Article (2023) [1]
Clinical Trial (Phase 2 Combo) This compound + Venetoclax in R/R CLL (45% post-BTKi): 97% ORR, 62% CR, 3-yr PFS in post-BTKi patients: 46% [2]. CLL Society (2025) [2]
Clinical Trial (Phase 3 Monotherapy) DUO trial (prior to widespread cBTKi use): 74% ORR, median PFS: 16.4 months [3]. ASCO Post (2018) [3]

Mechanism of Action in BTK-Resistant CLL

This compound is a dual phosphatidylinositol 3-kinase (PI3K) inhibitor, targeting both the delta (δ) and gamma (γ) isoforms [4]. This dual mechanism is key to its activity in cBTKi-resistant disease:

  • PI3K-δ Inhibition: Directly targets B-cell receptor (BCR) signaling and survival pathways in CLL B-cells, independent of BTK activity [1].
  • PI3K-γ Inhibition: Disrupts the tumor microenvironment (TME) by modulating T-cell function and macrophage polarization, reducing pro-survival signals for CLL cells [1].

The following diagram illustrates how this compound targets both the CLL cell and the tumor microenvironment, enabling it to overcome BTK C481S-mediated resistance.

G cluster_cell BTK C481S Mutation Present cluster_tme Tumor Microenvironment (TME) This compound This compound PI3K_d PI3K-δ This compound->PI3K_d Inhibits PI3K_g PI3K-γ This compound->PI3K_g Inhibits BCR B-Cell Receptor (BCR) BTK_mut BTK (C481S Mutant) BCR->PI3K_d Survival Cell Survival & Proliferation PI3K_d->Survival Migration Cell Migration PI3K_d->Migration Tcell T-Cell Cytokines Pro-Survival Cytokines Macrophage Macrophage Macrophage->Cytokines Support Support for CLL Cells Cytokines->Support PI3K_g->Cytokines

Key Supporting Experimental Data

For researchers, the experimental details behind these findings are critical.

Preclinical Evidence (PMC Article, 2023) [1]
  • Purpose: Investigate this compound's efficacy in treatment-naïve and ibrutinib-refractory CLL, focusing on BTK C481S mutants.
  • Methods:
    • In vitro assays: Measured apoptosis and chemotaxis in primary CLL cells from ibrutinib-resistant patients.
    • In vivo xenograft model: NSG mice engrafted with primary CLL cells from ibrutinib-resistant patients treated with this compound, selective PI3K-δi (IPI-3063), or selective PI3K-γi (IPI-5243).
  • Key Results: this compound, but not selective inhibitors, significantly reduced leukemia burden in mice with ibrutinib-resistant CLL, demonstrating that dual δ/γ inhibition is essential for maximum efficacy.
Clinical Evidence (PMC Article, 2023 & CLL Society, 2025) [1] [2]
  • Case Report (2023): A patient with confirmed BTK C481S and PLCG2 L845F mutations immediately started on this compound after ibrutinib progression. Treatment resulted in redistribution lymphocytosis followed by a partial clinical remission, associated with modulation of T and myeloid cells [1].
  • Phase 2 Trial (2025): Tested time-limited this compound-venetoclax combination in heavily pre-treated R/R CLL cohort (45% prior BTKi). Despite significant side effects, the regimen was highly effective, demonstrating that PI3K inhibition can be effectively combined with BCL-2 inhibition post-BTKi failure [2].

Comparative Consideration: Toxicity Profile

While effective, this compound's clinical use is tempered by a significant toxicity profile. Common side effects include infections, diarrhea/colitis, liver toxicity (transaminitis), and pneumonitis [4] [3] [5]. These toxicities have generally limited the use of PI3K inhibitors to later lines of therapy where other better-tolerated options are unavailable or have failed [5].

For researchers and clinicians, these findings indicate that this compound represents a mechanistically sound and evidence-backed therapeutic strategy for CLL patients with BTK C481S mutations. Its value is particularly notable in the double-refractory setting, where effective options are limited.

References

Duvelisib combination rituximab bendamustine safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile at a Glance

The table below summarizes the key findings from a Phase 1 study of duvelisib in combination with bendamustine and rituximab in patients with relapsed/refractory Non-Hodgkin Lymphoma (NHL) or Chronic Lymphocytic Leukemia (CLL) [1] [2].

Aspect Details
Study Design Phase 1 trial in relapsed/refractory NHL and CLL patients [1].
Recommended Phase 2 Dose This compound 25 mg, taken orally twice daily (BID) [1] [2].
Most Common Adverse Events (AEs) Neutropenia (47.7%), fatigue (41.3%), rash (41.3%), diarrhea (31%) [1] [2].
Nature of AEs The AE profile was consistent with the known safety of each single agent, with no apparent increase in toxicities from the combination [1].
Treatment-Related Deaths 2 reported (cardiac arrest in patient with comorbidities; pneumonia) [2].
Overall Response Rate (ORR) 71.8% (across all regimens in the trial) [1].
Median Progression-Free Survival (PFS) 13.7 months [1].
Overall Survival (OS) Median OS not reached; 30-month OS probability was 62% [1].

Detailed Experimental Protocol

For professionals seeking to understand the study methodology, here are the key design elements.

  • Objective: The primary objective was to characterize the safety, maximum tolerated dose (MTD), and preliminary efficacy of this compound given in combination with other agents [2].
  • Patient Population: The study enrolled patients with relapsed or refractory CLL or NHL who had an ECOG performance status of ≤2 and adequate organ function. Patients had a median of 2 prior lines of therapy [1] [2].
  • Study Arms and Dosing:
    • Arm 2 (DBR): Received rituximab (375 mg/m² IV on day 1), bendamustine (70 mg/m² IV for CLL patients or 90 mg/m² for NHL patients on days 1-2) for the first six cycles, plus this compound (orally BID) until disease progression or intolerance [1] [2].
    • Dose Escalation: this compound was tested at 50 mg and 75 mg BID during escalation. However, based on prior monotherapy data showing no advantage with doses >25 mg BID, the expansion dose was set at 25 mg BID [1] [2].
  • Outcome Measures:
    • Safety: Assessed by the frequency and severity of adverse events, graded according to CTCAE [1].
    • Efficacy: Evaluated via overall response rate (ORR), progression-free survival (PFS), and overall survival (OS), with responses assessed every 3 cycles [1] [2].

Contextualizing the Combination's Profile

This trial concluded that the DBR combination was generally well-tolerated, with a safety profile that did not appear to be synergistic in toxicity, and showed encouraging anti-tumor activity [1] [2]. However, it is important to place these findings in the broader therapeutic landscape.

  • Comparison with Other Regimens: A 2024 Bayesian network meta-analysis compared the safety of novel therapies for relapsed/refractory CLL. It found that regimens containing acalabrutinib, zanubrutinib, or venetoclax + rituximab had acceptable safety profiles and were indicated as potentially preferred options [3]. The study noted that the frequency of grade ≥3 AEs was comparable between these agents [3].
  • Specific BTKi Toxicities: The same analysis highlighted that among Bruton's tyrosine kinase inhibitors (BTKis), zanubrutinib was associated with a higher risk of hypertension and bleeding than acalabrutinib [3]. This is a distinct safety consideration compared to the PI3K inhibitor this compound.
  • Status of Further Development: It is worth noting that a Phase 3 trial (BRAVURA) designed to confirm the efficacy and safety of DBR versus placebo plus bendamustine and rituximab in indolent NHL was withdrawn and did not proceed [4].

Experimental Workflow Visualization

The following diagram illustrates the design and primary outcomes of the Phase 1 combination trial.

Start Study Population: Relapsed/Refractory NHL/CLL Design Phase 1 Design: Dose Escalation & Expansion Start->Design Arm2 Arm 2: DBR Combination (this compound + Bendamustine + Rituximab) Design->Arm2 Dose This compound Dose Determination: 25 mg BID (Expansion Phase) Arm2->Dose Obj1 Primary Objective: Safety & MTD Dose->Obj1 Obj2 Secondary Objective: Preliminary Efficacy Dose->Obj2 Findings1 Key Safety Findings: • Common AEs: Neutropenia, Rash, Fatigue, Diarrhea • Profile consistent with single agents • 2 treatment-related deaths Obj1->Findings1 Results Findings2 Key Efficacy Findings: • ORR: 71.8% • Median PFS: 13.7 months • 30-month OS: 62% Obj2->Findings2 Results

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

416.1152369 g/mol

Monoisotopic Mass

416.1152369 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Melting Point

>190 ºC

UNII

610V23S0JI

Drug Indication

Duvelisib is indicated for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) in adult patients who have trialed at least two prior therapies.
FDA Label
Copiktra monotherapy is indicated for the treatment of adult patients with:  Relapsed or refractory chronic lymphocytic leukaemia (CLL) after at least two prior therapies.  Follicular lymphoma (FL) that is refractory to at least two prior  systemic therapies.
Treatment of mature B cell malignancies

Livertox Summary

Duvelisib is an oral inhibitor of phosphatidylinositol 3-kinase (PI3K) that is approved for use in relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Duvelisib is associated with a high rate of serum enzyme elevations during therapy and with occasional concurrent rise in serum bilirubin and is a suspected but not proven cause of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response.

Absorption Distribution and Excretion

Duvelisib is rapidly absorbed and its peak plasma concentration is reached 1-2 hours after initial administration with a bioavailability of 42% and with a minimal accumulation whose rate ranges between 1.5 and 2.9. The maximal plasma concentration is reported to range in between 471 to 3294 ng/ml with a systemic exposure ranging from 2001 to 19059 ng.h/ml. Changes in the administered dose produce correspondent changes in all absorption parameters indicating a dose-response profile.
Duvelisib is eliminated after 3.5-9.5 hours when administered as a single dose and after 6.5-11.7 hours when given in multiple doses. From the administered dose, 79% os excreted in feces and 14% in urine. About 10% of the total administered dose is secreted unchanged.
The volume of distribution of duvelisib ranges from 26 to 102 L.
Duvelisib clearance rate is reported to be in the range of 3.6 to 11.2 L/h.

Metabolism Metabolites

Duvelesib is mainly metabolized by CYP3A4.

Wikipedia

Duvelisib
Bis-oxadiazole

FDA Medication Guides

Copiktra
Duvelisib
CAPSULE;ORAL
SECURA
12/17/2021

Biological Half Life

The reported half-life of duvelisib is in the range of 5.2 to 10.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Blood. 2017 Dec 12. pii: blood-2017-08-802470. doi: 10.1182/blood-2017-08-802470.
[Epub ahead of print]

Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical
models of T-cell lymphoma.

Horwitz SM(1), Koch R(2), Porcu P(3), Oki Y(4), Moskowitz A(1), Perez M(1),
Myskowski P(1), Officer A(5), Jaffe JD(5), Morrow SN(2), Allen K(6), Douglas
M(6), Stern H(6), Sweeney J(6), Kelly P(6), Kelly V(6), Aster JC(7), Weaver D(8),
Foss FM(9), Weinstock DM(10).

Author information:
(1)Memorial Sloan Kettering Cancer Center, New York, NY, United States.
(2)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States.
(3)The Ohio State University Comprehensive Cancer Center, Columbus, OH, United
States.
(4)MD Anderson Cancer Center, Houston, TX, United States.
(5)Broad Institute of Harvard and MIT, Cambridge, MA, United States.
(6)Infinity Pharmaceuticals, Inc., Cambridge, MA, United States.
(7)Brigham and Women/'s Hospital and Harvard Medical School, Boston, MA, United
States.
(8)Verastem Pharmaceuticals, Needham, MA, United States.
(9)Yale University Cancer Center, New Haven, CT, United States.
(10)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States; dweinstock@partners.org.

Duvelisib (IPI-145) is an oral inhibitor of phosphoinositide-3-kinase (PI3K)-δ/γ
isoforms currently in clinical development. PI3K-δ/γ inhibition may directly
inhibit malignant T-cell growth, making Duvelisib a promising candidate for
patients with peripheral (PTCL) or cutaneous (CTCL) T-cell lymphoma. Inhibition
of either isoform may also contribute to clinical responses by modulating
nonmalignant immune cells. We investigated these dual effects in a TCL cohort
from a Phase 1, open-label study of Duvelisib in patients with relapsed or
refractory PTCL [n=16] and CTCL [n=19], along with in vitro and in vivo models of
TCL. The overall response rates in patients with PTCL and CTCL were 50.0% and
31.6%, respectively (p=0.32). There were 3 complete responses, all among patients
with PTCL. Activity was seen across a wide spectrum of subtypes. The most
frequently observed Grade 3 and 4 adverse events were transaminase increases (40%
ALT, 17% AST), maculopapular rash (17%) and neutropenia (17%). Responders and
non-responders had markedly different changes in serum cytokine profiles induced
by Duvelisib. In vitro, Duvelisib potently killed 3 of 4 TCL lines with
constitutive phospho-AKT (pAKT) versus 0 of 7 lines lacking pAKT (p=0.024) and
exceeded cell killing by the PI3K-δ-specific inhibitor Idelalisib. Administration
of Duvelisib to mice engrafted with a PTCL patient-derived xenograft resulted in
a shift among tumor-associated macrophages from the immunosuppressive M2-like
phenotype to the inflammatory M1-like phenotype. In summary, Duvelisib
demonstrated promising clinical activity and an acceptable safety profile in
relapsed/refractory TCL, as well as preclinical evidence of both tumor
cell-autonomous and immune-mediated effects.




2. Expert Opin Investig Drugs. 2017 May;26(5):625-632. doi:
10.1080/13543784.2017.1312338. Epub 2017 Apr 13.

Duvelisib: a phosphoinositide-3 kinase δ/γ inhibitor for chronic lymphocytic
leukemia.

Vangapandu HV(1), Jain N(2), Gandhi V(1).

Author information:
(1)a Department of Experimental Therapeutics , The University of Texas MD
Anderson Cancer Center , Houston , TX , USA.
(2)b Department of Leukemia , The University of Texas MD Anderson Cancer Center ,
Houston , TX , USA.

INTRODUCTION: Frontline chemotherapy is successful against chronic lymphocytic
leukemia (CLL), but results in untoward toxicity. Further, prognostic factors,
cytogenetic anomalies, and compensatory cellular signaling lead to therapy
resistance or disease relapse. Therefore, for the past few years, development of
targeted therapies is on the rise. PI3K is a major player in the B-cell receptor
(BCR) signaling axis, which is critical for the survival and maintenance of B
cells. Duvelisib, a PI3K δ/γ dual isoform specific inhibitor that induces
apoptosis and reduces cytokine and chemokine levels in vitro, holds promise for
CLL. Areas covered: Herein, we review PI3K isoforms and their inhibitors in
general, and duvelisib in particular; examine literature on preclinical
investigations, pharmacokinetics and clinical studies of duvelisib either as
single agent or in combination, for patients with CLL and other lymphoid
malignancies. Expert opinion: Duvelisib targets the PI3K δ isoform, which is
necessary for cell proliferation and survival, and γ isoform, which is critical
for cytokine signaling and pro-inflammatory responses from the microenvironment.
In phase I clinical trials, duvelisib as a single agent showed promise for CLL
and other lymphoid malignancies. Phase II and III trials of duvelisib alone or in
combination with other agents are ongoing.



3. Leukemia. 2015 Sep;29(9):1811-22. doi: 10.1038/leu.2015.105. Epub 2015 Apr 28.

The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145
(Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes
apoptosis in CLL.

Balakrishnan K(1)(2), Peluso M(3), Fu M(2), Rosin NY(2), Burger JA(2), Wierda
WG(2), Keating MJ(2), Faia K(3), O/'Brien S(2), Kutok JL(3), Gandhi V(1)(2).

Author information:
(1)Department of Experimental Therapeutics, The University of Texas MD Anderson
Cancer Center, Houston, TX, USA.
(2)Department of Leukemia, The University of Texas MD Anderson Cancer Center,
Houston, TX, USA.
(3)Infinity Pharmaceuticals Inc., Cambridge, MA, USA.

The functional relevance of the B-cell receptor (BCR) and the evolution of
protein kinases as therapeutic targets have recently shifted the paradigm for
treatment of B-cell malignancies. Inhibition of p110δ with idelalisib has shown
clinical activity in chronic lymphocytic leukemia (CLL). The dynamic interplay of
isoforms p110δ and p110γ in leukocytes support the hypothesis that dual blockade
may provide a therapeutic benefit. IPI-145, an oral inhibitor of p110δ and p110γ
isoforms, sensitizes BCR-stimulated and/or stromal co-cultured primary CLL cells
to apoptosis (median 20%, n=57; P<0.0001) including samples with poor prognostic
markers, unmutated IgVH (n=28) and prior treatment (n=15; P<0.0001). IPI-145
potently inhibits the CD40L/IL-2/IL-10 induced proliferation of CLL cells with an
IC50 in sub-nanomolar range. A corresponding dose-responsive inhibition of
pAKT(Ser473) is observed with an IC50 of 0.36 nM. IPI-145 diminishes the
BCR-induced chemokines CCL3 and CCL4 secretion to 17% and 37%, respectively.
Pre-treatment with 1 μM IPI-145 inhibits the chemotaxis toward CXCL12; reduces
pseudoemperipolesis to median 50%, inferring its ability to interfere with homing
capabilities of CLL cells. BCR-activated signaling proteins AKT(Ser473),
BAD(Ser112), ERK(Thr202/Tyr204) and S6(Ser235/236) are mitigated by IPI-145.
Importantly, for clinical development in hematological malignancies, IPI-145 is
selective to CLL B cells, sparing normal B- and T-lymphocytes.

Explore Compound Types